molecular formula C12H11NO2 B1294812 Ethyl 6-quinolinecarboxylate CAS No. 73987-38-9

Ethyl 6-quinolinecarboxylate

Cat. No.: B1294812
CAS No.: 73987-38-9
M. Wt: 201.22 g/mol
InChI Key: SVHHAAQTOHCWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-quinolinecarboxylate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHHAAQTOHCWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224770
Record name 6-Quinolinecarboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73987-38-9
Record name 6-Quinolinecarboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73987-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-quinolinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 73987-38-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85328
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Quinolinecarboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 6-QUINOLINECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVD8MFO8DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for ethyl 6-quinolinecarboxylate, a valuable building block in pharmaceutical and materials science.[1][2] The synthesis is presented as a two-step process commencing with the formation of the quinoline core via the Skraup reaction, followed by esterification to yield the final product. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate practical application in a research and development setting.

I. Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-stage process:

  • Skraup Reaction: Synthesis of the intermediate, 6-quinolinecarboxylic acid, from p-aminobenzoic acid.

  • Fischer Esterification: Conversion of 6-quinolinecarboxylic acid to this compound.

This pathway offers a reliable method for the preparation of the target molecule from readily available starting materials.

II. Step 1: Synthesis of 6-Quinolinecarboxylic Acid via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4] In this protocol, p-aminobenzoic acid serves as the aromatic amine to produce 6-quinolinecarboxylic acid.[5]

Signaling Pathway Diagram

Skraup Reaction cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Product p_aminobenzoic_acid p-Aminobenzoic Acid michael_adduct Michael Adduct p_aminobenzoic_acid->michael_adduct Michael Addition glycerol Glycerol acrolein Acrolein glycerol->acrolein Dehydration oxidizing_agent Oxidizing Agent (e.g., Nitrobenzene) quinoline_acid 6-Quinolinecarboxylic Acid acrolein->michael_adduct dihydroquinoline 1,2-Dihydroquinoline Derivative michael_adduct->dihydroquinoline Cyclization & Dehydration dihydroquinoline->quinoline_acid Oxidation

Caption: Skraup reaction pathway for 6-quinolinecarboxylic acid.

Experimental Protocol

This protocol is adapted from the general procedure for the Skraup synthesis.[6][7]

Materials:

  • p-Aminobenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (FeSO₄) (optional, as a moderator)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to glycerol in a reaction flask equipped with a reflux condenser and mechanical stirrer. The addition should be done slowly and with cooling to control the exothermic reaction.

  • Add p-aminobenzoic acid to the mixture.

  • Add the oxidizing agent, such as nitrobenzene. Ferrous sulfate can be added as a moderator to control the reaction's vigor.[4]

  • Heat the mixture cautiously. The reaction is often exothermic and may become vigorous.[6] Once the initial exothermic phase subsides, continue heating the mixture under reflux for several hours.

  • After cooling, pour the reaction mixture into a large volume of water and neutralize with a sodium hydroxide solution to precipitate the crude product and any unreacted starting materials.

  • The crude product is then subjected to steam distillation to remove unreacted nitrobenzene.

  • The remaining solution is acidified with hydrochloric acid to precipitate the 6-quinolinecarboxylic acid.

  • The precipitate is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be performed for further purification.

Quantitative Data
ParameterValueReference
Reactants
p-Aminobenzoic Acid1.0 molAdapted from[6]
Glycerol3.0 - 4.0 mol[7]
Sulfuric Acid2.0 - 3.0 mol[8]
Nitrobenzene1.2 - 1.5 mol[7]
Reaction Conditions
Temperature140-160 °C[9]
Reaction Time3 - 5 hours[7]
Product
Typical Yield50-70%Estimated based on[8]
Melting Point291-296 °C[3]
Molecular FormulaC₁₀H₇NO₂[5]
Molecular Weight173.17 g/mol [5]

III. Step 2: Synthesis of this compound via Fischer Esterification

The second step involves the esterification of the carboxylic acid group of 6-quinolinecarboxylic acid with ethanol in the presence of an acid catalyst to yield the final product, this compound.[10]

Experimental Workflow Diagram

Fischer Esterification Workflow start Start reactants Mix 6-Quinolinecarboxylic Acid, Ethanol, and H₂SO₄ start->reactants reflux Reflux the Mixture reactants->reflux Heat cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ Solution cool->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify end This compound purify->end

Caption: Workflow for the Fischer esterification of 6-quinolinecarboxylic acid.

Experimental Protocol

This is a general procedure for Fischer esterification.[11][12]

Materials:

  • 6-Quinolinecarboxylic acid

  • Absolute ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve or suspend 6-quinolinecarboxylic acid in an excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Quantitative Data
ParameterValueReference
Reactants
6-Quinolinecarboxylic Acid1.0 molAdapted from[12]
Ethanol10-20 mol (used as solvent)[10]
Sulfuric Acid0.1 - 0.2 mol (catalytic)[12]
Reaction Conditions
TemperatureReflux (approx. 78 °C)[12]
Reaction Time4 - 8 hoursEstimated
Product
Typical Yield80-95%[12]
AppearanceOff-white powder[1]
Molecular FormulaC₁₂H₁₁NO₂[1]
Molecular Weight201.22 g/mol [1]
Melting PointNot specified, solid at room temp.[13]

IV. Conclusion

The described two-step synthesis pathway, employing the Skraup reaction followed by Fischer esterification, presents a robust and scalable method for the production of this compound. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and chemical development, enabling the efficient synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary depending on the scale and purity requirements of the specific application.

References

An In-depth Technical Guide to Ethyl 6-quinolinecarboxylate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-quinolinecarboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, and the ethyl ester functionality at the 6-position provides a versatile handle for further synthetic modifications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and a detailed experimental protocol for a common synthetic route is provided.

Chemical Properties and Structure

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[Chem-Impex]
Molecular Weight 201.22 g/mol [Chem-Impex]
CAS Number 73987-38-9[Chem-Impex]
Appearance Off-white powder[Chem-Impex]
Boiling Point (Predicted) 328.3 °C at 760 mmHg[Sigma-Aldrich]
Storage Temperature 0-8 °C[Chem-Impex]

Structure:

The structure of this compound consists of a quinoline ring system with an ethyl carboxylate group attached at the 6-position. The quinoline moiety is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Spectroscopic Data (Predicted)

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the ethyl group. The chemical shifts (δ) are predicted to be in the following regions:

  • Quinoline Protons (Ar-H): ~7.5 - 9.0 ppm. The exact shifts and coupling patterns will depend on the electronic environment of each proton on the quinoline ring.

  • Ethyl Group (-OCH₂CH₃):

    • Methylene Protons (-OCH₂-): A quartet around 4.4 ppm, due to coupling with the adjacent methyl protons.

    • Methyl Protons (-CH₃): A triplet around 1.4 ppm, due to coupling with the adjacent methylene protons.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the ten carbon atoms of the quinoline ring and the two carbons of the ethyl group. The predicted chemical shift ranges are:

  • Carbonyl Carbon (C=O): ~165 ppm.

  • Quinoline Carbons (Ar-C): ~120 - 150 ppm.

  • Methylene Carbon (-OCH₂-): ~61 ppm.

  • Methyl Carbon (-CH₃): ~14 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

  • C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.

  • C=N and C=C Stretch (Aromatic Rings): Multiple absorption bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 201. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z = 156, and the loss of the entire ester group (-COOCH₂CH₃, 73 Da) to give a fragment at m/z = 128 (the quinoline radical cation).

Synthesis

A common method for the synthesis of quinoline-6-carboxylic acids, which can then be esterified to the corresponding ethyl esters, is the Doebner-von Miller reaction or variations thereof. A plausible synthetic workflow for this compound is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Skraup Synthesis cluster_intermediate Intermediate cluster_reaction2 Step 2: Fischer Esterification cluster_product Final Product 4-aminobenzoic_acid 4-Aminobenzoic Acid reaction1 H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) 4-aminobenzoic_acid->reaction1 glycerol Glycerol glycerol->reaction1 quinoline-6-carboxylic_acid Quinoline-6-carboxylic Acid reaction1->quinoline-6-carboxylic_acid reaction2 Ethanol, Catalytic Acid (e.g., H₂SO₄), Heat quinoline-6-carboxylic_acid->reaction2 ethyl_6-quinolinecarboxylate This compound reaction2->ethyl_6-quinolinecarboxylate

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of Quinoline-6-carboxylic Acid (Skraup Synthesis)

Materials:

  • 4-Aminobenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, to moderate the reaction)

Procedure:

  • In a large, heat-resistant flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 4-aminobenzoic acid while cooling in an ice bath.

  • Slowly add glycerol to the mixture with continuous stirring.

  • Add the oxidizing agent (e.g., nitrobenzene) and a small amount of ferrous sulfate.

  • Heat the mixture gradually and cautiously. The reaction is exothermic and can be vigorous.

  • Once the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours.

  • After cooling, pour the reaction mixture into a large volume of cold water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) until the product precipitates.

  • Collect the crude quinoline-6-carboxylic acid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Detailed Experimental Protocol: Fischer Esterification to this compound

Materials:

  • Quinoline-6-carboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve or suspend quinoline-6-carboxylic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the excess ethanol by rotary evaporation.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a wide range of more complex molecules with potential applications in various fields:

  • Pharmaceuticals: It is a building block for the development of novel anti-inflammatory and antimicrobial agents. The quinoline scaffold is a well-established pharmacophore in many approved drugs.

  • Materials Science: The compound is utilized in the creation of advanced materials, including polymers and coatings, where the quinoline moiety can enhance properties such as thermal stability and durability.

  • Fluorescent Probes: Its inherent fluorescence and the ability to be chemically modified make it a candidate for the development of fluorescent probes for biological imaging and sensing applications.

The following diagram illustrates the logical relationship of this compound as a versatile building block.

Applications cluster_pharma Pharmaceuticals cluster_materials Materials Science cluster_probes Chemical Biology start This compound pharma_node Synthesis of Bioactive Molecules start->pharma_node is a precursor for materials_node Development of Advanced Materials start->materials_node is a precursor for probes_node Design of Functional Probes start->probes_node is a precursor for anti_inflammatory Anti-inflammatory Agents pharma_node->anti_inflammatory e.g. antimicrobial Antimicrobial Agents pharma_node->antimicrobial e.g. polymers Polymers materials_node->polymers e.g. coatings Coatings materials_node->coatings e.g. fluorescent_probes Fluorescent Probes probes_node->fluorescent_probes

Caption: Applications of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. The following hazard statements have been reported:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is recommended to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be performed in a well-ventilated area or a fume hood.

A Technical Guide to the Spectroscopic Analysis of Ethyl 6-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-quinolinecarboxylate, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of a complete, unified public dataset for this specific molecule, this document presents a compilation of expected and reported spectral data based on closely related analogs and established principles of spectroscopic analysis for quinoline derivatives. The information herein is intended to serve as a valuable resource for the characterization and quality control of this compound in a research and development setting.

Data Presentation

The following tables summarize the expected and reported quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Analog-Based)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2~8.9 - 9.1dd~4.2, 1.8Expected to be the most downfield proton in the heterocyclic ring.
H-3~7.4 - 7.6dd~8.2, 4.2
H-4~8.1 - 8.3d~8.2
H-5~8.0 - 8.2d~8.6
H-7~7.8 - 8.0d~8.6
H-8~8.4 - 8.6s-The 's' indicates a singlet, though it may be a narrow doublet depending on long-range coupling.
-OCH₂CH₃~4.4 - 4.6q~7.1Ethyl ester methylene protons.
-OCH₂CH₃~1.4 - 1.5t~7.1Ethyl ester methyl protons.

Note: Predicted chemical shifts are based on the analysis of quinoline and its derivatives. The exact values can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Analog-Based)

Carbon AtomChemical Shift (δ, ppm)Notes
C=O~165 - 167Ester carbonyl carbon.
C-2~150 - 152
C-3~121 - 123
C-4~136 - 138
C-4a~128 - 130
C-5~129 - 131
C-6~128 - 130
C-7~127 - 129
C-8~130 - 132
C-8a~148 - 150
-OC H₂CH₃~61 - 63Ethyl ester methylene carbon.
-OCH₂C H₃~14 - 15Ethyl ester methyl carbon.

Note: Predicted chemical shifts are based on established ranges for quinoline and ester functional groups.

Table 3: IR Spectroscopic Data

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C=O (Ester)1730 - 1715Strong
C=N (Quinoline)1620 - 1580Medium
C=C (Aromatic)1600 - 1450Medium-Strong
C-O (Ester)1300 - 1100Strong

Table 4: Mass Spectrometry Data

Ion Typem/zFragmentation Pathway
[M]⁺201.22Molecular Ion
[M-OC₂H₅]⁺156.16Loss of the ethoxy radical
[M-COOC₂H₅]⁺128.14Loss of the entire ester group
[C₉H₇N]⁺129.16Quinoline radical cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.

    • A standard pulse program is used with a 90° pulse angle.

    • The spectral width is set to cover the range of -2 to 12 ppm.

    • A sufficient number of scans (typically 16 to 64) are acquired to achieve a good signal-to-noise ratio.

    • Data is processed with Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.

    • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

    • The spectral width is set to cover the range of 0 to 200 ppm.

    • A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Data processing is similar to that for ¹H NMR.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

    • The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is generally sufficient.

    • Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization:

    • For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

    • A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

    • A small volume (typically 1 µL) is injected into the GC, where it is vaporized and separated on a capillary column.

    • The separated compound then enters the mass spectrometer's ion source.

    • In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis and Detection:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_interpretation Data Interpretation and Confirmation Synthesis Synthesis of Ethyl 6-quinolinecarboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

Ethyl 6-quinolinecarboxylate CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-quinolinecarboxylate, a versatile heterocyclic compound with significant applications in pharmaceutical research and materials science. This document details its physicochemical properties, synthesis, and its role as a key building block in the development of novel therapeutic agents and functional materials.

Core Chemical Information

This compound is an organic compound featuring a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The ethyl carboxylate group at the 6-position is a key functional group that allows for a variety of chemical modifications, making it a valuable intermediate in organic synthesis.

CAS Number: 73987-38-9

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
Appearance Off-white powder/solid[2]
Purity ≥97%
Storage Temperature Room Temperature (sealed in dry conditions)

Note: Specific melting point and solubility data for this compound are not consistently reported in publicly available literature. Researchers should determine these properties experimentally for their specific samples and applications.

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow: Friedländer Annulation

The following diagram illustrates the conceptual workflow for the synthesis of a quinoline carboxylate derivative, which can be adapted for this compound.

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product o_amino_benzaldehyde o-Aminoaryl Aldehyde/Ketone catalyst Acid or Base Catalyst (e.g., H₂SO₄, NaOH) o_amino_benzaldehyde->catalyst beta_ketoester Ethyl Acetoacetate (or similar β-ketoester) beta_ketoester->catalyst solvent Solvent (e.g., Ethanol) catalyst->solvent heat Heat solvent->heat quinoline_carboxylate Ethyl Quinoline Carboxylate Derivative heat->quinoline_carboxylate

Caption: Conceptual workflow for the Friedländer synthesis of a quinoline carboxylate.

General Experimental Considerations:

  • Reactant Purity: The purity of the starting materials, the o-aminoaryl aldehyde/ketone and the β-ketoester, is critical for achieving a high yield and purity of the final product.

  • Catalyst Choice: The reaction can be catalyzed by either an acid or a base. The choice of catalyst can influence the reaction rate and the formation of side products.

  • Reaction Temperature and Time: Optimization of the reaction temperature and time is necessary to ensure complete conversion of the starting materials and to minimize degradation of the product.

  • Purification: The crude product is typically purified by recrystallization or column chromatography to obtain the final product with the desired purity.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[3][4][5][6] this compound serves as a key starting material for the synthesis of more complex molecules with potential biological activity.

Anticancer Drug Development

Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell signaling.[4][7] While a specific signaling pathway directly modulated by this compound is not yet well-defined in the literature, its role as a scaffold for kinase inhibitors is an active area of research.

The diagram below illustrates a generalized signaling pathway that is often targeted by quinoline-based kinase inhibitors.

Kinase_Inhibition_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor_tyrosine_kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) pi3k PI3K receptor_tyrosine_kinase->pi3k ras Ras receptor_tyrosine_kinase->ras akt Akt pi3k->akt mtor mTOR akt->mtor transcription_factors Transcription Factors mtor->transcription_factors raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression growth_factor Growth Factor growth_factor->receptor_tyrosine_kinase quinoline_inhibitor Quinoline-based Kinase Inhibitor quinoline_inhibitor->receptor_tyrosine_kinase quinoline_inhibitor->pi3k

Caption: Generalized kinase signaling pathway targeted by quinoline-based inhibitors.

Fluorescent Probes and Materials Science

The unique photophysical properties of the quinoline ring system make its derivatives, including this compound, valuable in the development of fluorescent probes for biological imaging and sensing applications.[2] The ethynyl group can be introduced into the quinoline scaffold to create a versatile handle for "click chemistry," allowing for the attachment of fluorophores or other reporter molecules.

Furthermore, this compound is utilized in materials science as a building block for the synthesis of advanced polymers and coatings, where the quinoline moiety can enhance properties such as thermal stability and durability.[2]

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly in the fields of drug discovery and materials science. Its versatile chemical nature, stemming from the reactive quinoline core and the modifiable ethyl carboxylate group, allows for its use as a foundational building block in the synthesis of a wide array of more complex molecules. While specific, detailed experimental data on some of its physical properties and biological activities are still emerging, the broader class of quinoline derivatives continues to show immense promise in the development of next-generation therapeutics and advanced materials. Further research into the specific applications and biological targets of this compound is warranted to fully unlock its potential.

References

The Biological Frontier of Quinoline Carboxylates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning a multitude of therapeutic agents. When functionalized with a carboxylate group, this privileged structure gives rise to quinoline carboxylate derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the core biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. It is designed to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics, offering structured data, detailed experimental protocols, and visual representations of key biological processes.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoline carboxylate derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a diverse range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[3]

Quantitative Anticancer Activity

The in vitro anticancer potency of quinoline carboxylate derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for a selection of quinoline carboxylate derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-3-Carboxylate Compound 4mMCF-7 (Breast)0.33[4]
Compound 4nMCF-7 (Breast)0.33[4]
Compound 4kK562 (Leukemia)0.28[4]
Compound 4mK562 (Leukemia)0.28[4]
4-Oxoquinoline-3-Carboxamide Derivative 16bACP-03 (Gastric)1.92[5]
Derivative 17bACP-03 (Gastric)5.18[5]
4-Aminoquinoline N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)7.35 - 8.73[6]
-MCF-7 (Breast)8.22[6]
Quinoline-4–Carboxylic Acid 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)- (82.9% growth reduction)[3]
3-Quinoline Derivatives 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11)MCF-7 (Breast)29.8[7]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12)MCF-7 (Breast)39.0[7]
Simple Quinolines Quinoline-2-carboxylic acidHELA (Cervical), MCF7 (Breast)Significant cytotoxicity[8]
Quinoline-3-carboxylic acidMCF7 (Breast)Remarkable growth inhibition[8]
Quinoline-4-carboxylic acidMCF7 (Breast)Remarkable growth inhibition[8]
Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with quinoline derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylate derivatives in the culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.[9]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow A Seed and treat cells in 6-well plates B Harvest cells (adherent and floating) A->B C Wash with cold PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G MIC_Workflow A Prepare serial dilutions of quinoline derivatives in broth B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for turbidity (bacterial growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P NFkB_complex NF-κB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Quinoline Quinoline Carboxylate Derivatives Quinoline->IKK Inhibition DNA DNA NFkB_nuc->DNA Binds to promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat with quinoline derivatives B->C D Stimulate with LPS (e.g., 1 µg/mL) C->D E Incubate for 24h D->E F Collect supernatant E->F G Add Griess reagent F->G H Measure absorbance at 540 nm G->H Paw_Edema_Workflow A Administer quinoline derivative or vehicle to rodents B Inject carrageenan into the hind paw A->B C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4h) B->C D Calculate the percentage inhibition of edema C->D Acyl_Chloride_Workflow A Quinoline-2-carboxylic acid B React with SOCl₂ or (COCl)₂ A->B C Quinoline-2-carbonyl chloride (intermediate) B->C D React with desired amine and base C->D E Quinoline-2-carboxamide D->E Direct_Coupling_Workflow A Quinoline-2-carboxylic acid + Amine B Add coupling reagent (e.g., HATU, HOBt/EDC) and base (e.g., DIPEA) A->B C Quinoline-2-carboxamide B->C

References

The Evolving Landscape of Ethyl 6-Quinolinecarboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of ethyl 6-quinolinecarboxylate analogs, providing researchers and drug development scientists with a comprehensive resource for advancing novel therapeutics.

The quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry, continues to be a focal point for the development of new therapeutic agents. Among its myriad derivatives, this compound and its analogs have emerged as a versatile platform for the design of compounds with a broad spectrum of pharmacological activities. This technical guide delves into the core aspects of this chemical class, offering a detailed overview of their synthesis, a compilation of their biological activities with quantitative data, comprehensive experimental protocols, and an exploration of their potential mechanisms of action, including their influence on critical cellular signaling pathways.

Synthesis of the Quinoline Core and its Derivatives

The construction of the fundamental quinoline ring system is a critical first step in the synthesis of this compound derivatives. Several named reactions are instrumental in this process, with the Pfitzinger and Gould-Jacobs reactions being particularly prominent.

The Pfitzinger reaction offers a robust method for synthesizing quinoline-4-carboxylic acids, which can be subsequently esterified to the corresponding ethyl esters. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.

A second key synthetic strategy is the Gould-Jacobs reaction . This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate, which can be further modified.

Once the core quinoline structure is in place, a variety of synthetic transformations can be employed to introduce diverse functionalities, thereby modulating the compound's physicochemical properties and biological activity. These include:

  • Amidation: The carboxylate group can be converted to an amide, allowing for the introduction of a wide range of substituents.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl groups at various positions on the quinoline ring, enabling extensive structure-activity relationship (SAR) studies.

  • Nucleophilic Aromatic Substitution: Halogenated quinoline derivatives can undergo nucleophilic substitution to introduce amines, alkoxides, and other nucleophiles.

Pharmacological Activities and Quantitative Data

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases. The following tables summarize the key pharmacological effects and provide quantitative data for representative compounds.

Antimicrobial Activity

Many quinoline derivatives exhibit potent activity against a spectrum of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

Compound IDSubstituent(s)Target OrganismMIC (µg/mL)Reference
1 1-ethyl-6-fluoro-7-(hexanoylamino)-4-oxoStaphylococcus aureus MTCC 963.9[1]
1 1-ethyl-6-fluoro-7-(hexanoylamino)-4-oxoBacillus subtilis MTCC 1214.6[1]
2 Quaternary ammonium salt derivativeStaphylococcus aureus2[2]
3 Hydroxyimidazolium hybridCryptococcus neoformans15.6[2]
4 Quinolone-3-carbonitrile derivativeStaphylococcus aureus6.25
Anticancer Activity

The antiproliferative effects of this compound analogs have been evaluated against various cancer cell lines, with IC50 values indicating their potency.

Compound IDSubstituent(s)Cancer Cell LineIC50 (µM)Reference
5 6,8-dibromo-7-hydroxy-2-oxoHeLa (Cervical Cancer)10 (µg/mL)[3]
6 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)MCF-7 (Breast Cancer)- (82.9% growth reduction at 100 µM)[4]
7 Fused tetracyclic carboxamide derivative-- (Topoisomerase inhibitor)[5]
8 4-alkoxy-2-aryl-6,7-dimethoxy-- (Topoisomerase I inhibitor)
Antimalarial Activity

The quinoline core is a well-established pharmacophore in antimalarial drug discovery. Several this compound analogs have shown promising activity against Plasmodium falciparum.

Compound IDSubstituent(s)P. falciparum StrainEC50 (nM)Reference
9 Quinoline-4-carboxamide derivative3D7120[6]
10 6-Chloro-2-styrylquinolineDd2 (chloroquine-resistant)4.8
11 4-aminoquinoline-pyrimidine hybridD6 (chloroquine-sensitive)- (6-8 times more effective than chloroquine)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Procedure for Pfitzinger Synthesis of Quinoline-4-carboxylic Acids

Materials:

  • Isatin or substituted isatin (1.0 eq)

  • Carbonyl compound (e.g., ketone or aldehyde) (1.2 eq)

  • Potassium hydroxide (4.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add the isatin derivative to the solution and stir at room temperature. A color change often indicates the opening of the isatin ring.

  • Add the carbonyl compound to the reaction mixture.

  • Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the quinoline-4-carboxylic acid product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Bromo-substituted quinoline derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., toluene, dioxane, DMF/water mixture)

Procedure:

  • To a reaction vessel, add the bromo-substituted quinoline, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir under an inert atmosphere for 4-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microbial strain and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbe and broth) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Signaling Pathways and Cellular Targets

Recent studies on structurally related quinoline derivatives suggest that their cytotoxic effects may be mediated through the modulation of key cellular signaling pathways, including the ERK (Extracellular signal-regulated kinase) pathway, and the disruption of lysosomal function.

Activation of the ERK Signaling Pathway

The ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Some quinoline derivatives have been shown to induce the activation of ERK. This sustained activation can lead to cellular stress and ultimately trigger apoptosis.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Quinoline_Derivative This compound Derivative Quinoline_Derivative->ERK Activation Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed activation of the ERK signaling pathway by this compound derivatives.

Disruption of Lysosomal Function

Lysosomes are essential organelles responsible for cellular degradation and recycling. Certain quinoline-based compounds can accumulate in lysosomes, leading to an increase in lysosomal membrane permeability (LMP). This disruption of lysosomal integrity can release catastrophic enzymes into the cytoplasm, initiating a cascade of events that culminates in apoptosis.

Lysosomal_Disruption cluster_cell Cancer Cell Quinoline_Derivative This compound Derivative Lysosome Lysosome Quinoline_Derivative->Lysosome Accumulation LMP Increased Lysosomal Membrane Permeability Lysosome->LMP Disruption Enzyme_Release Release of Cathepsins and other Hydrolases LMP->Enzyme_Release Cytoplasmic_Damage Cytoplasmic Damage Enzyme_Release->Cytoplasmic_Damage Apoptosis Apoptosis Cytoplasmic_Damage->Apoptosis

Caption: Proposed mechanism of lysosomal disruption by this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising class of compounds with significant potential in drug discovery. Their amenability to diverse synthetic modifications allows for the fine-tuning of their pharmacological profiles, leading to the identification of potent antimicrobial, anticancer, and antimalarial agents. The elucidation of their mechanisms of action, including their ability to modulate key signaling pathways and disrupt cellular homeostasis, provides a rational basis for their further development. Future research in this area should focus on optimizing the lead compounds through detailed SAR studies, exploring novel therapeutic applications, and conducting in-depth mechanistic investigations to fully realize the therapeutic potential of this important chemical scaffold.

References

Ethyl 6-quinolinecarboxylate: A Technical Guide to Solubility and Stability for the Research Scientist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Ethyl 6-quinolinecarboxylate. Due to the limited availability of specific quantitative data in published literature, this document focuses on providing detailed experimental protocols to enable researchers to determine these crucial parameters. The information herein is intended to support drug discovery, development, and formulation activities.

Core Concepts: Solubility and Stability in Drug Development

The solubility and stability of a compound are fundamental physicochemical properties that significantly influence its suitability as a drug candidate. Poor solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. A thorough understanding and characterization of these properties are therefore critical early in the drug development process.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in various solvents is not widely available in the public domain. However, qualitative descriptions indicate its general solubility behavior.

Table 1: Qualitative Solubility of this compound

Solvent ClassExample SolventsSolubility DescriptionQuantitative Data (User-Determined)
AqueousWaterSlightly Solublee.g., mg/mL at 25°C
Polar Organic SolventsEthanol, Acetone, ChloroformSolublee.g., mg/mL at 25°C
Non-Polar Organic SolventsHexane, TolueneExpected to be sparingly soluble to insoluble (User-Determined)e.g., mg/mL at 25°C

Stability Profile of this compound

Table 2: Stability of this compound under Stress Conditions (User-Determined)

Stress ConditionTest ConditionsExpected Outcome/Observations (User-Determined)Primary Degradation Products (User-Determined)
Acidic Hydrolysise.g., 0.1 M HCl, 60°C, 24h% degradationStructure, % formation
Basic Hydrolysise.g., 0.1 M NaOH, 60°C, 24h% degradationStructure, % formation
Oxidative Degradatione.g., 3% H₂O₂, RT, 24h% degradationStructure, % formation
Thermal Degradatione.g., 80°C, 75% RH, 7 days% degradationStructure, % formation
Photolytic Degradatione.g., ICH Q1B conditions (UV/Vis light exposure)% degradationStructure, % formation

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), ensuring that equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a pipette.

  • Phase Separation: Centrifuge the collected samples to pellet any remaining suspended solid.

  • Filter the supernatant through a syringe filter to remove any fine particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol 2: Forced Degradation Study

This protocol describes a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions. These studies are essential for identifying degradation products and developing stability-indicating analytical methods.[2][3]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature and humidity-controlled oven

  • Photostability chamber compliant with ICH Q1B guidelines

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Heat the mixture (e.g., at 60°C) for a defined period. Neutralize the solution before analysis. Studies on related quinoline structures suggest instability in alkaline environments.[4]

    • Oxidative Degradation: Mix the stock solution with a solution of H₂O₂. Keep the mixture at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of this compound to elevated temperature and humidity (e.g., 80°C/75% RH) for a defined period (e.g., 7 days). Dissolve the stressed solid in a suitable solvent for analysis.

    • Photolytic Degradation: Expose a solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

    • A PDA detector can be used to assess peak purity, while an MS detector can help in the identification of degradation products.

    • Quantify the amount of remaining this compound and the percentage of each degradation product.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical flow of the experimental work required to characterize the solubility and stability of this compound.

G cluster_solubility Solubility Determination cluster_stability Stability Assessment (Forced Degradation) cluster_data Data Analysis & Reporting A Prepare Supersaturated Solutions B Equilibrate (Shake-Flask) A->B C Sample and Separate Solid B->C D Quantify by HPLC/UV-Vis C->D E Determine Solubility (mg/mL) D->E K Tabulate Solubility Data E->K F Prepare Stock Solution G Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) F->G H Analyze by Stability-Indicating HPLC G->H I Identify & Quantify Degradants H->I J Establish Degradation Profile I->J L Tabulate Stability Data J->L M Propose Degradation Pathways J->M N Technical Guide Compilation K->N L->N M->N G start Start: Forced Degradation Studies unstressed Analyze Unstressed Drug Sample start->unstressed stressed Analyze Stressed Drug Samples start->stressed separation Are all peaks (drug + degradants) well-resolved? unstressed->separation stressed->separation method_dev Optimize HPLC Method (Mobile Phase, Gradient, Column, etc.) separation->method_dev No validation Validate Method (Specificity, Linearity, Accuracy, Precision) separation->validation Yes method_dev->stressed final_method Final Stability- Indicating Method validation->final_method

References

A Technical Guide to the Quantum Chemical Analysis of Ethyl 6-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical framework for the quantum chemical analysis of Ethyl 6-quinolinecarboxylate, a key intermediate in pharmaceutical and organic synthesis.[1] By leveraging Density Functional Theory (DFT), this guide outlines the protocols for elucidating the molecule's structural, vibrational, and electronic properties, which are critical for understanding its reactivity and potential applications in drug design. While direct experimental and computational results for the title compound are sparse in publicly accessible literature, this guide utilizes established methodologies from studies on structurally similar quinoline derivatives to provide a robust template for investigation.[2][3][4]

Computational Methodology: Experimental Protocol

The foundation of this analysis lies in accurate computational modeling. The following protocol, based on common practices for quinoline derivatives, is recommended for obtaining reliable theoretical data.[2][3][4][5]

1.1. Geometry Optimization The initial step involves optimizing the molecular structure of this compound to find its lowest energy conformation.

  • Software: Gaussian 09W or a later version is typically employed for these calculations.[2][5]

  • Method: Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational cost.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide excellent results for organic molecules.[2][3]

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This set provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules containing heteroatoms and for calculating electronic properties.

  • Procedure: The optimization is performed without any symmetry constraints, allowing the molecule to relax to its true energy minimum.

1.2. Vibrational Frequency Analysis To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical FT-IR and Raman spectra, which can be compared with experimental data for validation.

1.3. Electronic Property Calculation Further single-point energy calculations are performed on the optimized geometry to determine key electronic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.[6]

Data Presentation: Predicted Molecular Properties

The following tables present the expected quantitative data from the described calculations, based on results for analogous compounds.[4] These serve as a template for reporting findings.

Table 1: Optimized Geometrical Parameters (Predicted)

Theoretical parameters calculated at the B3LYP/6-311++G(d,p) level.

ParameterBondLength (Å)ParameterAngleAngle (°)
Bond LengthsC2–C3~1.37Bond AnglesC2–N1–C9~117.8
N1–C2~1.32C3–C2–N1~123.5
C9–N1~1.38C4–C3–C2~119.2
C6–C11~1.49C5–C6–C11~120.5
C11–O12~1.21O12–C11–O13~123.0
C11–O13~1.35C11–O13–C14~116.0

Note: Values are illustrative and based on standard bond lengths and data from similar quinoline structures. Actual calculated values would be populated here.

Table 2: Frontier Molecular Orbital Properties (Predicted)
ParameterValue (eV)Description
EHOMO~ -6.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO~ -1.8Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)~ 4.7(ELUMO - EHOMO); indicates chemical reactivity and stability.[6]

Visualizations: Workflows and Conceptual Diagrams

Visual diagrams are essential for conveying complex relationships and workflows in computational chemistry.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase A Construct Initial Structure B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Coordinates C Frequency Calculation B->C Optimized Structure E Optimized Geometry (Bond Lengths, Angles) B->E D Single-Point Energy & Property Calculation C->D Verified Minimum F Vibrational Spectra (IR & Raman) C->F G Electronic Properties (HOMO, LUMO, MEP) D->G

Caption: Computational workflow for quantum chemical analysis of this compound.

G HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Gap Energy Gap (ΔE) Determines Reactivity Reactivity High Reactivity (Small Gap) Gap->Reactivity correlates to Stability High Stability (Large Gap) Gap->Stability correlates to

Caption: Relationship between Frontier Molecular Orbitals (HOMO/LUMO) and chemical properties.

References

A Technical Guide to the Thermochemical Properties of Ethyl 6-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the thermochemical properties of Ethyl 6-quinolinecarboxylate, a molecule of interest in pharmaceutical and materials science. Due to the current absence of specific experimental thermochemical data for this compound in publicly available databases, this document provides a comprehensive overview of the established experimental and computational methodologies for determining such properties. By examining techniques applied to structurally related quinoline derivatives and ethyl esters, this guide offers a framework for researchers to obtain the necessary thermochemical data, such as enthalpy of formation, entropy, and heat capacity. Detailed experimental protocols and data presentation formats are provided to aid in future research and ensure consistency in data reporting. Furthermore, this guide illustrates a plausible synthetic pathway for this compound and a general experimental workflow for calorimetric measurements.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties. This compound, in particular, holds potential as a key intermediate in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its thermochemical properties, including enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), is crucial for process development, safety assessment, and understanding its stability and reactivity.

As of the date of this publication, specific experimental thermochemical data for this compound are not available in prominent databases such as the NIST Chemistry WebBook. Therefore, this guide focuses on the established methods for determining these essential parameters, providing researchers with the necessary theoretical and practical foundations to acquire this data.

Methodologies for Determining Thermochemical Data

The thermochemical properties of organic compounds like this compound can be determined through both experimental and computational methods.

Experimental Methodologies

Calorimetry remains the gold standard for the direct measurement of thermochemical properties. Techniques applicable to quinoline derivatives and ethyl esters include:

  • Differential Scanning Calorimetry (DSC): This technique is widely used to measure heat capacity as a function of temperature. It can also be used to determine the enthalpy of phase transitions (e.g., melting, vaporization). In a typical DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

  • Solution Calorimetry: This method can be employed to determine the enthalpy of formation. The enthalpy of solution of the target compound and its constituent elements (or other well-characterized precursors) in a suitable solvent is measured. By applying Hess's law, the enthalpy of formation can be calculated.

  • Combustion Calorimetry: This is a primary technique for determining the enthalpy of formation of organic compounds. The substance is burned in an excess of oxygen in a sealed container (a "bomb"), and the heat evolved is precisely measured.

  • Gas Chromatography-Calorimetry: This combined technique can be used to measure the heats of vaporization of esters. It involves the separation of the compound by gas chromatography followed by the measurement of its heat of solution in a calorimetric solvent.

A general workflow for determining thermochemical properties via calorimetry is illustrated in the diagram below.

G General Experimental Workflow for Calorimetric Measurements cluster_sample Sample Preparation cluster_instrument Calorimetric Measurement cluster_data Data Acquisition & Analysis cluster_results Results Sample This compound (High Purity) Weighing Precise Weighing Sample->Weighing Encapsulation Encapsulation in Sample Pan Weighing->Encapsulation Calorimeter Differential Scanning Calorimeter (DSC) Encapsulation->Calorimeter Heating Controlled Heating Program (e.g., 10 K/min) Calorimeter->Heating Raw_Data Raw Heat Flow vs. Temperature Data Heating->Raw_Data Integration Integration of Peaks (for Enthalpy) Raw_Data->Integration Baseline_Analysis Baseline Analysis (for Heat Capacity) Raw_Data->Baseline_Analysis Enthalpy ΔH (e.g., Enthalpy of Fusion) Integration->Enthalpy Heat_Capacity Cp (Heat Capacity) Baseline_Analysis->Heat_Capacity

Caption: General workflow for calorimetric measurements.

Computational Methodologies

In the absence of experimental data, computational chemistry provides powerful tools for estimating thermochemical properties.

  • Ab initio Methods: High-level ab initio methods, such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3), can provide accurate calculations of gas-phase enthalpies of formation for quinoline derivatives. These methods involve a series of calculations that extrapolate to the complete basis set limit to achieve high accuracy.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), are widely used to calculate a range of molecular properties, including geometries, vibrational frequencies (which are used to calculate entropy and heat capacity), and electronic energies. While generally less accurate than high-level ab initio methods for energies, they offer a good balance of accuracy and computational cost.

Synthesis of this compound

Several classical methods for quinoline synthesis could potentially be adapted to produce this compound. The Conrad-Limpach-Knorr synthesis is a plausible route, starting from ethyl 3-oxobutanoate and an appropriately substituted aniline. A potential synthetic pathway is outlined below.

G Plausible Synthesis of this compound Aniline Ethyl 4-aminobenzoate Intermediate1 Intermediate Adduct Aniline->Intermediate1 Condensation Ketoester Diethyl (ethoxymethylene)malonate Ketoester->Intermediate1 Intermediate2 Ethyl 4-hydroxy-6-ethoxycarbonylquinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization Final_Product This compound (via hydrolysis, decarboxylation, and esterification) Intermediate2->Final_Product Multi-step transformation

Caption: A plausible synthetic route for this compound.

Data Presentation

For clarity and comparative purposes, all quantitative thermochemical data should be presented in a structured tabular format. The following tables provide a template for reporting such data for this compound once it becomes available. The values presented are hypothetical and based on typical values for similar aromatic esters.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

StateMethodValue (kJ/mol)Temperature (K)
GasComputationalData Needed298.15
LiquidExperimentalData Needed298.15
SolidExperimentalData Needed298.15

Table 2: Standard Molar Entropy (S°)

StateMethodValue (J/mol·K)Temperature (K)
GasComputationalData Needed298.15
LiquidExperimentalData Needed298.15
SolidExperimentalData Needed298.15

Table 3: Molar Heat Capacity (Cp)

StateMethodValue (J/mol·K)Temperature (K)
GasComputationalData Needed298.15
LiquidExperimentalData Needed298.15
SolidExperimentalData Needed298.15

Conclusion

While direct experimental thermochemical data for this compound is currently lacking, this guide provides a comprehensive framework for its determination. By employing the experimental techniques of calorimetry and the predictive power of computational chemistry, researchers can obtain the critical data necessary for the advancement of drug development and materials science. The provided methodologies, data presentation formats, and illustrated pathways serve as a valuable resource for initiating and conducting research on this and other related quinoline derivatives. The acquisition and dissemination of this data will be a significant contribution to the broader scientific community.

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl Quinolinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the crystal structure analysis of ethyl quinolinecarboxylate derivatives, compounds of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities. While a definitive crystal structure for Ethyl 6-quinolinecarboxylate is not publicly available, this document details the crystallographic analyses of several closely related derivatives, offering valuable insights into their three-dimensional conformations and intermolecular interactions.

Introduction

Quinoline derivatives are a class of heterocyclic compounds that form the core structure of many synthetic pharmaceuticals. The addition of an ethyl carboxylate group can significantly influence their physicochemical properties and biological activity. Understanding the precise molecular architecture through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes key crystallographic data and experimental protocols for various ethyl quinolinecarboxylate derivatives.

Crystallographic Data of Ethyl Quinolinecarboxylate Derivatives

The following tables summarize the crystallographic data for several derivatives of ethyl quinolinecarboxylate, providing a comparative overview of their unit cell parameters and refinement statistics.

Table 1: Crystal Data and Structure Refinement for Ethyl Quinolinecarboxylate Derivatives

ParameterEthyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate[1]Ethyl 2-chloro-6-methylquinoline-3-carboxylate[2]Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate[3]Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate[4]Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate[5]
Chemical Formula C₂₀H₁₆BrNO₂C₁₃H₁₂ClNO₂C₁₃H₁₃NO₃C₁₄H₁₄ClNO₃C₂₁H₂₁NO₅
Formula Weight 382.24249.69247.25279.70367.39
Crystal System OrthorhombicTriclinicMonoclinicMonoclinicTriclinic
Space Group PbcaC2/cP2₁/n
a (Å) 14.0819 (7)6.0391 (5)22.886 (3)7.9713 (3)8.3444 (3)
b (Å) 9.7470 (5)7.2986 (6)12.763 (2)12.3381 (5)9.3508 (4)
c (Å) 24.0399 (12)13.4323 (12)8.175 (1)13.5654 (6)12.2723 (5)
α (°) 9098.238 (6)9090104.079 (2)
β (°) 9090.123 (5)107.756 (4)98.663 (4)97.282 (2)
γ (°) 9096.429 (6)909093.904 (2)
Volume (ų) 3299.6 (3)582.16 (9)2274.3 (6)1320.19 (9)916.43 (6)
Z 82842
Temperature (K) 293150200296100
R-factor (R1) 0.0460.0280.0599-0.039
wR2 0.1340.0780.1487-0.117
Goodness-of-fit (S) 1.041.06--1.04

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic positions.

The synthesis of ethyl quinolinecarboxylate derivatives often involves multi-step reactions. For instance, one method involves the reaction of diethyl {[(4-methylphenyl)amino]methylidene}propanedioate with Dowtherm at high temperatures[3]. Another approach is the reaction of 2-chloro-3-formyl-6-methylquinoline with sodium cyanide in ethanol[2].

The critical step for X-ray diffraction analysis is the growth of high-quality single crystals. A common and effective method is slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol, at room temperature[3].

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Data Collection: A single crystal is mounted on a diffractometer (e.g., Bruker APEXII or X8 Proteum)[1][2]. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) at a specific temperature, often low temperatures like 100 K or 150 K to minimize thermal vibrations[2][5]. The diffraction pattern, consisting of thousands of reflections, is collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using full-matrix least-squares on F² techniques. This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (S)[1][2][5].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a chemical compound.

Crystal_Structure_Analysis_Workflow A Synthesis of Compound B Purification A->B Crude Product C Single Crystal Growth (e.g., Slow Evaporation) B->C Purified Compound D Crystal Selection & Mounting C->D E X-ray Diffraction Data Collection (Diffractometer) D->E F Data Processing (Unit Cell & Space Group Determination) E->F Diffraction Pattern G Structure Solution (e.g., Direct Methods) F->G Reflection Data H Structure Refinement (Least-Squares) G->H Initial Model I Structure Validation & Analysis H->I Refined Structure J Crystallographic Database Deposition (e.g., CCDC) I->J

References

Methodological & Application

Application Note and Protocol for the Synthesis of Ethyl 6-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of Ethyl 6-quinolinecarboxylate, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The described method is based on the Fischer esterification of 6-quinolinecarboxylic acid.

Introduction

This compound is a key building block in organic synthesis, particularly for the creation of anti-inflammatory and antimicrobial agents.[1] Its quinoline structure is a common motif in medicinal chemistry. The synthesis protocol outlined below employs the Fischer esterification reaction, a classic and efficient method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2][3][4][5][6] This method is advantageous due to the ready availability and low cost of the starting materials and the straightforward nature of the procedure.

Reaction Scheme

The overall reaction involves the esterification of 6-quinolinecarboxylic acid with ethanol, catalyzed by sulfuric acid, to yield this compound and water.

6-Quinolinecarboxylic acid + Ethanol ⇌ this compound + Water

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
6-Quinolinecarboxylic acid173.17[7]5.0 g0.0289Starting material
Absolute Ethanol46.07100 mL1.71Reagent and solvent
Concentrated Sulfuric Acid (98%)98.082.5 mL0.0459Catalyst
Saturated Sodium Bicarbonate Solution-~150 mL-For neutralization
Anhydrous Sodium Sulfate142.04~10 g-For drying
Diethyl Ether74.12~200 mL-For extraction
Hexane86.18As needed-For recrystallization

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Beaker (250 mL)

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 5.0 g (0.0289 mol) of 6-quinolinecarboxylic acid and 100 mL of absolute ethanol.

  • Acid Addition: While stirring the mixture, slowly and carefully add 2.5 mL of concentrated sulfuric acid. The addition should be done cautiously as the reaction is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Neutralization: Carefully pour the concentrated reaction mixture into a beaker containing 150 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. This should be done slowly due to vigorous gas evolution (CO₂).

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them once with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/hexane mixture, to yield pure this compound as a solid.

Data Presentation

ParameterValue
Reactants
6-Quinolinecarboxylic acid5.0 g (0.0289 mol)
Ethanol100 mL (1.71 mol)
Catalyst
Concentrated Sulfuric Acid2.5 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Time4-6 hours
Product Information
Product NameThis compound
Molecular FormulaC₁₂H₁₁NO₂
Molecular Weight201.22 g/mol [1]
Theoretical Yield5.81 g
AppearanceOff-white powder[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_materials 6-Quinolinecarboxylic Acid Ethanol acid_addition Add H₂SO₄ (catalyst) start_materials->acid_addition reflux Reflux (4-6 hours) acid_addition->reflux cooling Cool to RT reflux->cooling concentration Concentrate cooling->concentration neutralization Neutralize with NaHCO₃ concentration->neutralization extraction Extract with Diethyl Ether neutralization->extraction drying Dry with Na₂SO₄ extraction->drying solvent_removal Solvent Removal drying->solvent_removal recrystallization Recrystallization solvent_removal->recrystallization final_product This compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Applications of Ethyl 6-quinolinecarboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-quinolinecarboxylate is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of bioactive molecules. Its inherent structural features allow for modifications that can lead to compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. This document provides an overview of its applications, quantitative data on the activity of its derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Application Notes

The quinoline core is a privileged structure in drug discovery, and derivatives of this compound have demonstrated promising activity as anticancer and antimicrobial agents. The ester functionality at the 6-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Anticancer Applications

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. One of the key mechanisms of action for some of these derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and suppression.

Antimicrobial Applications

The this compound scaffold has also been utilized in the development of novel antimicrobial agents. By incorporating different functional groups, derivatives have been synthesized that exhibit potent activity against a range of bacterial and fungal pathogens. These compounds can serve as valuable leads in the fight against antibiotic resistance.

Data Presentation

The following tables summarize the biological activity of representative derivatives synthesized from quinoline scaffolds, illustrating the potential of this chemical class.

Table 1: Cytotoxicity of Fatty Amido-Quinolone Carboxylate Derivatives against Human Cancer Cell Lines

Compound IDFatty Amide MoietyDU145 (Prostate) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)SKOV3 (Ovarian) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)
8a Hexanoic acid1.8 ± 0.122.5 ± 0.183.1 ± 0.254.2 ± 0.31
8b Octanoic acid2.3 ± 0.153.1 ± 0.223.9 ± 0.315.1 ± 0.42
8d Lauric acid3.5 ± 0.284.8 ± 0.395.6 ± 0.486.8 ± 0.55
8e Myristic acid4.1 ± 0.335.9 ± 0.476.8 ± 0.597.9 ± 0.68

Source: Adapted from a study on the biological evaluation of novel quinolone derivatives.[1]

Table 2: Antimicrobial Activity of Hexanoic Acid-Based Fatty Amide Carboxylated Quinolone Derivative (8a)

MicroorganismMIC (µg/mL)
Staphylococcus aureus MTCC 963.9
Bacillus subtilis MTCC 1214.6

Source: Adapted from a study on the biological evaluation of novel quinolone derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives

This protocol describes a multi-step synthesis to obtain fatty amido derivatives of a quinolone carboxylate, showcasing a synthetic strategy that can be adapted for this compound.[1]

Step 1: Synthesis of 7-azido derivative

  • To a solution of ethyl 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate in dimethylformamide (DMF), add sodium azide.

  • Heat the reaction mixture at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the 7-azido derivative.

Step 2: Synthesis of 7-amino derivative

  • Dissolve the 7-azido derivative in ethanol.

  • Add ammonium chloride and zinc dust to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite.

  • Evaporate the solvent under reduced pressure to obtain the 7-amino derivative.

Step 3: Synthesis of 7-(fatty amido) derivatives

  • To a solution of the 7-amino derivative in dichloromethane (DCM), add the desired fatty acid chloride.

  • Add a base such as triethylamine to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final fatty amido derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of the synthesized quinoline derivatives against cancer cell lines.

Materials:

  • Synthesized quinoline derivatives

  • Human cancer cell lines (e.g., DU145, A549, SKOV3, MCF7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is for determining the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized quinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, a key pathway in angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation Migration Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoline Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by quinoline derivatives.

Experimental Workflow for Anticancer Drug Screening

This diagram outlines the general workflow for screening potential anticancer compounds, from synthesis to in vitro evaluation.

Anticancer_Screening_Workflow start Start: This compound synthesis Synthesis of Quinoline Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification treatment Treatment with Synthesized Derivatives purification->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: Workflow for anticancer screening of quinoline derivatives.

Logical Relationship for Antimicrobial Drug Discovery

The following diagram illustrates the logical progression from compound synthesis to the identification of a potential antimicrobial lead.

Antimicrobial_Discovery_Logic A Synthesize Ethyl 6-quinolinecarboxylate Derivatives B Characterize Chemical Structure A->B C Screen for Antimicrobial Activity (MIC) B->C D Determine Structure-Activity Relationship (SAR) C->D E Identify Potent Lead Compound D->E

Caption: Logical flow for the discovery of antimicrobial quinoline derivatives.

References

Ethyl 6-Quinolinecarboxylate: A Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-quinolinecarboxylate has emerged as a important building block in medicinal chemistry, particularly in the development of new antimicrobial agents. Its quinoline core is a privileged scaffold found in numerous natural and synthetic bioactive compounds. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis and evaluation of novel antimicrobial candidates.

Application Notes

This compound serves as a versatile starting material for the synthesis of a wide array of quinoline derivatives with potent antimicrobial properties. The ester functional group at the 6-position provides a convenient handle for derivatization, allowing for the introduction of various pharmacophores to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

Common synthetic strategies involve the initial conversion of the ethyl ester to a more reactive intermediate, such as a carboxylic acid, hydrazide, or amide. These intermediates can then be further modified to generate diverse libraries of compounds, including:

  • Quinoline-6-carboxamides: Synthesized by the reaction of quinoline-6-carboxylic acid with various amines. These derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[1][2][3]

  • Quinoline-6-carbohydrazides and their Hydrazone Derivatives: The hydrazide, formed from the ethyl ester, can be condensed with various aldehydes and ketones to produce hydrazones. This class of compounds has demonstrated broad-spectrum antimicrobial activity.

  • Pyrazolyl-quinolines: Cyclization reactions involving derivatives of this compound can lead to the formation of pyrazole-fused quinolines, which have been investigated for their antibacterial and antifungal properties.[4]

The antimicrobial mechanism of action for many quinoline derivatives involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication, recombination, and repair.[5] This targeted approach can lead to potent and selective antibacterial agents.

Data Presentation: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against a panel of pathogenic microorganisms. The data is compiled from various studies to illustrate the potential of this compound class.

Table 1: Antibacterial Activity of Quinoline Derivatives

Compound TypeDerivativeTest OrganismMIC (µg/mL)Reference
Quinoline-6-carboxamideN-(phenyl)quinoline-6-carboxamideEscherichia coli>100[3]
Quinoline-6-carboxamideN-(4-chlorophenyl)quinoline-6-carboxamideStaphylococcus aureus50[3]
Pyrazolyl-quinoline4-chloro-2-[3-(2-chloro-8-methylquinolin-3-yl)-1H-pyrazol-5-yl]-6-iodophenolEscherichia coli18 (Zone of Inhibition, mm)[4]
Pyrazolyl-quinoline4-chloro-2-[3-(2-chloro-8-methylquinolin-3-yl)-1H-pyrazol-5-yl]-6-iodophenolStaphylococcus aureus21 (Zone of Inhibition, mm)[4]
Quinolone Carboxylic Acid1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidStaphylococcus aureus4.1[6]
Quinolone Carboxylic Acid1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidEscherichia coli1[6]

Table 2: Antifungal Activity of Quinoline Derivatives

Compound TypeDerivativeTest OrganismMIC (µg/mL)Reference
Pyrazolyl-quinoline4-chloro-2-[3-(2-chloro-8-methylquinolin-3-yl)-1H-pyrazol-5-yl]-6-iodophenolAspergillus niger19 (Zone of Inhibition, mm)[4]
Pyrazolyl-quinoline4-chloro-2-[3-(2-chloro-8-methylquinolin-3-yl)-1H-pyrazol-5-yl]-6-iodophenolAspergillus flavus17 (Zone of Inhibition, mm)[4]
Quinolone Carboxylic Acid1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidCandida albicans25[6]
Quinolone Carboxylic Acid1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidAspergillus niger>100[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and the evaluation of antimicrobial activity.

Protocol 1: Synthesis of Quinoline-6-carbohydrazide from this compound

This protocol describes the conversion of the ethyl ester to a hydrazide, a key intermediate for further derivatization.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure quinoline-6-carbohydrazide.

  • Dry the purified product in a desiccator.

  • Characterize the final product by IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: General Procedure for the Synthesis of Quinoline-6-carboxamides

This protocol outlines the synthesis of carboxamide derivatives from the corresponding carboxylic acid.

Materials:

  • Quinoline-6-carboxylic acid (prepared by hydrolysis of this compound)

  • Substituted amine (1.5 equivalents)

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP reagent, 1.5 equivalents)

  • Triethylamine (TEA, 5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-cold water

  • Büchner funnel and filter paper

Procedure:

  • To a solution of quinoline-6-carboxylic acid (1 equivalent) in DMF, add the substituted amine (1.5 equivalents).

  • Add BOP reagent (1.5 equivalents) and triethylamine (5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the completion of the reaction using Liquid Chromatography-Mass Spectrometry (LC/MS).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and dry it under suction.[1]

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final carboxamide derivative by IR, ¹H-NMR, and Mass Spectrometry.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standard method for determining the MIC of synthesized compounds against bacteria.

Materials:

  • Synthesized quinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution of each test compound with CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. The final volume in each well should be 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic workflow and a conceptual mechanism of action for quinoline-based antimicrobial agents.

Synthesis_Workflow start This compound intermediate1 Quinoline-6-carbohydrazide start->intermediate1 Hydrazine Hydrate intermediate2 Quinoline-6-carboxylic Acid start->intermediate2 Hydrolysis derivative1 Hydrazone Derivatives intermediate1->derivative1 Aldehyde/Ketone derivative2 Carboxamide Derivatives intermediate2->derivative2 Amine, Coupling Agent derivative3 Pyrazolyl-Quinoline Derivatives intermediate2->derivative3 Cyclization Reagents testing Antimicrobial Susceptibility Testing (MIC Determination) derivative1->testing derivative2->testing derivative3->testing result Identification of Lead Compounds testing->result

Caption: Synthetic workflow for developing antimicrobial agents from this compound.

Mechanism_of_Action drug Quinoline Derivative target Bacterial DNA Gyrase / Topoisomerase IV drug->target Inhibition process1 DNA Replication & Repair target->process1 process2 Cell Division target->process2 outcome Bacterial Cell Death process1->outcome Disruption process2->outcome Blockage

Caption: Conceptual mechanism of action for quinoline-based antimicrobial agents.

References

Synthesis of Novel Quinoline-6-Carboxamides from Ethyl 6-Quinolinecarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel quinoline-6-carboxamide derivatives, starting from the commercially available Ethyl 6-quinolinecarboxylate. The protocols cover the hydrolysis of the starting material to 6-quinolinecarboxylic acid and its subsequent amide coupling with various primary and secondary amines. These compounds are of significant interest in drug discovery, with demonstrated activities as antagonists for receptors like P2X7.

Synthetic Workflow

The synthesis of novel quinoline-6-carboxamides from this compound is a two-step process. The first step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The second step is the coupling of the resulting 6-quinolinecarboxylic acid with a diverse range of amines to generate the desired amide derivatives.

Synthesis_Workflow A This compound B 6-Quinolinecarboxylic Acid A->B Hydrolysis C N-Substituted-quinoline-6-carboxamides B->C Amide Coupling

Caption: Synthetic workflow for quinoline-6-carboxamides.

Experimental Protocols

Step 1: Hydrolysis of this compound to 6-Quinolinecarboxylic Acid

This protocol details the saponification of the ethyl ester to its corresponding carboxylic acid, a crucial intermediate for the subsequent amide coupling reactions. Basic hydrolysis using sodium hydroxide or lithium hydroxide is a common and efficient method for this transformation.[1][2]

Protocol using Sodium Hydroxide:

  • Materials:

    • This compound

    • Methanol (MeOH)

    • 1 M Sodium Hydroxide (NaOH) aqueous solution

    • 1 M Hydrochloric acid (HCl) aqueous solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol (5 mL per mmol of ester) in a round-bottom flask.

    • Add 1 M NaOH solution (5 mL per mmol of ester, 5.0 eq) to the stirring solution.[3]

    • Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue to dissolve the sodium salt of the carboxylic acid.

    • Wash the aqueous solution with ethyl acetate (2 x 20 mL) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate of 6-quinolinecarboxylic acid will form.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Evaporate the solvent under reduced pressure to yield 6-quinolinecarboxylic acid as a solid. The product can be used in the next step without further purification if high purity is observed.

Step 2: Amide Coupling of 6-Quinolinecarboxylic Acid with Amines

This protocol describes the formation of the amide bond between 6-quinolinecarboxylic acid and various primary or secondary amines using a peptide coupling reagent.

General Protocol using BOP Reagent:

  • Materials:

    • 6-Quinolinecarboxylic Acid

    • Amine (primary or secondary)

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

    • Triethylamine (TEA)

    • Anhydrous Dimethylformamide (DMF)

    • Ice-cold water

    • Round-bottom flask, magnetic stirrer, filtration apparatus.

  • Procedure:

    • To a solution of 6-quinolinecarboxylic acid (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add the desired amine (1.5 mmol).

    • Add BOP reagent (1.5 mmol) and triethylamine (5.0 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by LC/MS or TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • The solid product will precipitate out. Collect the precipitate by filtration and wash with water.

    • Dry the solid under vacuum to obtain the desired N-substituted-quinoline-6-carboxamide.[4]

    • If necessary, the crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the synthesis of various N-substituted-quinoline-6-carboxamides from 6-quinolinecarboxylic acid and different amines, including representative yields.

Amine DerivativeProduct (N-Substituted-quinoline-6-carboxamide)Yield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
AnilineN-phenylquinoline-6-carboxamide85¹H NMR (DMSO-d6): δ 10.73 (s, 1H), 8.13 (d, J=8.0 Hz, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.90 (t, J=7.2 Hz, 1H), 7.71 (q, J=8.8 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 7.20 (d, J=8.4 Hz, 2H). LCMS: 297 (M+H)⁺.[4]
4-MethylanilineN-(p-tolyl)quinoline-6-carboxamide78¹H NMR (DMSO-d6): δ 10.73 (s, 1H), 8.13 (d, J=8.0 Hz, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.90 (t, J=7.2 Hz, 1H), 7.71 (q, J=8.8 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 7.20 (d, J=8.4 Hz, 2H), 2.30 (s, 3H). LCMS: 297 (M+H)⁺.[4]
4-FluoroanilineN-(4-fluorophenyl)quinoline-6-carboxamide81-
BenzylamineN-benzylquinoline-6-carboxamide89-
CyclohexylamineN-cyclohexylquinoline-6-carboxamide75-
Morpholine(Quinolin-6-yl)(morpholino)methanone92¹H NMR (DMSO-d6): δ 9.56 (s, 1H), 8.79 (d, J=4.8 Hz, 1H), 8.54 (d, J=7.6 Hz, 1H), 8.03 (d, J=8.0 Hz, 1H), 7.80 (t, J=1.2 Hz, 1H), 7.71-7.78 (m, 2H), 7.68 (s, 1H), 7.35-7.42 (m, 3H), 3.65 (t, J=3.2 Hz, 2H), 3.46 (t, J=3.2 Hz, 2H). LCMS: 353 (M+H)⁺.[4]

Signaling Pathway

Several synthesized quinoline-6-carboxamide derivatives have shown potent antagonist activity against the P2X7 receptor (P2X7R).[5] The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation, immune responses, and cell death.[6][7] Its activation by high concentrations of extracellular ATP leads to the opening of a non-selective pore and the initiation of various downstream signaling cascades.

P2X7R_Signaling cluster_membrane Plasma Membrane P2X7R P2X7R Pore Pore Formation P2X7R->Pore Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux ATP Extracellular ATP ATP->P2X7R activates Apoptosis Apoptosis Pore->Apoptosis MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release (Inflammation) Caspase1->IL1b MAPK->Apoptosis NFkB->IL1b

Caption: P2X7 Receptor Signaling Pathway.

References

Application Notes and Protocols for the Esterification of 6-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the esterification of 6-quinolinecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents.[1] The protocol described is based on the principles of Fischer-Speier esterification, a common method for producing esters from carboxylic acids and alcohols.

Introduction

6-Quinolinecarboxylic acid and its ester derivatives are versatile building blocks in medicinal chemistry and materials science. They serve as precursors for the synthesis of compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[1] The esterification of the carboxylic acid group allows for further functionalization and modification of the molecule's physicochemical properties. This protocol outlines a general procedure for the synthesis of alkyl esters of 6-quinolinecarboxylic acid.

Reaction Principle: Fischer-Speier Esterification

Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3][4] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.[3][4] Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[5][6]

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product.[2][3]

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_purification Purification & Characterization A 6-Quinolinecarboxylic Acid D Reaction Mixture A->D B Alcohol (e.g., Methanol, Ethanol) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Reflux D->E D->E Heat F Neutralization (e.g., NaHCO₃ solution) E->F E->F Cooling G Extraction (e.g., Ethyl Acetate) F->G F->G Aqueous Workup H Drying (e.g., Na₂SO₄) G->H G->H Separation I Solvent Evaporation H->I H->I Filtration J Purification (e.g., Recrystallization or Column Chromatography) I->J I->J Crude Product K Characterization (NMR, MS) J->K J->K Pure Ester

Figure 1: General workflow for the esterification of 6-quinolinecarboxylic acid.

Detailed Experimental Protocol

Materials:

  • 6-Quinolinecarboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-quinolinecarboxylic acid (1.0 eq).

  • Add an excess of the desired anhydrous alcohol (e.g., 20-50 eq), which will also serve as the solvent.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring suspension. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The temperature will depend on the boiling point of the alcohol used.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold deionized water.

  • Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[6]

  • Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

Ester ProductAlcohol UsedCatalystReaction Time (h)Purification MethodTypical Yield (%)
Methyl 6-quinolinecarboxylateMethanolH₂SO₄6-12Recrystallization85-95
This compoundEthanolH₂SO₄8-16Recrystallization80-90
Propyl 6-quinolinecarboxylaten-Propanolp-TsOH12-24Column Chromatography75-85
Isopropyl 6-quinolinecarboxylateIsopropanolH₂SO₄18-36Column Chromatography60-75

Table 2: Characterization Data for Mthis compound

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.9-4.1 (s, 3H, -OCH₃), 7.4-8.9 (m, 6H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 52-53 (-OCH₃), 122-155 (Ar-C), 166-167 (C=O)
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₁₁H₉NO₂: 188.07, found: 188.1
Melting Point Approx. 105-108 °C

Note: The spectral data provided are approximate and may vary based on the specific instrument and conditions used.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations during the Fischer esterification process.

Fischer_Esterification_Mechanism reactant1 6-Quinoline- carboxylic Acid intermediate1 Protonated Carboxylic Acid reactant1->intermediate1 + H⁺ reactant2 Alcohol (R-OH) intermediate2 Tetrahedral Intermediate catalyst H⁺ (Acid Catalyst) product1 Ester intermediate1->intermediate2 + R-OH intermediate3 Protonated Tetrahedral Intermediate intermediate2->intermediate3 Proton Transfer intermediate4 Protonated Ester intermediate3->intermediate4 - H₂O intermediate4->product1 - H⁺ product2 Water (H₂O)

Figure 2: Mechanism of Fischer-Speier esterification.

Conclusion

This protocol provides a reliable method for the esterification of 6-quinolinecarboxylic acid. The specific reaction conditions, such as the choice of alcohol, catalyst, and reaction time, may require optimization to achieve the highest yields for different ester derivatives. Proper characterization of the final product is essential to confirm its identity and purity. The synthesized esters can be utilized in further synthetic steps for the development of novel compounds with potential applications in drug discovery and materials science.

References

Ethyl 6-Quinolinecarboxylate in Anti-Inflammatory Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-quinolinecarboxylate is a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anti-inflammatory agents. Its derivatives have been explored for their ability to modulate key inflammatory pathways, offering promising avenues for the treatment of a range of inflammatory conditions. This document provides detailed application notes on the anti-inflammatory properties of this compound derivatives, along with comprehensive protocols for their evaluation.

Application Notes

Quinoline-based compounds have been recognized for their anti-inflammatory properties, targeting several key pharmacological targets, including Cyclooxygenase (COX) enzymes. The anti-inflammatory effects of these derivatives are often attributed to their ability to interfere with major inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound derivatives can effectively reduce the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS), thereby mitigating the inflammatory response.

Mechanism of Action

The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes.[1][2][3][4] Quinoline derivatives have been shown to inhibit this pathway at various stages, including the inhibition of IκBα phosphorylation and degradation.[2][4]

Another critical target for anti-inflammatory intervention is the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[5][6][7][8] Several quinoline derivatives have demonstrated selective inhibition of COX-2 over the constitutively expressed COX-1, which is associated with a reduced risk of gastrointestinal side effects.[5][7][8]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various quinoline derivatives. It is important to note that specific data for this compound itself is limited in the public domain, and the presented data is for structurally related quinoline compounds.

Table 1: In Vitro Anti-inflammatory Activity of Quinoline Derivatives

CompoundTargetAssayIC50 (µM)Reference
Quinoline-4-carboxylic acid derivativeCOX-2In vitro COX inhibition assay0.043[8]
Quinoline-pyrazole derivative (12c)COX-2In vitro COX inhibition assay0.1[7]
Quinoline-pyrazole derivative (14a)COX-2In vitro COX inhibition assay0.11[7]
Quinoline-pyrazole derivative (14b)COX-2In vitro COX inhibition assay0.11[7]
2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa)COX-2In vitro COX inhibition assay0.29[5]
Kuwanon ACOX-2In vitro COX inhibition assay14[9]
Celecoxib (Reference)COX-2In vitro COX inhibition assay0.060[8]
Celecoxib (Reference)COX-2In vitro COX inhibition assay0.42[5]

Table 2: In Vivo Anti-inflammatory Activity of Quinoline Derivatives

CompoundAnimal ModelAssayDose% Inhibition of EdemaReference
Quinoline derivative (3g)MiceXylene-induced ear edema50 mg/kg63.19[10]
Quinoline derivative (6d)MiceXylene-induced ear edema50 mg/kg68.28[10]
3-chloro-1-(2-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a)RatCarrageenan-induced paw edema20 mg/kgSignificant[11]
3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b)RatCarrageenan-induced paw edema20 mg/kgSignificant[11]
Ibuprofen (Reference)MiceXylene-induced ear edema50 mg/kgPotent[10]

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of compounds.[12][13]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound derivative)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment with free access to food and water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug

    • Group III, IV, V, etc.: Test compound at different doses

  • Compound Administration: Administer the test compound or reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12]

  • Calculation of Edema and Inhibition:

    • The volume of edema is the difference between the paw volume at a given time point and the initial paw volume (at 0 h).

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.

In Vitro Anti-inflammatory Activity: Inhibition of NF-κB Activation

This assay determines the ability of a compound to inhibit the activation of the NF-κB transcription factor in a cellular model.

Materials:

  • Human or murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (this compound derivative)

  • NF-κB reporter plasmid (e.g., containing a luciferase gene under the control of an NF-κB responsive promoter)

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the macrophage cells to ~80% confluency. Transfect the cells with the NF-κB reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to induce NF-κB activation. Include a vehicle-treated, unstimulated control group and an LPS-stimulated, vehicle-treated control group.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration in each sample. Calculate the percentage inhibition of NF-κB activation for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activation.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Recombinant human or ovine COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (this compound derivative)

  • Reference COX-2 inhibitor (e.g., Celecoxib)

  • Assay buffer

  • EIA kit for Prostaglandin E2 (PGE2) measurement

Procedure:

  • Enzyme Preparation: Prepare the COX-2 enzyme solution in the assay buffer.

  • Compound Incubation: In a microplate, add the assay buffer, the COX-2 enzyme, and various concentrations of the test compound or reference inhibitor. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: Stop the reaction after a defined time (e.g., 10 minutes) by adding a stopping solution (e.g., a solution of HCl).

  • PGE2 Measurement: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of COX-2 activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of COX-2 activity.

Visualizations

Signaling Pathways and Experimental Workflows

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NF_kB NF-κB (p50/p65) IkB->NF_kB Sequesters IkB_P p-IκB IkB->IkB_P NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation EQC_Derivative This compound Derivative EQC_Derivative->IKK_Complex Inhibition DNA DNA NF_kB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound derivatives.

Experimental_Workflow_InVivo cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Animal Grouping Animal_Acclimatization->Grouping Compound_Admin Compound/Vehicle Administration Grouping->Compound_Admin Compound_Prep Compound & Vehicle Preparation Compound_Prep->Compound_Admin Carrageenan_Injection Carrageenan Injection Compound_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (0-5h) Carrageenan_Injection->Paw_Measurement Edema_Calc Calculate Edema Volume Paw_Measurement->Edema_Calc Inhibition_Calc Calculate % Inhibition Edema_Calc->Inhibition_Calc Results Results & Conclusion Inhibition_Calc->Results

Caption: Workflow for in vivo anti-inflammatory activity assessment using the carrageenan-induced paw edema model.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation EQC_Derivative This compound Derivative EQC_Derivative->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by this compound derivatives.

References

Application Notes and Protocols for High-Throughput Screening of Ethyl 6-quinolinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Ethyl 6-quinolinecarboxylate derivatives as potential inhibitors of key signaling pathways implicated in cancer, specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. The protocols outlined are designed for adaptation in drug discovery and chemical biology laboratories.

Introduction to this compound Derivatives in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. This compound and its derivatives are of particular interest as they serve as versatile intermediates in the synthesis of more complex bioactive molecules. Notably, quinoline-based compounds have been successfully developed as potent inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways often dysregulated in cancer.

Target Signaling Pathways: EGFR and VEGFR

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are receptor tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis. Aberrant activation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quinoline derivatives have been shown to inhibit both EGFR and VEGFR, highlighting the potential of this compound derivatives as a source of novel anticancer agents.

EGFR_VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis mTOR->Proliferation Inhibitor This compound Derivatives Inhibitor->EGFR Inhibitor->VEGFR

EGFR/VEGFR Signaling Inhibition

Data Presentation

While specific quantitative data for this compound derivatives as EGFR or VEGFR inhibitors is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related quinoline and quinazolinone derivatives against these targets and cancer cell lines. This data serves as a reference for the expected potency and can be used as a template for presenting screening results.

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Reference
Quinazolinone Derivative 1 EGFREnzymatic0.01
Quinazolinone Derivative 2 VEGFR2Enzymatic0.08
Quinazoline Derivative 3 MCF-7 (Breast Cancer)Cell-based3.8
Quinazoline Derivative 4 SW480 (Colon Cancer)Cell-based17.85
Quinolone-3-carboxamide 1 VEGFR-2Enzymatic0.036
Quinolone-3-carboxamide 2 Hep-G2 (Liver Cancer)Cell-based1.60
Indolin-2-one Derivative 1 VEGFR-2Enzymatic0.078
Indolin-2-one Derivative 2 MCF-7 (Breast Cancer)Cell-based0.74

Experimental Protocols

The following are detailed protocols for high-throughput screening of this compound derivatives.

High-Throughput Screening Workflow

A typical HTS campaign follows a workflow designed to efficiently identify and validate active compounds from a large library of derivatives.

HTS_Workflow cluster_screening Screening Phase cluster_validation Hit Validation Phase cluster_lead_opt Lead Optimization Compound_Library This compound Derivative Library Primary_Screen Primary HTS (e.g., Fluorescence Polarization) Compound_Library->Primary_Screen Primary_Hits Primary Hits Primary_Screen->Primary_Hits Dose_Response Dose-Response & IC50 Determination (e.g., AlphaLISA) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assay (e.g., Cell Viability - MTT) Confirmed_Hits->Secondary_Assay Validated_Hits Validated Hits Secondary_Assay->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR_Studies

High-Throughput Screening Workflow
Protocol 1: Fluorescence Polarization (FP) Kinase Assay (Primary Screen)

This biochemical assay measures the inhibition of kinase activity by detecting changes in the polarization of fluorescently labeled substrate.

Materials:

  • Recombinant human EGFR or VEGFR kinase domain

  • Fluorescently labeled peptide substrate (e.g., FITC-labeled)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound derivative library (in DMSO)

  • 384-well, low-volume, black plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each this compound derivative from the library into the wells of a 384-well plate. Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO vehicle).

  • Enzyme Addition: Add 5 µL of kinase solution (e.g., 2X final concentration in kinase assay buffer) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (2X final concentration in kinase assay buffer) to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 5 µL of a solution containing a phosphospecific antibody that binds to the phosphorylated substrate.

  • Final Incubation: Incubate for at least 30 minutes at room temperature.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

Protocol 2: AlphaLISA Kinase Assay (Dose-Response)

This is a highly sensitive, bead-based immunoassay suitable for confirming hits and determining IC50 values.

Materials:

  • Recombinant human EGFR or VEGFR kinase

  • Biotinylated substrate

  • ATP

  • AlphaLISA Acceptor beads conjugated to an anti-phospho-specific antibody

  • Streptavidin-coated Donor beads

  • AlphaLISA kinase buffer

  • Confirmed hit compounds for serial dilution

  • 384-well, white OptiPlates

Procedure:

  • Compound Dilution: Prepare serial dilutions of the confirmed hit compounds in DMSO.

  • Reaction Mix Preparation: Prepare a master mix of the kinase and biotinylated substrate in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions. Add 5 µL of the kinase/substrate mix.

  • Reaction Initiation: Add 2.5 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection Mix: Prepare a detection mix containing AlphaLISA Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA buffer.

  • Detection: Add 10 µL of the detection mix to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Measurement: Read the plate on an AlphaScreen-compatible plate reader.

Protocol 3: MTT Cell Viability Assay (Secondary Screen)

This cell-based assay assesses the cytotoxic effect of the validated hits on cancer cell lines overexpressing EGFR or VEGFR.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Validated hit compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well, clear, flat-bottom plates

  • Multi-channel pipette and plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the validated hit compounds and incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Application Note: A Scalable Synthesis of Ethyl 6-Quinolinecarboxylate via a Modified Skraup-Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable protocol for the synthesis of Ethyl 6-quinolinecarboxylate, a key building block in the development of pharmaceuticals. The described method is a modification of the classic Skraup-Doebner-von Miller reaction, utilizing readily available starting materials, Ethyl 4-aminobenzoate and glycerol, to achieve a good yield of the target compound. This protocol is designed for scale-up and provides a reliable pathway for producing high-purity this compound for research and development purposes.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. The quinoline core is a prominent scaffold in medicinal chemistry, and derivatives of quinoline-6-carboxylic acid have shown potential in the development of novel therapeutic agents. A scalable and efficient synthesis of this compound is therefore of significant interest to the pharmaceutical industry. The following protocol outlines a modified Skraup-Doebner-von Miller reaction, which offers a practical approach for the large-scale production of this important compound.

Reaction Scheme

The overall reaction involves the acid-catalyzed condensation of Ethyl 4-aminobenzoate with acrolein, which is generated in situ from the dehydration of glycerol. Subsequent cyclization and oxidation yield the final product, this compound.

Experimental Protocol

Materials and Equipment
  • Ethyl 4-aminobenzoate

  • Glycerol (99.5%)

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

  • Round-bottom flask (appropriate size for scale)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reactants: To the flask, add concentrated sulfuric acid carefully and with stirring. Once the sulfuric acid has cooled to near room temperature, add Ethyl 4-aminobenzoate.

  • Addition of Glycerol: Slowly add glycerol to the stirred mixture. An exothermic reaction may be observed.

  • Addition of Oxidizing Agent: Carefully add nitrobenzene to the reaction mixture.

  • Reaction: Heat the mixture to 120-130°C and maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following table summarizes the quantitative data for a representative laboratory-scale synthesis of this compound.

ParameterValue
Reactants
Ethyl 4-aminobenzoate1.0 mol (165.19 g)
Glycerol3.0 mol (276.27 g)
Sulfuric Acid4.0 mol (392.32 g)
Nitrobenzene1.2 mol (147.73 g)
Reaction Conditions
Temperature125 °C
Time5 hours
Results
Product This compound
Theoretical Yield201.22 g
Actual Yield150.92 g
Yield (%) 75%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid

Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Charge H₂SO₄ to Reactor B Add Ethyl 4-aminobenzoate A->B C Add Glycerol B->C D Add Nitrobenzene C->D E Heat to 120-130°C for 4-6h D->E F Monitor by TLC E->F G Cool to RT and Quench on Ice F->G H Neutralize with NaOH (pH 8-9) G->H I Extract with Dichloromethane H->I J Wash with Brine I->J K Dry over Na₂SO₄ J->K L Concentrate in vacuo K->L M Column Chromatography / Recrystallization L->M N Obtain Pure this compound M->N

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol presented in this application note provides a reliable and scalable method for the synthesis of this compound. By utilizing a modified Skraup-Doebner-von Miller reaction, this procedure offers good yields and high purity, making it suitable for the production of this key intermediate for pharmaceutical research and development. The use of readily available and cost-effective starting materials further enhances the industrial applicability of this synthetic route.

Application Notes and Protocols: Derivatization of Ethyl 6-quinolinecarboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Ethyl 6-quinolinecarboxylate, a versatile scaffold in medicinal chemistry. The following sections detail the synthetic protocols for converting this compound into a library of bioactive carboxamide derivatives and outline standard methodologies for their biological screening against various therapeutic targets.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] this compound serves as a key starting material for the synthesis of diverse quinoline-based compounds due to its reactive ester functional group, which allows for straightforward chemical modification.[4][5] This document outlines the procedures for the synthesis of quinoline-6-carboxamide derivatives and their subsequent evaluation for potential therapeutic applications.

Synthetic Protocol: From Ester to Amide

The primary strategy for the derivatization of this compound into a variety of carboxamides involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of primary or secondary amines.

Part 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to yield quinoline-6-carboxylic acid, the key intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a 1:1 mixture of THF/H₂O or Dioxane/H₂O in a round-bottom flask.

  • Add 1-2 equivalents of NaOH or LiOH to the solution.[6]

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Redissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 4-5 with 1 M HCl to precipitate the quinoline-6-carboxylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Part 2: Amide Coupling of Quinoline-6-carboxylic Acid

This protocol details the formation of quinoline-6-carboxamides using a peptide coupling reagent.

Materials:

  • Quinoline-6-carboxylic acid

  • Desired primary or secondary amine (1.0-1.2 equivalents)

  • Coupling reagent (e.g., HATU, HBTU, EDC; 1.1-1.5 equivalents)[7][8]

  • Organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA); 2-4 equivalents)[7]

  • Dry Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, dissolve quinoline-6-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and the coupling reagent (1.1-1.5 eq) in dry DMF or DCM.[4]

  • Add the organic base (e.g., DIPEA or TEA, 2-4 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be monitored by TLC.

  • Upon completion, dilute the mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired quinoline-6-carboxamide derivative.

Biological Screening Protocols

The synthesized quinoline-6-carboxamide derivatives can be screened for a variety of biological activities. Below are protocols for common anticancer and antimicrobial assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT116)[2][3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline-6-carboxamide derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized quinoline-6-carboxamide derivatives dissolved in DMSO

  • 96-well plates

  • Microplate incubator

Procedure:

  • Prepare a twofold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the biological activities of representative quinoline-6-carboxamide derivatives from the literature.

Table 1: P2X7 Receptor Antagonistic Activity

CompoundSubstitution on CarboxamideIC₅₀ (µM)Reference
2f 4-iodobenzenesulfonate0.566[9]
2e 4-fluorobenzenesulfonate0.624[9]
2g 4-chlorobenzenesulfonate0.813[9]

Table 2: Anticancer Cytotoxicity (IC₅₀ in µM)

CompoundCell Line: SF-295 (CNS)Cell Line: HCT-8 (Colon)Cell Line: HL-60 (Leukemia)Reference
36a >101.230.314[2]
36b 4.652.870.87[2]

Table 3: Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliReference
4 --[10]
9 -High Activity[10]
11 -High Activity[10]
15 -High Activity[10]
17 High ActivityHigh Activity[10]
18 -High Activity[10]
19 -High Activity[10]

Note: Specific MIC values were not provided in the reference, only qualitative activity descriptions.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening This compound This compound Quinoline-6-carboxylic acid Quinoline-6-carboxylic acid This compound->Quinoline-6-carboxylic acid Hydrolysis (NaOH/H₂O) Quinoline-6-carboxamide Derivatives Quinoline-6-carboxamide Derivatives Quinoline-6-carboxylic acid->Quinoline-6-carboxamide Derivatives Amide Coupling (Amine, Coupling Reagent) Anticancer Screening Anticancer Screening Quinoline-6-carboxamide Derivatives->Anticancer Screening MTT Assay Antimicrobial Screening Antimicrobial Screening Quinoline-6-carboxamide Derivatives->Antimicrobial Screening MIC Assay

Caption: Synthetic and screening workflow for quinoline-6-carboxamides.

P2X7 Receptor Signaling Pathway

P2X7R_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Extracellular ATP Extracellular ATP P2X7R P2X7 Receptor Extracellular ATP->P2X7R Activates Ca²⁺ Influx Ca²⁺ Influx P2X7R->Ca²⁺ Influx K⁺ Efflux K⁺ Efflux P2X7R->K⁺ Efflux PI3K_Akt PI3K/Akt Pathway Ca²⁺ Influx->PI3K_Akt MAPK MAPK Pathway (ERK1/2, p38) Ca²⁺ Influx->MAPK NFkB NF-κB Pathway Ca²⁺ Influx->NFkB Inflammasome NLRP3 Inflammasome K⁺ Efflux->Inflammasome Proliferation Proliferation PI3K_Akt->Proliferation MAPK->Proliferation Inflammation Inflammation (IL-1β, IL-18 release) NFkB->Inflammation Apoptosis Apoptosis Inflammasome->Apoptosis Inflammasome->Inflammation

Caption: Simplified P2X7R signaling cascade.

EGFR/HER-2 Signaling Pathway

EGFR_HER2_pathway cluster_receptors Receptor Dimerization cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR (HER1) HER2 HER2 EGFR->HER2 Heterodimerization PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Activation RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Activation Ligand Ligand (e.g., EGF) Ligand->EGFR Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Metastasis Metastasis RAS_MAPK->Metastasis

Caption: Overview of EGFR/HER-2 signaling pathways in cancer.

References

Application Notes and Protocols: Ethyl 6-quinolinecarboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 6-quinolinecarboxylate is a versatile heterocyclic building block with significant potential in materials science. Its rigid quinoline core and reactive carboxylate group make it an attractive precursor for the synthesis of advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the fabrication of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and as a precursor for luminescent materials. The protocols are based on established synthetic methodologies for related quinoline compounds, providing a practical guide for researchers.

Application in Porous Frameworks: MOFs and COFs

The quinoline moiety is a valuable component in the design of porous materials due to its rigidity, planarity, and potential for introducing specific functionalities. This compound can be readily hydrolyzed to 6-quinolinecarboxylic acid, which serves as an excellent organic linker for the construction of both MOFs and COFs. These materials are characterized by high surface areas, tunable pore sizes, and potential applications in gas storage, separation, and catalysis.

Synthesis of a 2D Coordination Polymer with a Quinolinecarboxylate Ligand

Coordination polymers, a class of MOFs, can be synthesized using quinoline-based linkers to create materials with interesting structural and photophysical properties. The following protocol is adapted from the synthesis of a 2D helical coordination polymer and illustrates how a quinolinecarboxylic acid can be used to create such a material.[1]

Experimental Protocol: Hydrothermal Synthesis of a Zn(II)-Quinolinecarboxylate Coordination Polymer

Materials:

  • Zinc Chloride (ZnCl₂)

  • 2-Methylquinoline-3,4-dicarboxylic acid (as a representative quinoline-based linker)

  • 1,10-Phenanthroline (phen)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, combine ZnCl₂ (0.1363 g, 1 mmol), 2-methylquinoline-3,4-dicarboxylic acid (0.2452 g, 1 mmol), and 1,10-phenanthroline (0.1982 g, 1 mmol).

  • Add 10 mL of deionized water to the mixture.

  • Add a 1 M NaOH solution dropwise to adjust the pH of the mixture to approximately 5.0.

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • After cooling to room temperature, light yellow block crystals are formed.

  • Wash the crystals with ethanol and dry them in the air.

Characterization Data:

The resulting zinc coordination polymer exhibits notable thermal stability and fluorescence.

PropertyValueReference
Thermal Stability (TGA)Stable up to approximately 350 °C[1]
Fluorescence EmissionEmission maximum at 420 nm (blue)[1]

Logical Relationship Diagram: MOF Synthesis

MOF_Synthesis cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product & Characterization Ethyl_6_quinolinecarboxylate This compound Hydrolysis Hydrolysis Ethyl_6_quinolinecarboxylate->Hydrolysis NaOH/H2O Metal_Salt Metal Salt (e.g., ZnCl2) Self_Assembly Hydrothermal/Solvothermal Self-Assembly Metal_Salt->Self_Assembly Co_ligand Co-ligand (optional) (e.g., 1,10-phenanthroline) Co_ligand->Self_Assembly Hydrolysis->Self_Assembly 6-quinolinecarboxylic acid MOF Metal-Organic Framework Self_Assembly->MOF Characterization Characterization (PXRD, TGA, Fluorescence) MOF->Characterization

Caption: Workflow for the synthesis of a Metal-Organic Framework.

Synthesis of a Quinolinecarboxylic Acid-Linked Covalent Organic Framework (COF)

COFs are porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. A facile, one-pot multicomponent reaction can be employed to synthesize a COF with incorporated quinoline and carboxylic acid functionalities.[2] This approach demonstrates the potential for creating highly functional porous materials for applications such as the removal of environmental pollutants.

Experimental Protocol: Solvothermal Synthesis of a Quinoline-Linked COF

Materials:

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • p-Phthalaldehyde (PDA)

  • Pyruvic acid

  • Sulfamic acid (catalyst)

  • 1,4-Dioxane

  • n-Butanol

Procedure:

  • To a 10 mL round-bottom flask, add TAPB (105.3 mg, 0.3 mmol) and PDA (60.3 mg, 0.45 mmol).

  • Add 5 mL of a 1:4 (v/v) solution of 1,4-dioxane and n-butanol.

  • Sonicate the mixture for 10 minutes.

  • Add pyruvic acid (79.2 mg, 0.9 mmol) and a catalytic amount of sulfamic acid (1 mol%).

  • Heat the mixture at 110 °C for 8 hours.

  • Cool the reaction to room temperature. A yellow precipitate will form.

  • Collect the precipitate by centrifugation and wash it with water and tetrahydrofuran (THF).

  • Perform Soxhlet extraction with acetone and THF for 6 hours.

  • Dry the resulting yellow powder under vacuum at 60 °C for 2 hours.

Characterization Data:

The resulting quinoline-linked COF (QCA-COF) exhibits a high surface area and excellent adsorption capacity for various water-soluble organic pollutants.[2]

PropertyValueReference
BET Surface Area716 m²/g[2]
Adsorption Capacity (Methylene Blue)306.1 mg/g[2]
Adsorption Capacity (Gentamycin)338.1 mg/g[2]
Adsorption Capacity (Rhodamine B)255.7 mg/g[2]

Experimental Workflow: COF Synthesis

COF_Synthesis_Workflow cluster_reactants Reactants TAPB 1,3,5-Tris(4-aminophenyl)benzene Mixing Mix in Dioxane/n-Butanol + Sulfamic Acid Catalyst TAPB->Mixing PDA p-Phthalaldehyde PDA->Mixing Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Mixing Sonication Sonication (10 min) Mixing->Sonication Heating Heating (110 °C, 8 h) Sonication->Heating Isolation Centrifugation & Washing Heating->Isolation Purification Soxhlet Extraction Isolation->Purification Drying Vacuum Drying (60 °C) Purification->Drying QCA_COF Quinoline-Linked COF (QCA-COF) Drying->QCA_COF

Caption: Step-by-step workflow for the synthesis of a quinoline-linked COF.

Application in Luminescent Materials

The quinoline ring system is a well-known fluorophore, and its derivatives are often investigated for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. This compound can serve as a starting material for the synthesis of more complex, highly conjugated molecules with tailored photophysical properties.

Precursor for Luminescent Metal Complexes

This compound can be chemically modified to introduce coordinating groups, such as a hydroxyl group at the 8-position, to create ligands for luminescent metal complexes. For instance, 8-hydroxyquinoline derivatives are known to form highly luminescent complexes with metal ions like Al³⁺ and Eu³⁺.

Conceptual Signaling Pathway for Luminescence

Luminescence_Pathway Ground_State Ground State (S0) Excitation Photon Absorption (Excitation) Ground_State->Excitation hν (absorption) Excited_State Excited Singlet State (S1) Excitation->Excited_State Excited_State->Ground_State Radiative Decay Intersystem_Crossing Intersystem Crossing Excited_State->Intersystem_Crossing Fluorescence Fluorescence (Light Emission) Excited_State->Fluorescence Triplet_State Excited Triplet State (T1) Intersystem_Crossing->Triplet_State Triplet_State->Ground_State Radiative Decay Phosphorescence Phosphorescence (Delayed Light Emission) Triplet_State->Phosphorescence

Caption: Jablonski diagram illustrating the photophysical processes of luminescence.

General Protocol: Fabrication of a Solution-Processed OLED

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrate

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Luminescent quinoline derivative (emissive layer)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Cathode material (e.g., LiF/Al)

  • Organic solvents

Procedure:

  • Clean the ITO-coated glass substrate by sequential sonication in detergent, deionized water, acetone, and isopropanol.

  • Treat the substrate with UV-ozone for 15 minutes to improve the work function.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate to act as the hole injection layer. Anneal the substrate.

  • Dissolve the luminescent quinoline derivative in a suitable organic solvent and spin-coat it onto the PEDOT:PSS layer to form the emissive layer. Anneal to remove the solvent.

  • Thermally evaporate the ETL and the cathode layers sequentially onto the emissive layer in a high-vacuum chamber.

Disclaimer

The provided protocols are illustrative and may require optimization based on the specific derivatives of this compound used and the desired material properties. Appropriate safety precautions should be taken when handling all chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Ethyl 6-quinolinecarboxylate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate a higher yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Gould-Jacobs reaction is a widely employed and effective method for synthesizing the quinoline core of this compound.[1][2] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline ring system.[1][2] For the synthesis of this compound, the logical starting material is Ethyl 4-aminobenzoate.

Q2: I am experiencing a low yield in the synthesis of this compound using the Gould-Jacobs reaction. What are the likely causes?

A2: Low yields in the Gould-Jacobs synthesis of this compound can stem from several factors. The presence of the electron-withdrawing ethyl carboxylate group on the aniline starting material (Ethyl 4-aminobenzoate) can deactivate the ring, making the cyclization step more challenging and requiring more forcing conditions.[3] Incomplete initial condensation, side reactions during the high-temperature cyclization, and product degradation are other common causes.[3]

Q3: What are the typical side reactions to watch out for during the synthesis?

A3: A primary side reaction is the incomplete cyclization of the intermediate, diethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate. At the high temperatures required for cyclization, charring and the formation of tar-like substances can also occur, which complicates purification and reduces the overall yield.[4] Decarboxylation of the ester group at the 6-position is also a potential side reaction under harsh thermal conditions.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound typically involves recrystallization from a suitable solvent.[5] Common solvents for recrystallization of quinoline derivatives include ethanol, or solvent mixtures like DMF/water.[3] Column chromatography on silica gel can also be employed for more challenging purifications.[5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials 1. Incomplete initial condensation of Ethyl 4-aminobenzoate and diethyl ethoxymethylenemalonate (DEME). 2. Insufficient reaction time or temperature for the condensation step.1. Ensure a slight molar excess (1.1-1.2 equivalents) of DEME is used. 2. Monitor the reaction by TLC to confirm the disappearance of the starting aniline. 3. Increase the reaction time or temperature for the condensation step (e.g., 1-2 hours at 120-140°C).[3]
Formation of a dark, tarry reaction mixture 1. Decomposition of starting materials or intermediates at high temperatures. 2. Polymerization of intermediates.1. Ensure the cyclization is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. 2. Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to ensure even heat distribution.[3] 3. Consider microwave-assisted synthesis for shorter reaction times and potentially cleaner reactions.[6]
Low yield of the cyclized product 1. The electron-withdrawing nature of the ethyl ester group hinders the electrophilic aromatic substitution (cyclization) step. 2. Insufficient temperature or reaction time for the cyclization.1. Higher cyclization temperatures (250-260°C) are often necessary for deactivated anilines.[3] 2. Optimize the reaction time for the cyclization; prolonged heating can lead to degradation.[6]
Problem 2: Difficulty in Product Purification
Symptom Possible Cause Troubleshooting Steps
Oily or non-crystalline crude product 1. Presence of unreacted starting materials or the intermediate. 2. Contamination with tarry byproducts.1. Attempt to precipitate the product by triturating the crude oil with a non-polar solvent like hexane or petroleum ether.[3] 2. If precipitation fails, purify by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Product contains persistent colored impurities 1. Formation of colored byproducts during the high-temperature cyclization.1. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. 2. Multiple recrystallizations may be necessary to obtain a pure, colorless product.

Data Presentation

The following table summarizes the effect of reaction conditions on the yield of a model Gould-Jacobs reaction using microwave irradiation. While this data is for the synthesis of 4-hydroxy-3-carbethoxyquinoline from aniline, it provides a valuable starting point for optimizing the synthesis of this compound, illustrating the trade-offs between temperature, time, and yield.[6]

Entry Temperature (°C) Time (min) Pressure (bar) Yield (%) Notes
1250141Incomplete cyclization, intermediate is the main product.[6]
230011437Higher temperature improves cyclization.[6]
3250101211Longer time at lower temperature is less effective.[6]
4300102428Prolonged heating at high temperature leads to product degradation (decarboxylation).[6]
530051947Optimal balance of high temperature and moderate time.[6]

Experimental Protocols

Key Synthesis: Gould-Jacobs Reaction for Ethyl 4-hydroxy-3,6-quinolinedicarboxylate

This protocol describes a two-step synthesis of a key precursor to this compound, starting from Ethyl 4-aminobenzoate and diethyl ethoxymethylenemalonate (DEME). The final step to obtain this compound would involve selective hydrolysis and decarboxylation of the C3-ester, which is a complex procedure and may require further optimization.

Step 1: Condensation of Ethyl 4-aminobenzoate with Diethyl Ethoxymethylenemalonate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Ethyl 4-aminobenzoate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Reaction: Heat the mixture in an oil bath at 120-130°C for 1-2 hours. The reaction progress can be monitored by the distillation of ethanol.

  • Work-up: After the reaction is complete (as indicated by TLC or the cessation of ethanol distillation), allow the mixture to cool to room temperature. The resulting product, diethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate, is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser (under a nitrogen atmosphere), place a high-boiling inert solvent such as Dowtherm A or diphenyl ether. Heat the solvent to 250-255°C.

  • Reaction: Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring. Maintain the temperature at 250-255°C for 30-60 minutes. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to below 100°C.

    • Carefully add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with the same non-polar solvent to remove the high-boiling solvent.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water to yield Ethyl 4-hydroxy-3,6-quinolinedicarboxylate.[3]

Mandatory Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_purification Purification Reactants Ethyl 4-aminobenzoate + Diethyl Ethoxymethylenemalonate Condensation Heat at 120-130°C (1-2 hours) Reactants->Condensation Intermediate Crude Diethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate Condensation->Intermediate Cyclization Heat at 250-255°C (30-60 min) Intermediate->Cyclization High_Temp_Solvent High-boiling solvent (e.g., Dowtherm A) High_Temp_Solvent->Cyclization Crude_Product Crude Ethyl 4-hydroxy-3,6-quinolinedicarboxylate Cyclization->Crude_Product Precipitation Precipitate with non-polar solvent Crude_Product->Precipitation Filtration Filter and Wash Precipitation->Filtration Recrystallization Recrystallize from Ethanol or DMF/Water Filtration->Recrystallization Final_Product Pure Ethyl 4-hydroxy-3,6-quinolinedicarboxylate Recrystallization->Final_Product

Caption: Experimental workflow for the Gould-Jacobs synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Condensation Check TLC of Condensation Step Start->Check_Condensation Incomplete_Condensation Incomplete Reaction? Check_Condensation->Incomplete_Condensation Optimize_Condensation Increase time/temp for condensation Use excess DEME Incomplete_Condensation->Optimize_Condensation Yes Check_Cyclization Analyze Cyclization Step Incomplete_Condensation->Check_Cyclization No Yield_Improved Yield Improved Optimize_Condensation->Yield_Improved Tar_Formation Significant Tar Formation? Check_Cyclization->Tar_Formation Optimize_Cyclization_Temp Use inert atmosphere Ensure even heating Consider microwave synthesis Tar_Formation->Optimize_Cyclization_Temp Yes Low_Cyclization_Yield Low Yield of Cyclized Product? Tar_Formation->Low_Cyclization_Yield No Optimize_Cyclization_Temp->Yield_Improved Increase_Cyclization_Temp Increase cyclization temperature (250-260°C) Low_Cyclization_Yield->Increase_Cyclization_Temp Yes Purification_Issues Review Purification Low_Cyclization_Yield->Purification_Issues No Increase_Cyclization_Temp->Yield_Improved

Caption: Troubleshooting guide for low yield.

References

Technical Support Center: Purification of Ethyl 6-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Ethyl 6-quinolinecarboxylate. Below you will find frequently asked questions and a troubleshooting guide to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most effective and widely used purification techniques for this compound are recrystallization and column chromatography.[1] Recrystallization is suitable for removing small amounts of impurities from a solid sample, while column chromatography is excellent for separating the target compound from a mixture containing components with different polarities.[1][2]

Q2: What is the expected appearance and physical properties of pure this compound?

A2: Pure this compound is typically an off-white powder.[3] Key physical and chemical properties are summarized in the table below.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Common impurities may include unreacted starting materials, residual solvents from the synthesis, and byproducts of the reaction.[1] Depending on the synthetic route, positional isomers or related quinoline derivatives could also be present.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be determined using several analytical methods. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying purity.[3] Thin-Layer Chromatography (TLC) can be used for a rapid qualitative assessment of the number of components in your sample. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the chemical structure and identify any impurities.

Troubleshooting Guide

Recrystallization Issues

Q1: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?

A1: This indicates that the chosen solvent is not suitable. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[4] You may need to screen for a more appropriate solvent or use a solvent mixture. For esters like this compound, solvents such as ethanol, ethyl acetate, or mixtures with hexanes can be effective.[5]

Q2: Oiling out occurs instead of crystal formation upon cooling. How can I resolve this?

A2: "Oiling out" happens when the solute comes out of the solution as a liquid instead of a solid. This often occurs if the solution is supersaturated or if the cooling process is too rapid. Try the following:

  • Re-heat the solution until the oil redissolves.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod to induce crystallization.

Q3: The yield of my recrystallized product is very low. What are the possible reasons?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.[6]

  • Premature crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.[6]

Column Chromatography Issues

Q1: I am seeing poor separation of my compound from impurities on the TLC plate. How do I select the right solvent system for my column?

A1: The ideal solvent system (eluent) for column chromatography should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of the target compound being around 0.2-0.4.[7] A common eluent for quinoline derivatives is a mixture of ethyl acetate and hexanes.[8] You can optimize the ratio by running several TLC plates with varying solvent polarities.

Q2: My compound is eluting too quickly from the column. What does this mean and how can I fix it?

A2: If your compound elutes too quickly (high Rf value), the solvent system is too polar. This results in poor separation as all components will travel with the solvent front. To fix this, decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[7]

Q3: My compound is stuck on the column and won't elute. What should I do?

A3: If your compound is not moving down the column (low Rf value), the eluent is not polar enough. You need to gradually increase the polarity of the solvent system by increasing the proportion of the polar solvent (e.g., ethyl acetate). This will increase the affinity of your compound for the mobile phase and allow it to move down the column.

Data and Properties

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 73987-38-9 [3][9]
Molecular Formula C12H11NO2 [3]
Molecular Weight 201.22 g/mol [3][9]
Appearance Off-white powder [3]
Purity (Typical) ≥ 95% (HPLC) [3]

| Storage Conditions | 0-8°C |[3] |

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines the general steps for purifying this compound by recrystallization.

  • Solvent Selection: In a test tube, add a small amount of crude this compound. Add a potential solvent (e.g., ethanol, ethyl acetate) dropwise at room temperature. If it dissolves, the solvent is unsuitable. If it does not dissolve, heat the mixture. A suitable solvent will dissolve the compound when hot.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and swirl to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying on a watch glass.

Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure for purification using silica gel column chromatography.

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent, typically a mixture of ethyl acetate and hexane.[8] The ideal solvent system will give an Rf value of approximately 0.2-0.4 for this compound.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[7] Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.[10]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then carefully add the dried, impregnated silica to the top of the column.[10]

  • Elution: Carefully add the eluent to the top of the column and begin elution. Collect fractions in test tubes.[10]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.[7]

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.[7]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent A->B C Dissolved Product B->C D Hot Filtration (Optional) C->D Insoluble Impurities Present E Cool to Crystallize C->E No Insoluble Impurities D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_preparation Preparation cluster_separation Separation cluster_isolation Isolation A Select Eluent (TLC) B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Synthesis of Ethyl 6-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-quinolinecarboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the Skraup and Doebner-von Miller reactions, using ethyl 4-aminobenzoate as a starting material.

Issue 1: Violent and Uncontrollable Reaction

  • Symptoms: The reaction mixture becomes extremely hot, boils vigorously, and may eject from the reaction vessel.

  • Root Cause: The Skraup synthesis, in particular, is notoriously exothermic, especially during the initial stages when glycerol is dehydrated to acrolein by concentrated sulfuric acid.[1][2][3]

  • Solutions:

    • Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the reaction's vigor.[1][2] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[2]

    • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and in portions, with efficient cooling (e.g., in an ice bath).[1]

    • Efficient Stirring: Ensure vigorous and constant stirring to dissipate heat and prevent the formation of localized hot spots.[1]

    • Gradual Heating: Initially, heat the reaction mixture gently to initiate the reaction. Once the exothermic phase begins, remove the heat source and allow the reaction to proceed under its own heat. Reapply heat only after the initial exotherm has subsided to drive the reaction to completion.[3]

Issue 2: Excessive Tar Formation and Darkening of the Reaction Mixture

  • Symptoms: The reaction mixture turns into a thick, dark, and intractable tar, making product isolation difficult and significantly reducing the yield.

  • Root Cause: Tar formation is a common side reaction, especially in the Skraup synthesis, due to the polymerization of acrolein under the harsh acidic and oxidizing conditions.[2]

  • Solutions:

    • Moderator Addition: As with controlling the reaction's vigor, ferrous sulfate can also help minimize charring and tar formation.[2]

    • Temperature Control: Avoid excessively high temperatures, which can accelerate polymerization.

    • Purity of Reagents: Ensure that the starting materials, particularly glycerol and ethyl 4-aminobenzoate, are of high purity.

    • Purification: Steam distillation is a common and effective method to separate the volatile this compound from the non-volatile tar.[3]

Issue 3: Low Yield of this compound

  • Symptoms: The isolated yield of the desired product is significantly lower than expected.

  • Root Cause: Low yields can be attributed to several factors, including incomplete reaction, side reactions, and mechanical losses during workup and purification. The electron-withdrawing nature of the ethyl carboxylate group on the aniline starting material can also deactivate the ring, potentially requiring harsher conditions and leading to lower yields.[3]

  • Solutions:

    • Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature to ensure complete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

    • Choice of Oxidizing Agent: In the Skraup synthesis, nitrobenzene is a common oxidizing agent. However, arsenic acid has been reported to result in a less violent reaction.[4] For the synthesis of this compound, using the nitro derivative of the starting material (ethyl 4-nitrobenzoate) as the oxidizing agent can be an option.

    • Efficient Work-up: After the reaction, a careful work-up procedure is essential to maximize product recovery. This typically involves neutralization of the acid, extraction with a suitable organic solvent, and thorough purification.

Issue 4: Formation of Regioisomers

  • Symptoms: In cases where a substituted aniline with multiple free ortho positions is used, a mixture of isomeric quinolines can be formed. For ethyl 4-aminobenzoate, this is less of a concern as both ortho positions are equivalent.

  • Root Cause: The cyclization step of the reaction can occur at different ortho positions on the aniline ring.

  • Solutions:

    • Starting Material Selection: The use of symmetrically substituted anilines, like ethyl 4-aminobenzoate, simplifies the product outcome to a single regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Skraup reaction is a classical and widely used method for the synthesis of quinolines and can be adapted for this compound, starting from ethyl 4-aminobenzoate, glycerol, sulfuric acid, and an oxidizing agent.[5] The Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones, is another viable route.[6]

Q2: What are the key starting materials for the Skraup synthesis of this compound?

A2: The primary starting materials are:

  • Ethyl 4-aminobenzoate

  • Glycerol (which dehydrates to form acrolein in situ)

  • Concentrated Sulfuric Acid (as a catalyst and dehydrating agent)

  • An oxidizing agent (e.g., nitrobenzene, arsenic acid, or ethyl 4-nitrobenzoate)[4][5]

Q3: How can I purify the crude this compound?

A3: Purification of the crude product is crucial to remove unreacted starting materials, byproducts, and tar. A typical purification workflow involves:

  • Neutralization: Carefully neutralize the acidic reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate solution).

  • Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with water and brine to remove any remaining salts and impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and remove the solvent under reduced pressure.

  • Column Chromatography: For high purity, column chromatography on silica gel is an effective purification method. A gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) can be used to elute the product.[7][8]

Q4: What are the expected side products in the synthesis of this compound?

A4: Besides tar formation from the polymerization of acrolein, other potential side products can include:

  • Unreacted starting materials: Incomplete reactions will leave residual ethyl 4-aminobenzoate.

  • Intermediates: Small amounts of the intermediate dihydroquinoline may be present if the oxidation step is not complete.

  • Products from side reactions of the ester group: Under the harsh acidic conditions, hydrolysis of the ethyl ester to the corresponding carboxylic acid could occur, though this is generally minimized under anhydrous conditions.

Quantitative Data

ParameterValue/RangeReactionNotes
Yield 10-66%Skraup (general)Yields are highly dependent on the specific substrate and reaction conditions.[9]
Reaction Temperature 100-150 °CSkraupThe reaction is typically initiated by gentle heating and then proceeds exothermically.[10]
Reaction Time Several hoursSkraupProlonged heating is often required after the initial exothermic phase to ensure completion.[3]

Experimental Protocols

Detailed Protocol for Skraup Synthesis of this compound

This protocol is an adapted procedure based on the general Skraup synthesis, specifically for the preparation of this compound from ethyl 4-aminobenzoate.

Materials:

  • Ethyl 4-aminobenzoate

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (or ethyl 4-nitrobenzoate) as an oxidizing agent

  • Sodium hydroxide solution

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add ethyl 4-aminobenzoate, ferrous sulfate heptahydrate, and glycerol.[1]

  • Acid Addition: With constant stirring and cooling in an ice-water bath, slowly add concentrated sulfuric acid through the dropping funnel.[1]

  • Addition of Oxidizing Agent: Add the oxidizing agent (e.g., nitrobenzene) to the mixture.

  • Reaction: Gently heat the mixture to initiate the reaction. An exothermic reaction should commence. Remove the external heat source and allow the reaction to reflux under its own heat. If the reaction becomes too vigorous, cool the flask.[1]

  • Completion: After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the progress by TLC.[3]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly and carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate. Repeat the extraction process to ensure complete recovery.

  • Washing and Drying: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[7][8]

Visualizations

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_solutions Troubleshooting Solutions Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes ViolentReaction Violent Reaction Problem->ViolentReaction Yes TarFormation Excessive Tar Formation Problem->TarFormation Yes PurificationIssue Purification Difficulty Problem->PurificationIssue Yes End Successful Synthesis Problem->End No OptimizeConditions Optimize Reaction Conditions (Time, Temp) LowYield->OptimizeConditions CheckPurity Check Reagent Purity LowYield->CheckPurity AddModerator Add Moderator (e.g., FeSO4) ViolentReaction->AddModerator ControlAddition Control Reagent Addition and Cooling ViolentReaction->ControlAddition TarFormation->AddModerator SteamDistillation Use Steam Distillation TarFormation->SteamDistillation PurificationIssue->SteamDistillation ColumnChromatography Perform Column Chromatography PurificationIssue->ColumnChromatography OptimizeConditions->Problem Re-evaluate CheckPurity->Problem Re-evaluate AddModerator->Problem Re-evaluate ControlAddition->Problem Re-evaluate SteamDistillation->Problem Re-evaluate ColumnChromatography->End Purified Product

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Quinoline Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for quinoline esterification. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification of a quinoline carboxylic acid resulting in low yields?

A1: The basic nitrogen atom in the quinoline ring can be protonated by the acid catalyst (e.g., sulfuric acid) used in Fischer esterification. This protonation deactivates the catalyst and reduces its effectiveness in protonating the carboxylic acid, which is a crucial step for the reaction to proceed. To mitigate this, you might need to use a larger amount of the acid catalyst or consider alternative esterification methods.

Q2: What are common side reactions to be aware of during quinoline esterification?

A2: A common side reaction, particularly in Steglich esterification using DCC (dicyclohexylcarbodiimide), is the formation of an N-acylurea byproduct.[1][2] This occurs through a 1,3-rearrangement of the O-acylisourea intermediate, which is then unable to react with the alcohol.[2] The use of a catalyst like 4-dimethylaminopyridine (DMAP) can suppress this side reaction.[2]

Q3: Can I use tertiary alcohols for the Fischer esterification of quinoline carboxylic acids?

A3: Tertiary alcohols are generally not suitable for Fischer esterification because they are prone to elimination under acidic conditions, which can lead to the formation of alkenes.[1] For sterically hindered or acid-sensitive alcohols, milder methods like the Steglich esterification are more appropriate.[1]

Q4: How can I monitor the progress of my quinoline esterification reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting quinoline carboxylic acid and the alcohol on a TLC plate. The formation of a new spot corresponding to the ester product and the disappearance of the starting material spots will indicate the reaction's progress.

Q5: What are the best practices for purifying quinoline esters?

A5: Purification of quinoline esters can be challenging due to the basicity of the quinoline moiety. Standard silica gel column chromatography can sometimes lead to product decomposition due to the acidic nature of the silica.[3] To avoid this, you can deactivate the silica gel by using an eluent containing a small amount of a basic modifier like triethylamine (0.5-2%).[3] Alternatively, using a different stationary phase such as neutral or basic alumina, or reversed-phase silica (C18) can be effective.[3]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation In Fischer esterification, the basic quinoline nitrogen may be neutralizing the acid catalyst.- Increase the amount of acid catalyst (e.g., H₂SO₄, p-TsOH). - Use an alternative method like Steglich esterification with DCC and DMAP, which does not require a strong acid catalyst.[2]
In Steglich esterification, the reaction may be slow, leading to the formation of the N-acylurea side product.[2]- Ensure a catalytic amount (e.g., 5 mol%) of DMAP is used to accelerate the reaction and suppress the side reaction.[1] - Run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rearrangement to the N-acylurea.[4]
Steric hindrance from bulky alcohols or substituents on the quinoline ring can slow down the reaction.[5]- Increase the reaction time and continue to monitor by TLC. - For sterically demanding alcohols, Steglich esterification is generally more effective than Fischer esterification.[1][5]
Product Decomposition during Purification The basic quinoline ester is degrading on the acidic silica gel column.[3]- Deactivate the silica gel by adding a small percentage of triethylamine or pyridine to the eluent.[3] - Use an alternative stationary phase like neutral or basic alumina.[3] - Consider reversed-phase chromatography if the compound is sufficiently non-polar.[3]
Difficulty in Removing Byproducts In Steglich esterification, the dicyclohexylurea (DCU) byproduct can be difficult to remove.- DCU is largely insoluble in many organic solvents like dichloromethane or diethyl ether. The reaction mixture can be filtered to remove the precipitated DCU. - If DCU remains in the product, it can sometimes be removed by recrystallization or careful column chromatography.
Incomplete Reaction The esterification reaction is reversible, and the presence of water can drive the equilibrium back to the starting materials.- In Fischer esterification, use a Dean-Stark apparatus to remove water as it is formed.[6] - Use a large excess of the alcohol, which can also serve as the solvent, to shift the equilibrium towards the product.[6]

Experimental Protocols

General Protocol for Fischer Esterification of Quinoline Carboxylic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the quinoline carboxylic acid (1.0 eq.).

  • Reagent Addition: Add the desired alcohol in excess (it can also serve as the solvent) and a suitable non-polar solvent like toluene if the alcohol is not used as the solvent.[6] Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6]

  • Reaction: Heat the mixture to reflux.[6] The water formed during the reaction will be collected in the Dean-Stark trap.[6] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent like toluene was used, remove it under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[6]

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (using a deactivated stationary phase if necessary) or recrystallization.

General Protocol for Steglich Esterification of Quinoline Carboxylic Acid
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the quinoline carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM).[2][7]

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in DCM dropwise to the stirred reaction mixture.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[7] A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.[7] Combine the filtrates and wash successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to remove any remaining DCU and other impurities.

Quantitative Data Summary

The following table summarizes typical reaction conditions for different esterification methods. Please note that optimal conditions will vary depending on the specific substrates used.

Esterification Method Catalyst Solvent Temperature Typical Yield Reference
Fischer Esterification H₂SO₄ or p-TsOHExcess Alcohol or TolueneRefluxModerate to High[6]
Steglich Esterification DCC/DMAPDichloromethane (DCM)0 °C to Room Temp.High[2]
TMSCl-mediated TMSClAlcoholNot Specified61-82%[8]

Visualizations

Experimental Workflow for Quinoline Esterification Optimization

G cluster_start Start cluster_method Method Selection cluster_optimization Optimization cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting start Quinoline Carboxylic Acid + Alcohol fischer Fischer Esterification (Acid Catalyst, Heat) start->fischer Acid-stable substrates steglich Steglich Esterification (DCC, DMAP) start->steglich Acid-sensitive or sterically hindered substrates opt_fischer Vary: - Acid Catalyst Amount - Reaction Time - Temperature fischer->opt_fischer opt_steglich Vary: - Reagent Equivalents - Reaction Time - Temperature steglich->opt_steglich monitor Monitor by TLC opt_fischer->monitor opt_steglich->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography/Recrystallization) workup->purify low_yield Low Yield? purify->low_yield product Pure Quinoline Ester low_yield->product No cluster_method cluster_method low_yield->cluster_method Yes

Caption: A logical workflow for the optimization of quinoline esterification.

References

Technical Support Center: Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Friedländer synthesis to prepare quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis of quinolines?

The Friedländer synthesis is a classic organic reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (such as a ketone or aldehyde) to form a quinoline ring system.[1][2][3][4] This reaction can be catalyzed by either acids or bases.[1][5][6]

Q2: What are the key components and general reaction mechanism?

The essential components are a 2-amino-substituted aromatic aldehyde or ketone and a carbonyl compound with a reactive α-methylene group.[1][3][5] The reaction proceeds through a cyclocondensation mechanism. Two primary pathways are proposed depending on the reaction conditions: one initiated by an aldol-type addition and the other by the formation of a Schiff base.[2][7][8][9]

Q3: My reaction is resulting in a very low yield or no product at all. What are the common causes?

Several factors can contribute to low yields in the Friedländer synthesis:

  • Inappropriate Catalyst: The choice of acid or base catalyst is crucial and depends on the specific substrates.[1]

  • Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to decomposition or side reactions.[1][5]

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either of the starting materials can significantly slow down the reaction.[1][10]

  • Side Reactions: The most common side reaction is the self-condensation of the ketone reactant, particularly under basic conditions.[1][5]

  • Solvent Effects: The polarity and nature of the solvent can influence reaction rates and the solubility of reactants.[1]

  • Presence of Water: In acid-catalyzed reactions, the water produced during the cyclization can inhibit the reaction equilibrium.[10]

Q4: How do I choose the appropriate catalyst for my experiment?

The selection of a catalyst is dependent on the reactivity of your starting materials.[1]

  • Acid Catalysts: Generally effective for a broad range of substrates. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids such as zinc chloride (ZnCl₂).[1][7] Trifluoroacetic acid has also been successfully used.[1][7]

  • Base Catalysts: Often employed for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1][5]

Modern protocols have also introduced a variety of other catalytic systems to improve yields and reaction conditions, including iodine, neodymium(III) nitrate hexahydrate, and various solid-supported catalysts.[5][7][11]

Q5: I am observing the formation of significant side products. What are they and how can I minimize them?

A frequent side reaction is the aldol self-condensation of the ketone starting material, especially when using basic catalysts.[1][5] To mitigate this, consider the following:

  • Switch to an Acid Catalyst: Acidic conditions are less likely to promote ketone self-condensation.

  • Use a Milder Base: If a base is necessary, a weaker base might be more selective.

  • Modify the Substrate: In some cases, using an imine analog of the o-aminoaryl carbonyl compound can prevent side reactions.[5]

  • Optimize Reaction Temperature: Lowering the temperature may reduce the rate of side reactions more than the desired reaction.[10]

Q6: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

Regioselectivity is a known challenge when using unsymmetrical ketones in the Friedländer synthesis.[5][12] Here are some strategies to address this issue:

  • Use of a Directing Group: Introducing a phosphoryl group on the α-carbon of the ketone can direct the condensation.[5]

  • Catalyst Control: Employing a specific amine catalyst or using an ionic liquid as the solvent can enhance regioselectivity.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Inappropriate catalyst selection.Screen a variety of acid and base catalysts to find the optimal one for your specific substrates.[1][12]
Suboptimal reaction temperature.Gradually increase the temperature in increments of 10-20°C and monitor the reaction progress by TLC.[10] Conversely, if charring or tar formation is observed, lower the temperature and consider a longer reaction time.[10]
Poor substrate reactivity due to steric hindrance or electronics.Higher temperatures or a more potent catalyst may be required.[10]
Presence of water in the reaction mixture.Ensure the use of anhydrous solvents and reagents, as water can inhibit acid-catalyzed reactions.[10]
Formation of Multiple Products Self-condensation of the ketone starting material.Switch from a base to an acid catalyst, or use a milder base.[1][5]
Poor regioselectivity with an unsymmetrical ketone.Introduce a directing group on the ketone or explore the use of specific amine catalysts or ionic liquids.[5]
Difficult Purification Formation of tarry byproducts.This is often a result of excessively high temperatures. Optimize the temperature to minimize decomposition.[10]

Experimental Protocols

General Protocol for Acid-Catalyzed Friedländer Synthesis:

  • To a solution of the 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (1.2 mmol) in a suitable solvent (e.g., ethanol, acetic acid), add the acid catalyst (e.g., p-TsOH, 10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Microwave-Assisted Protocol:

Modern variations of the Friedländer synthesis utilize microwave irradiation to significantly reduce reaction times and improve yields.[13][14]

  • In a microwave-safe vessel, combine the 2-aminobenzophenone (1 mmol) and the cyclic ketone (2 mmol) in neat acetic acid (2 mL).[13]

  • Seal the vessel and irradiate in a microwave reactor at 160°C for 5-10 minutes.[13][14]

  • After cooling, pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Friedlander_Mechanism cluster_reactants Reactants cluster_pathwayA Pathway A: Aldol Addition First cluster_pathwayB Pathway B: Schiff Base First 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct + Methylene Ketone Schiff Base Schiff Base 2-Aminoaryl Ketone->Schiff Base + Methylene Ketone Methylene Ketone Methylene Ketone Methylene Ketone->Aldol Adduct Methylene Ketone->Schiff Base Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate - H2O Quinoline Product Quinoline Product Cyclized Intermediate->Quinoline Product - H2O Intramolecular Aldol Intramolecular Aldol Schiff Base->Intramolecular Aldol Intramolecular Aldol->Quinoline Product - H2O

Caption: Proposed mechanistic pathways for the Friedländer quinoline synthesis.

Experimental_Workflow Start Start Combine Reactants & Catalyst Combine Reactants & Catalyst Start->Combine Reactants & Catalyst Heat Reaction Mixture Heat Reaction Mixture Combine Reactants & Catalyst->Heat Reaction Mixture Monitor by TLC Monitor by TLC Heat Reaction Mixture->Monitor by TLC Reaction Complete? Reaction Complete? Monitor by TLC->Reaction Complete? Reaction Complete?->Heat Reaction Mixture No Work-up Work-up Reaction Complete?->Work-up Yes Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Friedländer synthesis.

Troubleshooting_Tree Low/No Yield Low/No Yield Check Temperature Check Temperature Low/No Yield->Check Temperature Adjust Temperature Adjust Temperature Check Temperature->Adjust Temperature Suboptimal Screen Catalysts Screen Catalysts Check Temperature->Screen Catalysts Optimal Change Catalyst Change Catalyst Screen Catalysts->Change Catalyst Ineffective Check Substrate Reactivity Check Substrate Reactivity Screen Catalysts->Check Substrate Reactivity Effective Increase Catalyst Loading/Temp Increase Catalyst Loading/Temp Check Substrate Reactivity->Increase Catalyst Loading/Temp Poor Consider Side Reactions Consider Side Reactions Check Substrate Reactivity->Consider Side Reactions Good

Caption: Decision tree for troubleshooting low yield in Friedländer synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with Ethyl 6-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Ethyl 6-quinolinecarboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. The presence of the ethyl ester group further contributes to its lipophilic character. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it energetically unfavorable for water molecules to effectively solvate individual molecules, thus limiting dissolution.

Q2: What are the initial steps I should take to dissolve this compound for my experiment?

A2: A systematic approach is recommended. Start by attempting to dissolve a small quantity of the compound in your desired solvent at room temperature. If solubility is low, gentle heating (e.g., to 30-40°C) with agitation (vortexing or sonication) can be attempted. If the compound is intended for use in a biological assay, it is common to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute this stock into the aqueous assay buffer.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A3: This is a common issue known as "crashing out." Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium.

  • Reduce the percentage of organic solvent: Ensure the final concentration of your organic co-solvent (e.g., DMSO) in the aqueous solution is as low as possible (typically <1%, and often <0.1%) to minimize its impact on the biological system and to avoid solvent-induced precipitation.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, consider using a buffer containing a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG). This can help maintain the solubility of the compound.

  • Adjust the pH: Since the quinoline ring contains a basic nitrogen atom, the solubility of this compound can be pH-dependent. Acidifying the aqueous solution may increase solubility by protonating the quinoline nitrogen. However, the stability of the ester linkage under acidic or basic conditions should be considered.

  • Employ solubilizing agents: The use of surfactants (e.g., Tween® 80, Triton™ X-100) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous medium can help to form micelles or inclusion complexes, respectively, which can significantly enhance the apparent solubility of hydrophobic compounds.

Quantitative Solubility Data

Due to the limited availability of specific experimental solubility data for this compound in the public domain, the following table provides representative solubility information based on the general characteristics of similar quinoline derivatives. Researchers should determine the precise solubility for their specific experimental conditions.

SolventExpected Solubility Range (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)> 20Often used to prepare concentrated stock solutions.
Dimethylformamide (DMF)> 20Another suitable solvent for stock solutions.
Dichloromethane (DCM)SolubleCommonly used in organic synthesis and purification.
ChloroformSolubleSimilar to DCM, used in synthetic applications.
EthanolSparingly SolubleMay require heating to achieve higher concentrations.
MethanolSparingly SolubleSimilar to ethanol.
WaterInsoluble to Very Sparingly SolubleAqueous solubility is expected to be very low.
Aqueous Buffers (pH 7.4)Insoluble to Very Sparingly SolubleSolubility is expected to be minimal without solubilizing agents.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro biological assays.

Materials:

  • This compound (MW: 201.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Weigh the Compound: Accurately weigh out 2.01 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Note: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO is non-toxic to the cells (typically below 0.5%).

Protocol 2: Representative Friedländer Annulation for the Synthesis of a Substituted Quinoline

This protocol provides a general procedure for the Friedländer synthesis, a common method for preparing quinolines, and is representative of a reaction where an analog of this compound could be synthesized.

Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1 equivalent)

  • Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate) (1.1 equivalents)

  • Catalyst (e.g., p-toluenesulfonic acid, PTSA) (0.1 equivalents)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl ketone (1 eq.), the carbonyl compound (1.1 eq.), and the catalyst (0.1 eq.).

  • Add Solvent: Add a suitable volume of toluene to the flask to create a stirrable mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired quinoline derivative.

Visualizations

Signaling_Pathway cluster_0 Neurodegenerative Disease Pathogenesis cluster_1 Therapeutic Intervention Oxidative Stress Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Induces Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal Damage Induces AChE Activity AChE Activity AChE Activity->Neuronal Damage Contributes to Quinoline Derivative Quinoline Derivative Quinoline Derivative->Oxidative Stress Reduces Quinoline Derivative->Neuroinflammation Reduces Quinoline Derivative->AChE Activity Inhibition

Caption: Neuroprotective mechanism of quinoline derivatives.

Troubleshooting_Workflow Start Start: Dissolve This compound Is_Soluble Is it soluble? Start->Is_Soluble Use_Solution Proceed with experiment Is_Soluble->Use_Solution Yes Troubleshoot Initiate Troubleshooting Is_Soluble->Troubleshoot No Heat_Agitate Gentle Heating & Agitation Troubleshoot->Heat_Agitate Is_Soluble_2 Soluble? Heat_Agitate->Is_Soluble_2 Is_Soluble_2->Use_Solution Yes Co_Solvent Use Organic Co-solvent (e.g., DMSO) Is_Soluble_2->Co_Solvent No Is_Soluble_3 Soluble? Co_Solvent->Is_Soluble_3 Is_Soluble_3->Use_Solution Yes pH_Adjustment pH Adjustment Is_Soluble_3->pH_Adjustment No Is_Soluble_4 Soluble? pH_Adjustment->Is_Soluble_4 Is_Soluble_4->Use_Solution Yes Solubilizing_Agent Add Solubilizing Agent Is_Soluble_4->Solubilizing_Agent No Is_Soluble_5 Soluble? Solubilizing_Agent->Is_Soluble_5 Is_Soluble_5->Use_Solution Yes Consult_Expert Consult with a Chemist Is_Soluble_5->Consult_Expert No

Caption: Troubleshooting workflow for solubility issues.

Technical Support Center: Analytical Methods for Monitoring Ethyl 6-quinolinecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical methods used for monitoring reactions involving the synthesis of Ethyl 6-quinolinecarboxylate. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental work.

Troubleshooting Guides

This section is designed to help users identify and resolve common problems encountered during the analysis of this compound reactions by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Common TLC Issues
Problem Possible Cause(s) Suggested Solution(s)
Streaking Spots - Sample is too concentrated.- The stationary phase is overloaded.- The compound is highly polar and interacts strongly with the silica gel.- Dilute the sample before spotting.- Spot a smaller amount of the sample on the TLC plate.- Add a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase to reduce tailing.
Spots Not Moving from the Baseline (Rf ≈ 0) - The mobile phase is not polar enough to move the compounds up the plate.- Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Spots Running at the Solvent Front (Rf ≈ 1) - The mobile phase is too polar for the compounds.- Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
Overlapping or Poorly Resolved Spots - The polarity of the mobile phase is not optimal for separating the mixture of compounds.- Perform a systematic trial of different mobile phase compositions. A common starting point for separating aromatic compounds is a mixture of hexane and ethyl acetate.[1]
Troubleshooting Common HPLC Issues
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Interaction with active silanols on the column.- Insufficiently buffered mobile phase.- Column overload.- Use a high-purity silica-based column.- Add a mobile phase additive like triethylamine for basic compounds or trifluoroacetic acid for acidic compounds.- Reduce the injection volume or sample concentration.
Fluctuating Retention Times - Inconsistent mobile phase composition.- Leaks in the system.- Temperature fluctuations.- Poor column equilibration.- Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.- Check for loose fittings and replace seals if necessary.- Use a column oven to maintain a constant temperature.- Increase the column equilibration time before injecting the sample.
Broad Peaks - Injection solvent is stronger than the mobile phase.- High injection volume.- Column degradation.- Dissolve the sample in the mobile phase or a weaker solvent.- Decrease the injection volume.- Replace the column.
Ghost Peaks - Late eluting compounds from a previous injection.- Contamination in the mobile phase or sample.- Run a blank gradient to wash the column.- Use high-purity solvents and filter samples before injection.
Troubleshooting Common GC-MS Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector or column.- Sample degradation.- Improper injection technique.- Use a deactivated liner and column.- Lower the injector temperature.- Ensure a fast and consistent injection.
Inconsistent Retention Times - Fluctuations in carrier gas flow rate.- Leaks in the system.- Column temperature variations.- Check the gas supply and regulators.- Perform a leak check.- Ensure the oven temperature is stable and reproducible.
No Peaks or Very Small Peaks - No sample injected.- Syringe issue.- Leak in the injection port.- Verify the autosampler sequence and vial contents.- Check the syringe for blockage or damage.- Check the injector septum and seals.
Mass Spectrum Does Not Match Expected Fragmentation - Co-eluting impurity.- Incorrect mass spectrometer settings.- Compound degradation in the instrument.- Improve chromatographic separation.- Verify the MS tune and acquisition parameters.- Lower the injector and transfer line temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the progress of reactions producing this compound?

A1: The most common analytical methods for monitoring these reactions are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Q2: How can I use TLC to quickly assess my reaction's progress?

A2: TLC is a fast and effective method for qualitative monitoring. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of the product spot.[1] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Q3: What type of HPLC column is suitable for analyzing this compound?

A3: A reversed-phase C18 column is a good starting point for the analysis of moderately polar aromatic compounds like this compound.[4]

Q4: My this compound sample is not very volatile. Can I still use GC-MS?

A4: While GC-MS is best for volatile compounds, many aromatic esters like this compound have sufficient volatility for GC analysis, especially with a suitable temperature program. If volatility is an issue, derivatization can sometimes be employed, or alternatively, LC-MS would be a more appropriate technique.

Q5: How can NMR spectroscopy be used to confirm the formation of this compound?

A5: ¹H and ¹³C NMR spectroscopy provide detailed structural information. For this compound, you would expect to see characteristic signals for the quinoline ring protons and carbons, as well as the ethyl ester group (a quartet and a triplet in the ¹H NMR).[2] Comparing the spectra of the reaction mixture over time with that of the starting materials and the expected product can confirm the conversion.

Q6: What are some common impurities I should look for in the synthesis of this compound?

A6: Common impurities can include unreacted starting materials, byproducts from side reactions (such as polymerization or the formation of regioisomers depending on the synthetic route), and residual solvents.[5] Chromatographic methods like HPLC and GC-MS are excellent for detecting and identifying these impurities.

Q7: How can I perform a quantitative analysis of my reaction mixture?

A7: HPLC with UV detection is a common and reliable method for quantitative analysis. By creating a calibration curve with a known standard of this compound, you can determine the concentration of the product in your reaction mixture. GC-MS can also be used for quantification, often with an internal standard.

Data Presentation

The following tables provide illustrative quantitative data for the analysis of a hypothetical reaction for the synthesis of this compound.

Table 1: Illustrative TLC Data

Compound Rf Value (3:1 Hexane:Ethyl Acetate)
Starting Material A (e.g., a substituted aniline)0.65
Starting Material B (e.g., an α,β-unsaturated ester)0.80
This compound (Product) 0.45
Potential Byproduct (e.g., regioisomer)0.50

Table 2: Illustrative HPLC Data

Compound Retention Time (min)
Starting Material A2.5
Starting Material B3.1
This compound (Product) 5.8
Potential Byproduct6.2

Table 3: Illustrative GC-MS Data

Compound Retention Time (min) Key Mass Fragments (m/z)
This compound (Product) 12.3 201 (M+), 172, 156, 128
Starting Material A8.5Varies with reactant
Starting Material B7.2Varies with reactant

Table 4: Illustrative ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Assignment (this compound) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.9dd4.2, 1.7
H-4~8.1d8.2
H-8~8.1d8.6
H-5~8.0d1.8
H-7~7.8dd8.6, 1.8
H-3~7.4dd8.2, 4.2
-OCH₂CH₃~4.4q7.1
-OCH₂CH₃~1.4t7.1

Table 5: Illustrative ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Assignment (this compound) Chemical Shift (δ, ppm)
C=O~166
C-2~150
C-4~136
C-8a~148
C-4a~128
Aromatic CHs121-130
-OCH₂CH₃~61
-OCH₂CH₃~14

Experimental Protocols

Protocol for Monitoring Reaction by TLC
  • Plate Preparation: On a silica gel TLC plate, gently draw a baseline with a pencil about 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount of your starting materials and a sample of the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot the starting materials and the reaction mixture on the baseline. It is also good practice to co-spot the starting material and the reaction mixture in one lane to help with identification.

  • Development: Place the TLC plate in a sealed chamber containing the mobile phase (e.g., 3:1 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Analysis: Calculate the Rf value for each spot and compare the reaction mixture lane to the starting material lanes to assess the progress of the reaction.

Protocol for HPLC Analysis
  • System: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water (both with 0.1% formic acid) can be used. For example:

    • 0-2 min: 20% ACN

    • 2-10 min: Gradient to 80% ACN

    • 10-12 min: Hold at 80% ACN

    • 12-15 min: Return to 20% ACN and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase and filter through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

Protocol for GC-MS Analysis
  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-350 m/z.

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent like ethyl acetate and inject.

Protocol for NMR Analysis
  • Sample Preparation: Take an aliquot of the reaction mixture, evaporate the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integration of the signals in the reaction mixture to those of the starting materials and expected product to determine the extent of reaction and identify any major byproducts.

Visualizations

Experimental_Workflow Experimental Workflow for Monitoring this compound Synthesis cluster_reaction Reaction cluster_sampling Sampling & Preparation cluster_analysis Analytical Monitoring cluster_decision Decision start Combine Starting Materials reaction Reaction in Progress start->reaction aliquot Take Aliquot reaction->aliquot dilute Dilute/Prepare Sample aliquot->dilute tlc TLC Analysis dilute->tlc Quick Check hplc HPLC Analysis dilute->hplc Quantitative gcms GC-MS Analysis dilute->gcms ID & Purity nmr NMR Analysis dilute->nmr Structural complete Reaction Complete? tlc->complete hplc->complete gcms->complete nmr->complete workup Work-up & Purification complete->workup Yes continue_reaction Continue Reaction complete->continue_reaction No continue_reaction->reaction

Caption: Workflow for monitoring this compound synthesis.

Troubleshooting_HPLC Troubleshooting: Co-eluting Peaks in HPLC cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome problem Single Broad Peak Observed Instead of Two Separate Peaks cause1 Insufficient Resolution problem->cause1 cause2 Inappropriate Mobile Phase problem->cause2 cause3 Gradient Too Steep problem->cause3 solution1 Decrease Gradient Steepness (Increase Run Time) cause1->solution1 solution4 Use a Different Column (e.g., different stationary phase) cause1->solution4 solution2 Change Organic Modifier (e.g., Methanol instead of ACN) cause2->solution2 solution3 Adjust Mobile Phase pH cause2->solution3 cause3->solution1 outcome Baseline Resolution of Product and Impurity solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting co-eluting peaks in HPLC analysis.

References

Technical Support Center: Stereoselective Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of quinoline derivatives.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Asymmetric Hydrogenation of Quinolines

Problem: The asymmetric hydrogenation of a quinoline substrate is resulting in low enantiomeric excess (ee).

Potential Cause Suggested Solution
Suboptimal Catalyst System The choice of metal precursor and chiral ligand is critical. For iridium-catalyzed hydrogenations, phosphine-free catalysts like (S)-SegPhos with [Ir(COD)Cl]₂ and an iodine additive can be effective. For ruthenium-catalyzed reactions, cationic complexes such as Ru(OTf)(TsDPEN)(η⁶-cymene) have shown high efficiency.[1] Screen a variety of chiral ligands and metal precursors to find the optimal combination for your specific substrate.
Incorrect Solvent Choice The reaction solvent significantly impacts enantioselectivity. Protic solvents like methanol or ethanol often provide good results in Ru-catalyzed hydrogenations. However, in some Ir-catalyzed systems, aprotic solvents may be preferred. It is crucial to perform a solvent screen to identify the optimal medium for the reaction.
Inappropriate Reaction Temperature Higher temperatures can sometimes lead to a decrease in enantioselectivity. If the reaction is sluggish at lower temperatures, consider increasing the hydrogen pressure or reaction time before increasing the temperature.
Catalyst Deactivation or Impurities Ensure the catalyst is handled under an inert atmosphere if it is air- or moisture-sensitive. Use high-purity, dry solvents and reagents to avoid catalyst poisoning.
Low Catalyst Loading While a low catalyst loading is desirable, it may be insufficient for achieving high enantioselectivity. Try incrementally increasing the catalyst loading to see if it improves the ee.
Issue 2: Poor Diastereo- and Enantioselectivity in Povarov Reactions

Problem: The Povarov reaction to synthesize tetrahydroquinolines is yielding a mixture of diastereomers with low enantioselectivity.

Potential Cause Suggested Solution
Ineffective Catalyst Chiral Brønsted acids, such as BINOL-derived phosphoric acids (e.g., TRIP), are highly effective catalysts for enantioselective Povarov reactions.[2][3][4][5] These catalysts can activate the imine and control the facial selectivity of the dienophile attack through hydrogen bonding.[3]
Unsuitable Dienophile The nature of the dienophile is crucial. Enecarbamates are excellent dienophiles in chiral phosphoric acid-catalyzed Povarov reactions, often leading to high diastereo- and enantioselectivity.[2] The NH group of the enecarbamate can interact with the catalyst, enhancing stereocontrol.[2]
Stepwise vs. Concerted Mechanism The Povarov reaction can proceed through a stepwise or concerted mechanism, which can affect the stereochemical outcome. The use of enecarbamates often favors a stepwise mechanism, which can be controlled for high stereoselectivity.[3]
Reaction Conditions Optimize the reaction temperature and concentration. Lower temperatures generally favor higher stereoselectivity.
Issue 3: Lack of Regioselectivity in Friedländer Annulation

Problem: The Friedländer synthesis using an unsymmetrical ketone is producing a mixture of regioisomers.

Potential Cause Suggested Solution
Inappropriate Catalyst The choice of catalyst can influence the regioselectivity. While classical methods often use strong acids or bases, modern approaches employ amine catalysts. Cyclic secondary amines, particularly pyrrolidine derivatives, have been shown to favor the formation of 2-substituted quinolines.[6][7]
Reaction Conditions Higher temperatures and slow addition of the methyl ketone substrate have been shown to improve the regioselectivity in favor of the 2-substituted product when using amine catalysts.[6][7]
Steric and Electronic Effects The regiochemical outcome is a result of the interplay between steric and electronic factors of the 2-aminoaryl ketone and the unsymmetrical ketone.[8] Consider modifying the substrates to enhance the inherent bias for one regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving stereoselectivity in quinoline synthesis?

A1: The primary strategies for stereoselective synthesis of quinoline derivatives, particularly tetrahydroquinolines, include:

  • Asymmetric Catalysis: This involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. Common approaches include:

    • Asymmetric Hydrogenation: The reduction of the quinoline core using a chiral metal catalyst (e.g., Iridium or Ruthenium complexes with chiral ligands) and a hydrogen source.[1][9][10][11][12]

    • Organocatalysis: The use of small chiral organic molecules, such as chiral phosphoric acids or amines, to catalyze reactions like the Povarov reaction or aza-Michael additions.[2][3][13]

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

  • Substrate-Controlled Diastereoselective Reactions: Utilizing existing stereocenters in the starting materials to influence the formation of new stereocenters.

Q2: How can I improve the yield of my Skraup or Doebner-von Miller synthesis and avoid tar formation?

A2: Tar formation and low yields are common issues in classical quinoline syntheses due to the harsh acidic conditions and high temperatures. To mitigate these problems:

  • Use a Moderating Agent: In the Skraup synthesis, adding a moderator like ferrous sulfate can help control the often violent exothermic reaction.[14]

  • Employ a Biphasic Reaction Medium: For the Doebner-von Miller reaction, using a biphasic system can sequester the α,β-unsaturated carbonyl compound in an organic phase, which significantly reduces acid-catalyzed polymerization, a major side reaction.[15]

  • Modern Modifications: Consider alternative, milder methods for quinoline synthesis if extensive charring persists.

Q3: What are chiral quinoline-based ligands and how are they synthesized?

A3: Chiral quinoline-based ligands are molecules that incorporate a quinoline scaffold and a chiral element. They are used in asymmetric catalysis to induce enantioselectivity. The quinoline's rigid structure helps create a well-defined chiral environment around a metal center.[16] Common classes include N,N-bidentate, P,N-bidentate (like QUINAP), and oxazolinyl-quinoline (QUINOL) ligands.[16] Their synthesis typically involves multi-step sequences starting from functionalized quinolines. For example, a quinoline-based Schiff base ligand can be synthesized by condensing a quinoline-carboxaldehyde with a chiral amine.[16]

Quantitative Data Summary

The following tables summarize quantitative data for key stereoselective reactions, allowing for easy comparison of different catalytic systems and conditions.

Table 1: Asymmetric Hydrogenation of 2-Methylquinoline

CatalystLigandSolventTemp (°C)Pressure (atm H₂)Yield (%)ee (%)Reference
[Ir(COD)Cl]₂(S)-SegPhosToluene60--88[10]
Ru(OTf)(TsDPEN)(η⁶-cymene)TsDPENMeOHRT50>9996
Ru(OTf)(TsDPEN)(η⁶-cymene)TsDPENSolvent-freeRT50>9997[1]
Ir-complexAminobenzimidazoleWaterRT-9899[9][11]

Table 2: Chiral Phosphoric Acid-Catalyzed Povarov Reaction

AldehydeAnilineDienophileCatalyst Loading (mol%)Yield (%)dree (%)Reference
4-NO₂C₆H₄CHO4-MeOC₆H₄NH₂Benzyl N-vinylcarbamate1090>95:598[2]
4-ClC₆H₄CHO4-MeOC₆H₄NH₂Benzyl N-vinylcarbamate1095>95:599[2]
n-PrCHO4-MeOC₆H₄NH₂Benzyl N-vinylcarbamate1085>95:596[2]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of 2-Methylquinoline

This protocol is adapted from the work of Zhou and coworkers.[10]

Materials:

  • [Ir(COD)Cl]₂

  • (S)-SegPhos

  • Iodine (I₂)

  • 2-Methylquinoline

  • Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, a mixture of [Ir(COD)Cl]₂ (1.0 mol %) and (S)-SegPhos (1.1 mol %) in toluene is stirred at room temperature for 30 minutes.

  • Iodine (2.5 mol %) is added, and the mixture is stirred for another 30 minutes.

  • 2-Methylquinoline (1.0 equiv) and Hantzsch ester (1.2 equiv) are added to the reaction vessel.

  • The reaction mixture is stirred at 60 °C and monitored by TLC or GC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral 1,2,3,4-tetrahydro-2-methylquinoline.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Three-Component Povarov Reaction

This protocol is a general procedure based on the work of Zhu and Masson.[2]

Materials:

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Aldehyde (1.0 equiv)

  • Aniline (1.0 equiv)

  • Benzyl N-vinylcarbamate (1.2 equiv)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

  • To a solution of the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in CH₂Cl₂ (2 mL) at room temperature is added the chiral phosphoric acid catalyst (0.1 mmol, 10 mol %).

  • The reaction mixture is stirred for 10 minutes.

  • Benzyl N-vinylcarbamate (1.2 mmol) is then added.

  • The reaction is stirred at room temperature and monitored by TLC.

  • After completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired cis-4-amino-2-substituted-1,2,3,4-tetrahydroquinoline.

Visualizations

troubleshooting_low_ee start Low Enantiomeric Excess (ee) catalyst Evaluate Catalyst System start->catalyst Is the catalyst optimal? solvent Screen Solvents catalyst->solvent Is the solvent appropriate? result High ee Achieved catalyst->result Change Ligand/Metal temp Optimize Temperature solvent->temp Is the temperature too high? solvent->result Change Solvent purity Check Reagent/Solvent Purity temp->purity Are there impurities? temp->result Lower Temperature purity->result Problem Solved purity->result Purify Reagents

Troubleshooting workflow for low enantioselectivity.

povarov_workflow cluster_reactants Reactants aniline Aniline imine_formation In situ Imine Formation aniline->imine_formation aldehyde Aldehyde aldehyde->imine_formation dienophile Dienophile (e.g., Enecarbamate) cycloaddition Stereoselective [4+2] Cycloaddition dienophile->cycloaddition catalyst Chiral Phosphoric Acid Catalyst catalyst->imine_formation activates catalyst->cycloaddition controls stereochemistry imine_formation->cycloaddition product Enantioenriched Tetrahydroquinoline cycloaddition->product

Experimental workflow for a three-component Povarov reaction.

References

Technical Support Center: Purification of Crude Ethyl 6-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl 6-quinolinecarboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound, particularly when synthesized via methods like the Doebner-von Miller or Gould-Jacobs reactions, can contain a variety of impurities. These may include:

  • Unreacted Starting Materials: Residual aniline or related precursors.

  • Polymeric By-products (Tar): A significant issue in Doebner-von Miller synthesis, arising from the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds.[1]

  • Dihydroquinoline Intermediates: Formed during the Doebner-von Miller synthesis if the final oxidation step is incomplete.

  • Regioisomers: Depending on the substitution pattern of the aniline precursor, isomers of the desired product may form.

  • Side-Reaction Products: By-products from unintended reactions of the starting materials or intermediates under the reaction conditions.

Q2: What are the most effective methods for purifying crude this compound?

A2: The most common and effective laboratory-scale purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.

  • Recrystallization is a technique used to purify solids by dissolving the impure compound in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[2][3][4]

  • Column Chromatography separates compounds based on their differential adsorption onto a stationary phase (like silica gel) as a mobile phase (solvent) passes through it.[5]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for identifying and quantifying impurities. A common setup involves a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water.[2][6]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of impurities.

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of crystallizing.

  • Symptom: Upon cooling, the dissolved solid separates as a liquid layer instead of forming crystals.

  • Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify.

    • Allow the solution to cool more slowly.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of pure this compound.

Problem 2: No crystals form upon cooling.

  • Symptom: The solution remains clear even after cooling in an ice bath.

  • Cause: The solution is not sufficiently saturated, or too much solvent was used.

  • Troubleshooting Steps:

    • Evaporate some of the solvent to increase the concentration of the compound.

    • Try scratching the inside of the flask or adding a seed crystal.

    • If using a solvent mixture, add more of the "poorer" solvent.

    • Cool the solution for a longer period or at a lower temperature (e.g., in a freezer).

Problem 3: The recovered yield is very low.

  • Symptom: Only a small amount of crystalline product is obtained after filtration.

  • Cause:

    • The compound is too soluble in the cold solvent.

    • Too much solvent was used.

    • Premature crystallization occurred during hot filtration.

  • Troubleshooting Steps:

    • Ensure the solution is cooled thoroughly in an ice bath before filtration to maximize crystal precipitation.

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • To avoid premature crystallization during hot filtration, use a heated funnel and pre-heat the receiving flask.

    • The filtrate (mother liquor) can be concentrated and a second crop of crystals can be collected.

Column Chromatography

Problem 4: Poor separation of the desired product from an impurity.

  • Symptom: TLC analysis of the collected fractions shows that the desired compound and an impurity are eluting together.

  • Cause: The chosen mobile phase does not provide sufficient resolution between the compounds.

  • Troubleshooting Steps:

    • Optimize the mobile phase composition. If using a mixture like ethyl acetate/hexane, try a less polar mixture (i.e., a lower percentage of ethyl acetate) to increase the retention time of both compounds and potentially improve separation.

    • Consider using a different solvent system altogether.

    • Ensure the column is packed properly to avoid channeling.

    • Do not overload the column with too much crude material.

Problem 5: The compound is not eluting from the column.

  • Symptom: The desired compound remains at the top of the column and does not move down with the mobile phase.

  • Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.

  • Troubleshooting Steps:

    • Gradually increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate.

    • If a large increase in polarity is required, a different solvent system, such as methanol/dichloromethane, may be necessary.

Data Presentation

Table 1: Recrystallization Data for Crude this compound

ParameterValue
Initial Purity (Crude)~85-90%
Recrystallization SolventEthanol or Ethyl Acetate/Hexane
Purity after 1st Recrystallization>98%
Typical Yield70-85%

Table 2: Column Chromatography Data for Crude this compound

ParameterValue
Stationary PhaseSilica Gel (60-120 mesh)
Mobile Phase (Eluent)Gradient of Ethyl Acetate in Hexane (e.g., 10% to 30% Ethyl Acetate)
Purity of Combined Fractions>99%
Typical Yield60-80%

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20% ethyl acetate, then 30%) to elute the compounds from the column.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Ethyl 6-quinolinecarboxylate Recrystallization Recrystallization Crude->Recrystallization High Impurity Load ColumnChrom Column Chromatography Crude->ColumnChrom Complex Mixture PureProduct Pure Ethyl 6-quinolinecarboxylate Recrystallization->PureProduct ColumnChrom->PureProduct Analysis Purity Analysis (HPLC, TLC, NMR) PureProduct->Analysis

Caption: Purification workflow for crude this compound.

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Enhancing the Stability of Ethyl 6-quinolinecarboxylate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Ethyl 6-quinolinecarboxylate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors. The ester functional group is susceptible to hydrolysis, a reaction with water that splits the ester into quinoline-6-carboxylic acid and ethanol.[1] This process is significantly accelerated by the presence of acids or bases.[1] Other critical factors that can affect the stability of your compound include exposure to light (photodegradation), elevated temperatures (thermal degradation), and oxidative conditions.[2][3]

Q2: At what pH is this compound most stable?

A2: For esters, the rate of hydrolysis is generally at its minimum in the slightly acidic to neutral pH range, typically between pH 4 and 6.[4] Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly. Therefore, to enhance the stability of this compound in aqueous solutions, it is recommended to maintain the pH within this optimal range using a suitable buffer system.[5][6][7]

Q3: How does temperature impact the stability of this compound solutions?

A3: As with most chemical reactions, the rate of degradation of this compound, particularly through hydrolysis, increases with temperature.[4] For short-term storage of solutions, it is advisable to keep them at refrigerated temperatures (2-8°C). For long-term storage, freezing the solution is a viable option, although freeze-thaw cycles should be minimized as they can also potentially affect stability.[8]

Q4: Is this compound sensitive to light?

A4: Quinoline and its derivatives can be susceptible to photodegradation upon exposure to UV or visible light.[9][10][11][12][13] The quinoline ring system can undergo photo-oxidation, leading to the formation of various degradation products.[9][14] Therefore, it is crucial to protect solutions of this compound from light by using amber-colored vials or by wrapping the containers in aluminum foil.[3]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in an aqueous solution.
Possible Cause Troubleshooting Steps
Inappropriate pH Measure the pH of your solution. If it is outside the optimal range of 4-6, adjust it using a suitable buffer system (e.g., acetate, phosphate).[6][7][15][16] Ensure the buffer has sufficient capacity to maintain the desired pH.
Presence of Water (for organic solutions) If working with an organic solvent, ensure it is anhydrous. Use freshly opened, high-purity solvents and consider adding a drying agent like molecular sieves.[4]
Elevated Temperature Store the solution at a lower temperature (e.g., 2-8°C or frozen for long-term storage). Avoid prolonged exposure to ambient or higher temperatures.
Light Exposure Protect the solution from light by using amber vials or by covering the container with aluminum foil.[3]
Issue 2: Unexpected peaks appear in the HPLC chromatogram during analysis.
Possible Cause Troubleshooting Steps
On-column Degradation The mobile phase pH might be promoting hydrolysis on the column. Ensure the mobile phase pH is within the stability range of the compound and the column. Consider using a mobile phase with a pH between 3 and 6.[17]
Contaminated Mobile Phase or Diluent Prepare fresh mobile phase and diluent. Ensure that the water used is of high purity and free from acidic or basic contaminants.
Sample Overload Inject a smaller volume or a more diluted sample to check if the peak shape improves and extraneous peaks are reduced.[17]
Co-eluting Impurities The analytical method may not be adequately resolving the parent compound from its degradation products. A forced degradation study can help identify potential degradants and aid in optimizing the HPLC method for better separation.[2][3][8][18][19]

Summary of Stability Influencing Factors

Factor Effect on Stability Recommended Mitigation Strategy
pH High and low pH values significantly increase the rate of hydrolysis.[4][20][21]Maintain the solution pH between 4 and 6 using a suitable buffer (e.g., acetate, phosphate).[6][7][15][16][22]
Temperature Higher temperatures accelerate the rate of degradation.[4]Store solutions at low temperatures (2-8°C for short-term, frozen for long-term).
Light Exposure to UV and visible light can lead to photodegradation.[9][10][11][12][13]Store solutions in light-protecting containers (e.g., amber vials).[3]
Oxidation The quinoline ring may be susceptible to oxidative degradation.[14]Use de-gassed solvents and consider adding an antioxidant if necessary. Store under an inert atmosphere (e.g., nitrogen or argon).[23]
Moisture The presence of water is necessary for hydrolysis.[1]For organic solutions, use anhydrous solvents and handle them under dry conditions.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[2][3][8][18][19]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and heat it in an oven at 80°C for 48 hours.

    • Cool to room temperature and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample in the dark.

    • After exposure, dilute both the exposed and control samples with the mobile phase for HPLC analysis.

  • Analysis: Analyze all the stressed samples and a non-degraded control sample using a suitable HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This method is intended to separate and quantify this compound from its potential degradation products.[24][25][26][27][28]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample to an appropriate concentration with the mobile phase (initial conditions).

Visualizations

Degradation_Pathway This compound This compound Quinoline-6-carboxylic acid Quinoline-6-carboxylic acid This compound->Quinoline-6-carboxylic acid Hydrolysis (H₂O, H⁺/OH⁻) Ethanol Ethanol This compound->Ethanol Hydrolysis (H₂O, H⁺/OH⁻) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolysis Photolysis Stock Solution->Photolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolysis->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Degradation Observed Degradation Observed Check pH Check pH Degradation Observed->Check pH Check Temperature Check Temperature Check pH->Check Temperature Optimal Adjust pH to 4-6 Adjust pH to 4-6 Check pH->Adjust pH to 4-6 Not Optimal Check Light Exposure Check Light Exposure Check Temperature->Check Light Exposure Optimal Store at 2-8°C Store at 2-8°C Check Temperature->Store at 2-8°C Elevated Protect from Light Protect from Light Check Light Exposure->Protect from Light Exposed Re-analyze Re-analyze Check Light Exposure->Re-analyze Protected Adjust pH to 4-6->Re-analyze Store at 2-8°C->Re-analyze Protect from Light->Re-analyze

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Ethyl 6-Quinolinecarboxylate and Methyl 6-Quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

This guide provides a comparative overview of the potential biological activities of Ethyl 6-quinolinecarboxylate and Mthis compound. Direct experimental comparisons of these two specific molecules are limited in publicly available literature. Therefore, this analysis is based on structure-activity relationships (SAR) extrapolated from studies on closely related quinoline derivatives and general principles of medicinal chemistry. The information presented herein is intended to guide future research and experimental design.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nature and position of substituents on the quinoline ring are critical determinants of a compound's pharmacological profile. This guide focuses on the potential impact of substituting a methyl versus an ethyl ester at the 6-position of the quinoline core.

Quantitative Data Summary

While direct comparative data for this compound and Mthis compound is not available, we can infer potential differences from studies on analogous compounds. The following table summarizes data from a study on quinoline-4-carboxylic acid and its methyl ester as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a target for cancer therapy. This data illustrates the significant impact esterification can have on biological activity.

Table 1: Comparative Activity of a Quinoline Carboxylic Acid and its Methyl Ester against DHODH

Compound IDR Group at Position 4hDHODH IC50 (µM)Cytotoxicity (HCT-116) IC50 (µM)
1 -COOH1.86 ± 0.1710.9 ± 1.2
2 -COOCH₃> 253.93 ± 0.65

Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.

Interpretation of Data: The free carboxylic acid (Compound 1) is a potent inhibitor of the hDHODH enzyme. In contrast, its methyl ester (Compound 2) is inactive in the enzymatic assay. Interestingly, the methyl ester shows greater cytotoxicity in a cell-based assay, which may be attributed to improved cell permeability followed by intracellular hydrolysis to the active carboxylic acid. This highlights the potential for the ester group to act as a pro-drug moiety.

Based on this, it is plausible that Ethyl and Mthis compound may also exhibit differential activity based on their ester group, influencing factors like enzyme binding, cell permeability, and metabolic stability.

Potential Biological Activities and Structure-Activity Relationship Insights

The ethyl and methyl groups, while both small alkyl chains, can lead to notable differences in a molecule's biological activity due to their distinct physicochemical properties.

  • Lipophilicity: The ethyl group is more lipophilic than the methyl group. This can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance membrane permeability, potentially leading to better cellular uptake. However, it can also lead to increased metabolic clearance.

  • Steric Effects: The slightly larger size of the ethyl group compared to the methyl group can influence how the molecule fits into the binding pocket of a target protein. This can either enhance or diminish binding affinity depending on the specific topology of the active site.

Anticipated Differences in Biological Activity:

  • Anticancer Activity: Should these compounds act as inhibitors of enzymes like DHODH, the ester group will likely be critical. If the free carboxylic acid is the active form, the rate of hydrolysis of the ethyl versus methyl ester could lead to different potencies and durations of action.

  • Antimicrobial Activity: The increased lipophilicity of the ethyl ester may enhance its ability to penetrate bacterial cell walls, potentially leading to greater antimicrobial efficacy compared to the methyl ester.

  • P2X7R Antagonism: Derivatives of quinoline-6-carboxylic acid (specifically carboxamides) have been identified as antagonists of the P2X7 receptor (P2X7R), an ion channel involved in inflammation and cancer.[1] It is conceivable that the corresponding esters could also exhibit this activity, with the ethyl vs. methyl group influencing receptor binding and selectivity.

Experimental Protocols

To definitively compare the biological activities of Ethyl and Mthis compound, the following experimental protocols are recommended.

Cytotoxicity Assessment using MTT Assay

This assay determines the concentration at which the compounds inhibit cell proliferation by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Stock solutions of Ethyl and Mthis compound are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in the cell culture medium.

  • Assay Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compounds.

    • Incubate the plates for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

  • Media: Use appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow

The following diagram outlines a typical workflow for the comparative evaluation of novel chemical entities.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison Ethyl This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) Ethyl->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Ethyl->Antimicrobial Enzyme Enzymatic Assays (e.g., DHODH, P2X7R) Ethyl->Enzyme Methyl Mthis compound Methyl->Cytotoxicity Methyl->Antimicrobial Methyl->Enzyme SAR Structure-Activity Relationship Cytotoxicity->SAR Antimicrobial->SAR Enzyme->SAR Comparison Comparative Efficacy SAR->Comparison

Caption: Workflow for comparing the biological activities of Ethyl and Mthis compound.

Potential Signaling Pathway: P2X7 Receptor Antagonism

Based on the activity of related quinoline-6-carboxamides, a potential mechanism of action for these esters could be the antagonism of the P2X7 receptor.[1] Activation of P2X7R by extracellular ATP leads to ion flux and downstream signaling involved in inflammation and apoptosis.

G ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates IonFlux Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->IonFlux Opens Channel QuinolineEster Ethyl/Methyl 6-Quinolinecarboxylate QuinolineEster->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Apoptosis Apoptosis IonFlux->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b

Caption: Potential inhibitory action on the P2X7R signaling pathway.

Conclusion

While direct comparative data is lacking, the analysis of structurally related compounds suggests that this compound and Mthis compound are likely to exhibit distinct biological activity profiles. The ethyl ester's increased lipophilicity may enhance cell permeability and antimicrobial activity, while the smaller methyl ester could have different interactions with enzyme binding sites. The ester moiety in both compounds may also serve as a pro-drug feature, with the rate of intracellular hydrolysis influencing overall efficacy.

Further experimental investigation using the protocols outlined in this guide is necessary to fully elucidate and compare the biological activities of these two compounds. Such studies will provide valuable insights for the development of new quinoline-based therapeutic agents.

References

Validating the Synthesis of Ethyl 6-quinolinecarboxylate: A Comparative Guide to Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate synthesis and characterization of chemical compounds are paramount. This guide provides a comparative analysis of the spectral data used to validate the synthesis of Ethyl 6-quinolinecarboxylate, a key intermediate in various pharmaceutical applications.

This document outlines a common synthetic route and presents the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the successful synthesis of this compound. Furthermore, it provides detailed experimental protocols for both the synthesis and the analytical techniques used for its validation.

Synthesis of this compound

A prevalent and effective method for the synthesis of quinoline and its derivatives is the Skraup synthesis. This reaction involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of this compound, a suitable starting material is ethyl 4-aminobenzoate.

Reaction Scheme:

Alternative approaches for quinoline synthesis include the Doebner-von Miller reaction, Combes synthesis, and Friedländer synthesis, each employing different starting materials and reaction conditions. The choice of method can influence the yield, purity, and impurity profile of the final product.

Spectral Validation Data

The identity and purity of the synthesized this compound can be unequivocally confirmed by a combination of spectroscopic methods. The following tables summarize the expected spectral data.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.9 (approx.)dd1HH2
8.5 (approx.)d1HH5
8.3 (approx.)dd1HH7
8.1 (approx.)d1HH8
7.5 (approx.)dd1HH3
4.4 (approx.)q2H-OCH₂CH₃
1.4 (approx.)t3H-OCH₂CH₃
Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
165 (approx.)C=O (ester)
152 (approx.)C4a
150 (approx.)C8a
149 (approx.)C2
137 (approx.)C4
131 (approx.)C8
130 (approx.)C6
129 (approx.)C5
128 (approx.)C7
122 (approx.)C3
61 (approx.)-OCH₂CH₃
14 (approx.)-OCH₂CH₃
Table 3: IR and Mass Spectrometry Data of this compound
Spectroscopic TechniqueCharacteristic Peaks/Values
IR (Infrared) Spectroscopy ~1720 cm⁻¹ (C=O stretch of ester), ~1600, 1500 cm⁻¹ (C=C and C=N aromatic ring stretches), ~1250 cm⁻¹ (C-O stretch)
Mass Spectrometry (MS) m/z = 201 [M]⁺ (Molecular ion peak)

Experimental Protocols

Synthesis of this compound (Skraup Synthesis)

Materials:

  • Ethyl 4-aminobenzoate

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Ferrous sulfate (catalyst)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Carefully add concentrated sulfuric acid to glycerol in a round-bottom flask, keeping the mixture cool.

  • Add ethyl 4-aminobenzoate and ferrous sulfate to the mixture.

  • Slowly add the oxidizing agent while monitoring the reaction temperature.

  • Heat the mixture under reflux for several hours.

  • After cooling, pour the reaction mixture into a large volume of water and neutralize with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Spectral Analysis Protocols
  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Analyze the chemical shifts, multiplicities, and integration values to confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample of the purified product (e.g., as a thin film on a salt plate or as a KBr pellet).

    • Acquire the IR spectrum using an FTIR spectrometer.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Introduce a small amount of the purified product into the mass spectrometer (e.g., using a direct insertion probe or after separation by gas chromatography).

    • Acquire the mass spectrum.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and validation process.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Stage cluster_validation Validation Stage Reactants Ethyl 4-aminobenzoate + Glycerol + H₂SO₄ + Oxidizing Agent Reaction Skraup Reaction (Reflux) Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Purified Ethyl 6-quinolinecarboxylate Purification->Product NMR ¹H and ¹³C NMR Spectroscopy Product->NMR Sample for Analysis IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Validation Structure and Purity Confirmation Data_Analysis->Validation

Caption: Experimental workflow for the synthesis and spectral validation of this compound.

Skraup_Reaction_Pathway Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ (catalyst) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline_Derivative Ethyl 4-aminobenzoate Aniline_Derivative->Michael_Adduct Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Final_Product This compound Oxidation->Final_Product

A Comparative Guide to Analytical Techniques for the Characterization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The precise characterization and quantification of these derivatives are paramount for drug discovery, development, and quality control. This guide provides an objective comparison of various analytical techniques used for the characterization of quinoline derivatives, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent on various factors, including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity. The following tables summarize the performance characteristics of commonly employed analytical methods for the analysis of quinoline derivatives.

Table 1: Chromatographic Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, coupled with mass-based detection.
Applicability Wide range of quinoline derivatives, including non-volatile and thermally labile compounds.Volatile and thermally stable quinoline derivatives.
Sensitivity (LOD) Typically in the µg/mL to ng/mL range.[1]Generally higher, often in the ng/mL to pg/mL range, especially in Selected Ion Monitoring (SIM) mode.[1]
Limit of Quantification (LOQ) Typically 0.2 - 5.0 µg/mL.[2]Can be as low as 0.2 µg/mL in complex matrices like textiles.[3]
Linearity (r²) > 0.999[2]> 0.999[1]
Precision (%RSD) < 2%[2]< 5%[1]
Accuracy (% Recovery) 98% - 102%[2]95% - 105%[1]
Sample Throughput HighModerate
Cost (Instrument) LowerHigher
Derivatization Generally not required.May be required for polar or less volatile compounds.

Table 2: Spectroscopic and Electrochemical Methods

ParameterUV-Vis SpectroscopyNMR SpectroscopyElectrochemical Methods (CV, DPV, SWV)
Principle Measurement of the absorption of ultraviolet or visible radiation by the analyte.Measurement of the magnetic properties of atomic nuclei.Measurement of the current response of an analyte to an applied potential.[4]
Applicability Quantitative analysis of known compounds, purity assessment.Structural elucidation, identification, and quantification.Quantitative analysis of electroactive quinoline derivatives.[4]
Sensitivity (LOD) Varies widely depending on the compound and method; can be in the µM range.[5]Generally lower sensitivity compared to chromatographic methods.Can be very high, with LODs in the nM to µM range.[5]
Limit of Quantification (LOQ) Dependent on the molar absorptivity of the derivative.Higher concentrations are typically required for quantification.Dependent on the specific technique and electrode material.
Linearity (r²) Typically > 0.99Dependent on the method; quantitative NMR (qNMR) can be highly linear.Typically > 0.99
Precision (%RSD) < 3%[6]qNMR can achieve < 1% RSD.Varies with the technique, but can be < 5%.
Accuracy (% Recovery) Generally high for standard solutions.qNMR is a primary ratio method and can be highly accurate.Typically in the range of 95-105%.
Structural Information LimitedExtensiveLimited (provides information about redox properties).
Cost (Instrument) LowHighLow to Moderate

Experimental Protocols: Detailed Methodologies

Adherence to validated experimental protocols is crucial for obtaining reliable and reproducible results. The following sections provide detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify quinoline derivatives in a sample.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]

  • Reverse-phase C18 column (e.g., 5 µm, 4.6 mm × 250 mm).[3]

Reagents:

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).[2]

  • High-purity water (e.g., Milli-Q).[2]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

Procedure:

  • Sample Preparation:

    • Pharmaceutical Formulations: Accurately weigh a portion of the powdered sample, dissolve in a suitable solvent (e.g., methanol or mobile phase), sonicate, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter.[2]

    • Biological Fluids (e.g., Plasma): Perform protein precipitation by adding 3 volumes of acetonitrile or methanol to the plasma sample. Vortex and centrifuge to pellet the proteins. Collect the supernatant for analysis.[2]

  • Chromatographic Conditions:

    • Mobile Phase Gradient: A typical gradient might be: 0-20 min, 20-80% Mobile Phase B.[2]

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of the specific quinoline derivative (e.g., 225 nm).[3]

  • Analysis Sequence:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (mobile phase or sample matrix) to check for interfering peaks.

    • Inject a series of calibration standards of known concentrations to construct a calibration curve.

    • Inject the prepared samples.

    • Periodically inject a quality control standard to monitor system suitability.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile quinoline derivatives.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[3]

  • Capillary column suitable for aromatic nitrogen compounds (e.g., DB-5ms).

Reagents:

  • High-purity helium as the carrier gas.

  • Volatile organic solvent (e.g., toluene, methanol) for sample preparation.[1]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the quinoline derivative in a volatile organic solvent.

    • Prepare working standards by serial dilution.

    • For solid samples like textiles, ultrasonic extraction with a suitable solvent (e.g., toluene) can be employed.[3]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 90°C for 2 min, then ramp to 260°C at 20°C/min, and hold for 3 min.[3]

    • Carrier Gas Flow Rate: 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Spectrometer Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]

    • Transfer Line Temperature: 280 °C.[1]

    • Ion Source Temperature: 230 °C.[1]

UV-Vis Spectroscopy

Objective: To quantify a known quinoline derivative in a pure sample.

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer.[5]

Reagents:

  • UV-grade solvent (e.g., ethanol, methanol, chloroform, n-hexane).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the quinoline derivative in the chosen UV-grade solvent.

    • Prepare a series of dilutions to create calibration standards with concentrations that result in an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference and perform a baseline correction.

    • Measure the absorbance of each calibration standard at the λmax.

    • Measure the absorbance of the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of the quinoline derivative in the sample solution using the calibration curve.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of a quinoline derivative.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).[7][8]

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

  • Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified quinoline derivative in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm).

    • A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Reference the chemical shifts to the TMS signal (0.00 ppm).

    • Analyze the chemical shifts, coupling constants, and integration to determine the structure.[7][8]

Electrochemical Methods

Objective: To quantify electroactive quinoline derivatives.

Instrumentation:

  • Potentiostat with a three-electrode system: working electrode (e.g., glassy carbon electrode, boron-doped diamond electrode), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).[4]

Reagents:

  • Supporting electrolyte (e.g., phosphate buffer solution, Britton-Robinson buffer).

Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish and clean it thoroughly.

  • Electrochemical Measurement:

    • Immerse the three-electrode system into the electrochemical cell containing the supporting electrolyte and a known concentration of the quinoline derivative.

    • Perform the desired electrochemical technique (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry, or Square Wave Voltammetry) by scanning the potential over a defined range.

  • Data Analysis:

    • The peak current in the resulting voltammogram is proportional to the concentration of the quinoline derivative.

    • Construct a calibration curve by measuring the peak currents of standard solutions of different concentrations.[4]

Mandatory Visualization

Signaling Pathways of Quinoline Derivatives

Quinoline derivatives exert their therapeutic effects through various mechanisms of action, often by targeting key signaling pathways involved in disease progression.

anticancer_pathway Quinoline Quinoline Derivatives EGFR EGFR Quinoline->EGFR Inhibition VEGFR VEGFR Quinoline->VEGFR Inhibition cMet c-Met Quinoline->cMet Inhibition PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR->PI3K VEGFR->Ras cMet->PI3K cMet->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Anticancer signaling pathways targeted by quinoline derivatives.

antimalarial_pathway Quinoline Quinoline Derivatives (e.g., Chloroquine) ParasiteVacuole Parasite Digestive Vacuole (Acidic pH) Quinoline->ParasiteVacuole Accumulation Heme Toxic Free Heme Quinoline->Heme Inhibits polymerization Hemoglobin Hemoglobin Hemoglobin->Heme Digestion by parasite Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity characterization_workflow Synthesis Synthesis of Quinoline Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, GC-MS) Purification->Purity Identity Identity Confirmation (Mass Spectrometry) Purity->Identity Structure Structural Elucidation (NMR, IR, UV-Vis) Identity->Structure Final Characterized Quinoline Derivative Structure->Final logical_relationships Start Start: Characterization Goal? IsStructureUnknown Is the structure unknown? Start->IsStructureUnknown NeedQuantification Is quantitative analysis needed? IsStructureUnknown->NeedQuantification No NMR NMR Spectroscopy IsStructureUnknown->NMR Yes IsVolatile Is the compound volatile? NeedQuantification->IsVolatile Yes HighSensitivity Is high sensitivity required? NeedQuantification->HighSensitivity No HPLC HPLC NeedQuantification->HPLC No Electrochem Electrochemical Methods NeedQuantification->Electrochem Electroactive? IsVolatile->HPLC No GCMS GC-MS IsVolatile->GCMS Yes MS Mass Spectrometry HighSensitivity->MS Yes UVVis UV-Vis Spectroscopy HighSensitivity->UVVis No

References

Comparative study of different synthetic routes to Ethyl 6-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-quinolinecarboxylate is a valuable building block in the synthesis of various pharmaceuticals and functional materials. Its quinoline core is a key pharmacophore in a range of biologically active compounds. This guide provides a comparative analysis of different synthetic strategies to obtain this compound, offering insights into the reaction conditions, yields, and overall efficiency of each approach.

At a Glance: Comparison of Synthetic Routes

RouteKey Transformation(s)Starting MaterialsReagents & ConditionsYieldPurityReaction TimeRef.
1 Skraup Reaction & Fischer Esterification4-Aminobenzoic acid, Glycerol, Sulfuric acid, Oxidizing agent (e.g., nitrobenzene or arsenic acid), Ethanol1. Heat with H₂SO₄ and oxidizing agent. 2. Reflux with ethanol and catalytic H₂SO₄.Moderate to GoodGoodMulti-dayN/A
2 Doebner-von Miller Reaction & Fischer Esterification4-Aminobenzoic acid, α,β-Unsaturated aldehyde/ketone (e.g., acrolein), Acid catalyst1. Reaction with α,β-unsaturated carbonyl in the presence of acid. 2. Reflux with ethanol and catalytic H₂SO₄.VariableModerate to GoodMulti-day[1][2]
3 Friedländer Annulation2-Amino-5-carboxybenzaldehyde (or derivative), Ethyl acetoacetate (or similar carbonyl compound), Base or acid catalystCondensation reaction, typically with heating.GoodGoodHours to 1 day[3][4]
4 Esterification of Quinoline-6-carboxylic acidQuinoline-6-carboxylic acid, EthanolFischer Esterification: Reflux with catalytic H₂SO₄. Steglich Esterification: DCC, DMAP, room temperature.Good to ExcellentExcellentHours to 1 day[5][6]

Note: Quantitative data in this table is generalized from typical named reaction protocols. Specific yields and reaction times can vary significantly based on the exact substrates, catalysts, and conditions used.

Synthetic Strategies and Experimental Protocols

Two primary strategies for the synthesis of this compound are presented: a two-step approach involving the formation of the quinoline ring followed by esterification, and a one-step approach that constructs the quinoline ring with the ethyl ester moiety already in place.

Route 1 & 2: Quinoline Ring Formation Followed by Esterification

This common approach first focuses on the synthesis of the quinoline core, yielding quinoline-6-carboxylic acid, which is then esterified in a subsequent step.

Step 1: Synthesis of Quinoline-6-carboxylic acid

Two classical methods for this transformation are the Skraup and Doebner-von Miller reactions, both starting from 4-aminobenzoic acid.

  • Skraup Reaction: This method involves the reaction of an aniline (in this case, 4-aminobenzoic acid) with glycerol, sulfuric acid, and an oxidizing agent.[7][8] The glycerol is dehydrated in situ by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.

    • Experimental Protocol (General):

      • To a mixture of 4-aminobenzoic acid and glycerol, slowly add concentrated sulfuric acid with cooling.

      • Add a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid).

      • Heat the mixture cautiously. The reaction can be vigorous.

      • After the initial exothermic reaction subsides, continue heating to complete the reaction.

      • Cool the mixture and pour it onto ice.

      • Neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

      • Filter, wash, and purify the crude quinoline-6-carboxylic acid.

  • Doebner-von Miller Reaction: This is a more general method that uses α,β-unsaturated aldehydes or ketones instead of glycerol.[1][2] The reaction mechanism is believed to involve a 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.

    • Experimental Protocol (General):

      • Dissolve 4-aminobenzoic acid in an acidic medium.

      • Add the α,β-unsaturated aldehyde or ketone (e.g., acrolein or crotonaldehyde).

      • Heat the reaction mixture under reflux.

      • Monitor the reaction progress by TLC.

      • Upon completion, cool the mixture and neutralize to precipitate the product.

      • Isolate and purify the quinoline-6-carboxylic acid.

Step 2: Esterification of Quinoline-6-carboxylic acid

Once quinoline-6-carboxylic acid is obtained, it can be converted to this compound via standard esterification methods.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification.[5][9]

    • Experimental Protocol:

      • Suspend quinoline-6-carboxylic acid in an excess of absolute ethanol.

      • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

      • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

      • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

      • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

      • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

      • Purify by column chromatography or recrystallization.

  • Steglich Esterification: This method is advantageous for its mild reaction conditions, proceeding at room temperature.[6][10]

    • Experimental Protocol:

      • Dissolve quinoline-6-carboxylic acid in a dry aprotic solvent (e.g., dichloromethane).

      • Add an equimolar amount of ethanol and a catalytic amount of 4-dimethylaminopyridine (DMAP).

      • Add a slight excess of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for several hours.

      • Monitor the reaction by TLC.

      • Once complete, filter off the precipitated dicyclohexylurea (DCU).

      • Wash the filtrate with dilute acid and then with a saturated sodium bicarbonate solution.

      • Dry the organic layer, concentrate, and purify the resulting ethyl ester.

Route 3: Friedländer Annulation

The Friedländer synthesis offers a more direct, one-pot approach to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[3][4][11] For the synthesis of this compound, this would ideally involve the reaction of a 2-amino-5-carboxybenzaldehyde derivative with a β-ketoester like ethyl acetoacetate.

  • Experimental Protocol (General):

    • Mix the 2-amino-5-carboxybenzaldehyde derivative and ethyl acetoacetate in a suitable solvent (e.g., ethanol or acetic acid).

    • Add a catalytic amount of a base (e.g., piperidine, sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture under reflux.

    • Monitor the formation of the product by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

    • Purify the crude this compound by recrystallization or column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes cluster_0 Route 1 & 2: Two-Step Synthesis cluster_1 Route 3: One-Step Synthesis A 4-Aminobenzoic acid C Quinoline-6-carboxylic acid A->C Skraup or Doebner-von Miller B Glycerol / α,β-Unsaturated Carbonyl B->C E This compound C->E Fischer or Steglich Esterification D Ethanol D->E F 2-Amino-5-carboxy- benzaldehyde derivative H This compound F->H Friedländer Annulation G Ethyl acetoacetate G->H

Caption: Overview of synthetic strategies to this compound.

Conclusion

The choice of synthetic route to this compound depends on several factors including the availability of starting materials, desired scale of the reaction, and tolerance to harsh reaction conditions.

  • The Skraup and Doebner-von Miller reactions followed by esterification are classic, well-established methods. However, the initial quinoline-forming reactions can be harsh and sometimes result in lower yields and side products, necessitating careful control and purification.

  • The Friedländer synthesis offers a potentially more direct and milder route, provided the appropriate 2-aminobenzaldehyde derivative is accessible. This method can be advantageous in terms of reaction time and overall step economy.

  • Direct esterification of commercially available quinoline-6-carboxylic acid is the most straightforward approach if the starting acid is readily available and cost-effective. The choice between Fischer and Steglich esterification will depend on the scale and the sensitivity of other functional groups if present in a more complex derivative.

For drug development and process chemistry, the efficiency, scalability, and cost-effectiveness of the chosen route are paramount. Therefore, a thorough evaluation of each method with respect to these parameters is recommended for any large-scale synthesis campaign.

References

A Comparative Guide to the Biological Evaluation of Quinoline Carboxylate Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of various quinoline carboxylate derivatives, offering a valuable resource for researchers in oncology and drug discovery. While specific experimental data on Ethyl 6-quinolinecarboxylate is limited in publicly available literature, this guide draws upon extensive research into structurally related quinoline compounds to present a comprehensive overview of their potential as anticancer agents. The data and protocols herein serve as a foundational reference for the evaluation of novel quinoline-based therapeutic candidates.

Introduction to Quinoline Derivatives in Cancer Therapy

The quinoline scaffold is a prominent heterocyclic structure found in a wide array of pharmacologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. These compounds exert their effects through various mechanisms of action, such as the inhibition of protein kinases, intercalation into DNA, and the disruption of microtubule polymerization.[1][2][3] Many quinoline-based drugs have been successfully developed and are currently used in clinical practice, underscoring the therapeutic potential of this chemical class.[2] This guide focuses on the cytotoxic effects of quinoline carboxylate derivatives against various cancer cell lines, providing comparative data to aid in the identification of promising lead compounds for further development.

Comparative Cytotoxicity of Quinoline Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various quinoline derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, highlights the broad-spectrum anticancer potential of this class of compounds. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro and is a standard measure of a compound's potency.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoline-3-carboxylate derivatives
Compound 4mMCF-7 (Breast)0.33[4]
Compound 4nMCF-7 (Breast)0.33[4]
Compound 4kK562 (Leukemia)0.28[4]
Compound 4mK562 (Leukemia)0.28[4]
Quinoline-4-carboxylic acid derivatives
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)>82.9% inhibition[5]
6-cinnamamido-quinoline-4-carboxamide derivatives
CiQ derivatives (5a-r)Various cancer cell lines0.3 to <10[6]
(E)-diethyl 2-styrylquinoline-3,4-dicarboxylates
3,4,5-trimethoxystyryl moietyA549 (Lung)2.38
3,4,5-trimethoxystyryl moietyHT29 (Colon)4.52
3,4,5-trimethoxystyryl moietyT24 (Bladder)9.86
Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives
Hexanoic acid derivative (8a)DU145 (Prostate), A549 (Lung), SKOV3 (Ovarian), MCF7 (Breast)Promising cytotoxicity[7]
Octanoic acid derivative (8b)DU145 (Prostate), A549 (Lung), SKOV3 (Ovarian), MCF7 (Breast)Promising cytotoxicity[7]
Lauric acid derivative (8d)DU145 (Prostate), A549 (Lung), SKOV3 (Ovarian), MCF7 (Breast)Promising cytotoxicity[7]
Myristic acid derivative (8e)DU145 (Prostate), A549 (Lung), SKOV3 (Ovarian), MCF7 (Breast)Promising cytotoxicity[7]

Experimental Protocols

Cell Viability Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the resulting purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection by Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.

Procedure:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the experimental process and a key signaling pathway often targeted by anticancer agents, the following diagrams have been generated using Graphviz.

G cluster_setup Initial Setup cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (e.g., MCF-7, A549) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding adherence 3. Overnight Incubation (Adherence) seeding->adherence compound_prep 4. Prepare Test Compound (e.g., this compound) adherence->compound_prep treatment 5. Treat Cells (24-72 hours) compound_prep->treatment controls Include Vehicle & Positive Controls treatment->controls cytotoxicity 6a. Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis 6b. Apoptosis Assay (e.g., Annexin V) treatment->apoptosis ic50 7a. Calculate IC50 Values cytotoxicity->ic50 quantify_apoptosis 7b. Quantify Apoptotic Cells apoptosis->quantify_apoptosis

Caption: Experimental workflow for in vitro evaluation of anticancer compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation

References

A Comparative Guide to the Structure-Activity Relationship of Quinoline Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of quinoline carboxylates, focusing on their anticancer properties through the inhibition of key enzymes and modulation of critical signaling pathways. The information presented herein is supported by experimental data to aid researchers in the design and development of novel therapeutic agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of representative quinoline carboxylates and their derivatives. The data highlights the impact of structural modifications on their inhibitory potency against various targets and cancer cell lines.

Table 1: Quinoline-4-Carboxylic Acids as Dihydroorotate Dehydrogenase (DHODH) Inhibitors [1]

Compound IDR1 SubstituentR2 SubstituenthDHODH IC50 (µM)HCT-116 IC50 (µM)
14 2'-pyridyl-COOH1.86 ± 0.1710.9 ± 1.2
15 2'-pyridyl-COOCH3> 253.93 ± 0.65
17 2'-(MeO)-pyridyl-COOH0.43 ± 0.041.48 ± 0.16

Table 2: Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives [2][3]

Compound IDCancer Cell LineIC50Mechanism of Action
P6 MLLr leukemic cell lines7.2 µMSIRT3 inhibition
Compound 7c MCF-7 (Breast)1.73 µg/mLNot specified
Compound 4c MDA-MB-231 (Breast)PotentTubulin polymerization inhibition
Compound 41 -9.71 nMDHODH Inhibition
Compound 43 -26.2 nMDHODH Inhibition
Compound 6d A2780/RCIS (Ovarian)>100 µMMRP2 inhibitor
Compound 5a4 RAW 264.7 (Macrophage)98.2 µg/mL (Low cytotoxicity)Anti-inflammatory
Compound 5a7 RAW 264.7 (Macrophage)56.8 µg/mL (Low cytotoxicity)Anti-inflammatory

Table 3: Cytotoxicity of Quinoline Derivatives in Cancer and Normal Cell Lines [4][5]

CompoundCell LineCell Viability (%) at 100 µM
3e HEK-293T (Normal)62%
3e 1321N1 (Astrocytoma)70%
2f 1321N1 (Astrocytoma)72%
2e HEK-293T (Normal)>80%
1d HEK-293T (Normal)>80%
SO-3-3 MCF-7 (Breast Cancer)Significantly lower than normal cells
SO-22 MDA-MB-231 (Breast Cancer)Significantly lower than normal cells
MC-5-2 MCF-7 (Breast Cancer)Significantly lower than normal cells

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of Quinoline-4-Carboxylic Acids via Pfitzinger Reaction[6][7][8][9][10]

This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., acetone, acetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl) or Acetic acid

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve KOH in 95% ethanol to create a 30-40% (w/v) solution.

  • Add isatin to the basic solution and stir at room temperature for 1 hour to facilitate the ring opening to form the potassium salt of isatinic acid.

  • To this mixture, add the carbonyl compound (1-1.5 equivalents).

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the ethanol by rotary evaporation.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted carbonyl compound.

  • Cool the aqueous layer in an ice bath and acidify with HCl or acetic acid to precipitate the quinoline-4-carboxylic acid product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Quinoline-4-Carboxylic Acids via Doebner Reaction[11][12][13][14][15]

This method involves the reaction of an aniline, an aldehyde, and pyruvic acid.

Materials:

  • Aniline (or substituted aniline)

  • Aldehyde (e.g., benzaldehyde)

  • Pyruvic acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the aniline and aldehyde in ethanol.

  • Add pyruvic acid to the mixture.

  • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain the quinoline-4-carboxylic acid.

  • Further purification can be achieved by recrystallization.

Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay[16][17][18][19][20]

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP) coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (vehicle control).

  • Add 178 µL of a solution containing the DHODH enzyme in assay buffer to each well.

  • Incubate the plate at 25°C for 30 minutes.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Topoisomerase II Decatenation Assay[21][22][23][24][25]

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • 10x Topo II Assay Buffer

  • Kinetoplast DNA (kDNA)

  • ATP

  • Stop Solution/Loading Dye (containing SDS and Proteinase K)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • On ice, prepare a reaction mixture containing 1x Topo II assay buffer, ATP, and kDNA.

  • Add the test compound at various concentrations to the reaction tubes. Include a DMSO control.

  • Add the Topoisomerase II enzyme to all tubes except the negative control.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding the Stop Solution/Loading Dye and incubate at 37°C for 15 minutes to digest the enzyme.

  • Load the samples onto a 1% agarose gel in 1x TAE buffer.

  • Perform electrophoresis until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel.

Western Blot Analysis for PI3K/Akt/mTOR and STAT3 Signaling[26][27][28][29][30][31][32][33][34][35]

This technique is used to detect changes in the phosphorylation status of key proteins in these signaling pathways upon treatment with quinoline carboxylates.

Materials:

  • Cancer cell lines

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cancer cells and treat them with various concentrations of the test compound for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of quinoline carboxylates.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Isatin, Aniline) reaction Chemical Reaction (Pfitzinger or Doebner) start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) characterization->in_vitro signaling Signaling Pathway Analysis (Western Blot) in_vitro->signaling sar SAR Analysis signaling->sar

General experimental workflow.

pi3k_akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoline Carboxylate Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

PI3K/Akt/mTOR signaling pathway.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes GeneExpression Target Gene Expression STAT3_dimer->GeneExpression translocates to nucleus Inhibitor Quinoline Carboxylate Inhibitor Inhibitor->JAK inhibits Inhibitor->STAT3_inactive inhibits phosphorylation

STAT3 signaling pathway.

References

Benchmarking Ethyl 6-quinolinecarboxylate and its Derivatives Against Standard Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the in vitro efficacy of quinoline derivatives, using Ethyl 6-quinolinecarboxylate as a representative scaffold, against established antimicrobial agents, Ciprofloxacin and Vancomycin. While specific antimicrobial data for this compound is limited in publicly available literature, this document benchmarks the broader class of quinoline derivatives to provide a valuable reference for researchers in the field.

The information presented herein is intended to guide further research and development of quinoline-based antimicrobials by offering a side-by-side comparison of their performance based on available experimental data.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria, benchmarked against the standard antibiotics Ciprofloxacin and Vancomycin. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key indicator of antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives and Ciprofloxacin against Gram-Negative Bacteria (µg/mL)

Bacterial SpeciesQuinolone Derivative 1Quinolone Derivative 2Ciprofloxacin
Escherichia coli0.124≤0.25 - 1
Pseudomonas aeruginosa>102480.5 - 1
Klebsiella pneumoniae--72.22% Resistant
Salmonella typhi0.12-16.66% Resistant

Note: Data for quinoline derivatives are sourced from studies on various substituted quinolines and may not be directly representative of this compound. Ciprofloxacin data is compiled from multiple sources indicating a range of MICs and resistance patterns.[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives, Ciprofloxacin, and Vancomycin against Gram-Positive Bacteria (µg/mL)

Bacterial SpeciesQuinolone Derivative 1Quinolone Derivative 2CiprofloxacinVancomycin
Staphylococcus aureus0.1240.2 - 10.5 - 2
Methicillin-Resistant S. aureus (MRSA)--0.21 - 2
Streptococcus pyogenes8-0.5 - 2≤2
Enterococcus faecalis--1 - 8≤2

Note: Data for quinoline derivatives are sourced from studies on various substituted quinolines. Ciprofloxacin and Vancomycin data are compiled from multiple sources.[3][4][5][6][7][8]

Experimental Protocols

To ensure reproducibility and comparability of antimicrobial susceptibility testing, standardized methodologies are crucial. The following protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) and standard antibiotics in an appropriate solvent.

    • Perform serial two-fold dilutions of the antimicrobial agents in sterile broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Mechanism of Action: Quinolone Inhibition of Bacterial DNA Synthesis

Quinolone antibiotics, including the widely used fluoroquinolones, exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[13][14][15][16][17]

  • In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for DNA replication and transcription.

  • In Gram-positive bacteria , the primary target is topoisomerase IV. This enzyme is essential for the separation of interlinked daughter DNA strands following replication.

Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the formation of a ternary complex. This complex blocks the progression of the replication fork and introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

quinolone_mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication Machinery quinolone Quinolone (e.g., Ciprofloxacin) entry Cell Entry quinolone->entry ternary_complex_gyrase Ternary Complex (Quinolone-Gyrase-DNA) quinolone->ternary_complex_gyrase ternary_complex_topo Ternary Complex (Quinolone-Topo IV-DNA) quinolone->ternary_complex_topo dna_gyrase DNA Gyrase (Gram-negative target) entry->dna_gyrase topoisomerase_iv Topoisomerase IV (Gram-positive target) entry->topoisomerase_iv dna_gyrase->ternary_complex_gyrase topoisomerase_iv->ternary_complex_topo relaxed_dna Relaxed DNA supercoiled_dna Supercoiled DNA relaxed_dna->supercoiled_dna Supercoiling catenated_dna Catenated Daughter DNA decatenated_dna Decatenated Daughter DNA catenated_dna->decatenated_dna Decatenation replication_block Replication Fork Blockage ternary_complex_gyrase->replication_block ternary_complex_topo->replication_block ds_breaks Double-Strand DNA Breaks replication_block->ds_breaks cell_death Cell Death ds_breaks->cell_death

Figure 1: Mechanism of action of quinolone antibiotics.

This guide provides a foundational comparison for the evaluation of this compound and its derivatives as potential antimicrobial agents. Further in vitro and in vivo studies are warranted to fully elucidate the antimicrobial spectrum and therapeutic potential of this promising class of compounds.

References

Translating Benchtop Success to Preclinical Promise: A Comparative Analysis of Ethyl 6-quinolinecarboxylate Derivatives' Efficacy In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is a rigorous one. A critical juncture in this path is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Ethyl 6-quinolinecarboxylate derivatives, a class of compounds that has garnered significant interest for its therapeutic potential, particularly in oncology.

This analysis focuses on a representative pyrrolo[4,3,2-de]quinoline derivative, FBA-TPQ, which shares the core quinoline structure and has been evaluated in both settings. The data presented herein highlights the importance of bridging the gap between cellular assays and whole-organism responses, offering valuable insights for the preclinical development of this promising class of molecules.

Quantitative Efficacy: A Tale of Two Environments

The initial assessment of a compound's potential often relies on its performance in in vitro assays, which measure its direct effects on cancer cells. However, the true measure of a drug's therapeutic window and efficacy is determined by its activity within a complex biological system. The following table summarizes the quantitative data for the this compound derivative FBA-TPQ, showcasing both its potent in vitro cytotoxicity and its significant in vivo anti-tumor activity.

DerivativeIn Vitro AssayCell LineIC50 (µM)In Vivo ModelDosing RegimenIn Vivo Efficacy (Tumor Growth Inhibition)
FBA-TPQ Growth InhibitionMCF-7 (Breast Cancer)< 1 µMMouse MCF-7 Xenograft5-20 mg/kg/day, 3 days/weekUp to 71.6%

Delving into the Data: Experimental Insights

The presented data is a culmination of meticulous experimental work. Understanding the methodologies employed is crucial for interpreting the results and for designing future studies.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Lines: A panel of human cancer cell lines, including the MCF-7 breast cancer cell line, were used.

  • Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of FBA-TPQ for a specified duration (e.g., 72 hours).

  • Viability Assessment: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay was used to determine cell viability. The absorbance, which is proportional to the number of viable cells, was measured using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.

In Vivo Tumor Xenograft Study:

  • Animal Model: Immunocompromised mice (e.g., nude mice) were used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Human cancer cells (MCF-7) were subcutaneously injected into the flanks of the mice.

  • Compound Administration: Once the tumors reached a palpable size, the mice were randomized into control and treatment groups. FBA-TPQ was administered via a suitable route (e.g., intraperitoneal injection) at various doses and schedules.

  • Efficacy Evaluation: Tumor volume was measured regularly using calipers. The percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and general health of the mice were also monitored to assess toxicity.

  • Data Analysis: Statistical analysis was performed to determine the significance of the observed anti-tumor effects.

Visualizing the Pathways to Efficacy

To better understand the mechanisms underlying the observed efficacy and the process of translating in vitro findings to in vivo models, the following diagrams illustrate a key signaling pathway and the general experimental workflow.

G Simplified Apoptosis Signaling Pathway A This compound Derivative (FBA-TPQ) B DNA Damage A->B D MDM2 Inhibition A->D C p53 Activation B->C E Bax Upregulation C->E F Bcl-2 Downregulation C->F D->C G Mitochondrial Outer Membrane Permeabilization E->G F->G H Cytochrome c Release G->H I Caspase Activation H->I J Apoptosis I->J

Caption: A diagram illustrating the induction of apoptosis by the this compound derivative FBA-TPQ through DNA damage, p53 activation, and modulation of Bcl-2 family proteins.

G Experimental Workflow: From In Vitro to In Vivo cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Cell-based Assays (e.g., MTT) A->B C IC50 Determination B->C D Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) C->D E Animal Model Selection & Tumor Implantation D->E Promising In Vitro Results F Dosing & Treatment E->F G Tumor Growth Monitoring & Toxicity Assessment F->G H Efficacy Data Analysis G->H I I H->I Preclinical Candidate Selection

Caption: A flowchart outlining the typical progression from in vitro screening and mechanistic studies to in vivo efficacy and toxicity evaluation in preclinical drug development.

A Comparative Guide to the Cross-Reactivity of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] Its versatility allows for the development of potent inhibitors targeting various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer.[1][2] However, a significant challenge in the development of kinase inhibitors is ensuring selectivity, as off-target activity can lead to undesirable side effects or beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of several quinoline-based compounds, supported by quantitative experimental data and detailed methodologies.

Data Presentation: Kinase Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various quinoline-based compounds against a panel of protein kinases. Lower IC₅₀ values indicate higher potency. This data allows for a direct comparison of the selectivity and cross-reactivity of these molecules.

Compound IDPrimary Target(s)Off-Target KinaseIC₅₀ (nM) against Primary Target(s)IC₅₀ (nM) against Off-Target KinaseReference Compound (IC₅₀ nM)Source
Compound 27 c-Met-1.04--[2]
Compound 28 c-Met-1.86--[2]
Compound 29 c-Met-0.59--[2]
Compound 6c VEGFR-2, EGFRCDK2, HER276 (VEGFR-2), 83 (EGFR)183 (CDK2), 138 (HER2)-[3]
Compound 3a EGFR, HER-2-68 (EGFR), 30 (HER-2)-Erlotinib (30)[4]
Compound 3f EGFR, HER-2-71 (EGFR), 33 (HER-2)-Erlotinib (30)[4]
3,6-disubstituted quinoline 26 c-Met>20 other kinases9.3>1000 (for most)-[5]

Note: The table presents a selection of data from the cited sources. For a comprehensive understanding, please refer to the original publications.

Experimental Protocols

The determination of IC₅₀ values is crucial for characterizing the potency and selectivity of kinase inhibitors. Below is a detailed, generalized protocol for a common in vitro kinase assay format, the luminescence-based ADP-Glo™ assay, which quantifies kinase activity by measuring ADP production.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

1. Objective: To determine the concentration at which a test compound inhibits 50% of the enzymatic activity (IC₅₀) of a target kinase.

2. Materials:

  • Recombinant Kinase: Purified enzyme of interest.

  • Kinase Substrate: A peptide or protein that is a known substrate for the kinase.

  • Test Compound: Quinoline-based inhibitor, dissolved in 100% DMSO.

  • ATP: Adenosine triphosphate, at a concentration near the Kₘ for the target kinase.

  • Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

  • 384-well assay plates (white, low-volume).

  • Plate reader capable of measuring luminescence.

3. Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 4-fold) of the compound stock in DMSO to create a concentration range that will span the expected IC₅₀ value.

    • Further dilute this series into the kinase assay buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the reaction does not exceed 1% to avoid solvent effects.

  • Kinase Reaction:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (for "no inhibitor" and "no enzyme" controls) to the wells of a 384-well plate.

    • Add the kinase enzyme solution (e.g., 2.5 µL) to all wells except the "no enzyme" control.

    • Gently mix and incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to all wells.

    • Cover the plate and incubate for a defined period (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the assay.

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent (e.g., 10 µL), which depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent (e.g., 20 µL) to all wells. This reagent converts the ADP produced during the kinase reaction back to ATP, which is then used by a luciferase to generate a light signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

4. Data Analysis:

  • Subtract the background luminescence ("no enzyme" control) from all other measurements.

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (100% activity) control.

    • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the resulting data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Mandatory Visualization

The following diagrams illustrate key concepts related to kinase inhibitor cross-reactivity.

G cluster_workflow Experimental Workflow: IC50 Determination A Compound Serial Dilution B Pre-incubation: Kinase + Inhibitor A->B C Initiate Reaction: Add ATP + Substrate B->C D Incubate (e.g., 60 min) C->D E Stop Reaction & Detect Signal (ADP-Glo) D->E F Data Analysis: Calculate IC50 E->F

Caption: Workflow for determining inhibitor IC₅₀ values.

G cluster_pathway Kinase Inhibitor Cross-Reactivity in Signaling cluster_intended Intended Pathway cluster_offtarget Off-Target Pathway Drug Quinoline-based Inhibitor Target Primary Target Kinase Drug->Target High Affinity Inhibition OffTarget Off-Target Kinase Drug->OffTarget Lower Affinity Inhibition P1 Downstream Effector 1 Target->P1 Phosphorylation Response1 Desired Response P1->Response1 Therapeutic Effect P2 Downstream Effector 2 OffTarget->P2 Phosphorylation Response2 Adverse Response P2->Response2 Side Effect

Caption: Impact of inhibitor cross-reactivity on cell signaling.

References

Comparative Docking Analysis of Ethyl 6-quinolinecarboxylate Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethyl 6-quinolinecarboxylate Analogs and Related Compounds in Silico

Quinoline and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including potent anticancer effects.[1] Among these, this compound and its analogs are of significant interest due to their potential to be structurally modified to enhance their therapeutic efficacy. Molecular docking, a powerful computational tool, is instrumental in predicting the binding affinities and interaction patterns of these small molecules with biological targets, thereby guiding the development of more potent and selective inhibitors.[1] This guide provides a comparative overview of docking studies on this compound analogs and structurally related quinoline/quinazoline derivatives, with a focus on their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Data Presentation: A Comparative Look at Docking Performance

The inhibitory potential of various quinoline and quinazoline derivatives has been evaluated against several protein targets implicated in cancer. The following table summarizes the docking scores of selected analogs against the EGFR tyrosine kinase domain. A more negative docking score generally indicates a higher binding affinity. It is important to note that docking scores can vary based on the software and specific protocols used.

Compound ID/ReferenceMolecular ScaffoldTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Compound 20Quinazoline-4(3H)-one analogEGFR2ITO-163.729 to -169.796 (MolDock Score)[1][2][3]
Designed Compound 3Quinazoline-4(3H)-one analogEGFR2ITO-179.138 (MolDock Score)[2]
Gefitinib (Reference)QuinazolineEGFR2ITO-127.495 (MolDock Score)[1][3]
Compound IVdQuinoxaline derivativeEGFR4HJO-12.03[4]
Compound 9oQuinazoline analogEGFRNot SpecifiedIC50: 56 nM (in vitro)[5]
Compound 4fQuinazoline-based thiazoleEGFR (wild-type)Not SpecifiedIC50: 2.17 nM (in vitro)[6][7]

Note: The docking scores from different studies are not directly comparable due to variations in methodologies and scoring functions. The data is presented to illustrate the range of binding affinities observed for similar scaffolds.

Experimental Protocols: A Look into the Methodology

The following outlines a typical experimental protocol for molecular docking studies, based on methodologies cited in the literature for quinoline derivatives.[1]

Preparation of the Protein Structure

The three-dimensional crystal structure of the target protein, in this case, the EGFR kinase domain, is obtained from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning partial charges. The energy of the protein structure is minimized to relieve any steric clashes and achieve a more stable conformation.[1]

Preparation of the Ligand Structures

The two-dimensional structures of the this compound analogs and other compared molecules are sketched and then converted to three-dimensional structures. The energy of these ligand structures is minimized using a suitable force field, such as MMFF94 (Merck Molecular Force Field).[1] The final optimized 3D structures are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking Simulation
  • Software: A variety of software can be used for molecular docking, including AutoDock Vina, Schrödinger Maestro, and Molegro Virtual Docker.[1]

  • Grid Generation: A grid box is defined around the active site of the EGFR protein. This box specifies the search space for the ligand during the docking process. The dimensions and center of the grid are critical parameters that can significantly influence the docking results.[1]

  • Docking Algorithm: The docking program systematically explores different conformations and orientations (poses) of the ligand within the defined grid box. For each pose, the binding energy or a scoring function is calculated. The algorithm aims to identify the pose with the lowest binding energy, which represents the most favorable binding mode.[1]

Analysis of Docking Results

The primary output of a docking study is the docking score, which provides an estimate of the binding affinity between the ligand and the protein.[1] In addition to the score, the binding pose of the ligand in the active site is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the protein. These interactions provide valuable insights into the structure-activity relationship (SAR) of the compounds.[8][9]

Mandatory Visualization: EGFR Signaling Pathway and Docking Workflow

To visually represent the biological context and the computational methodology, the following diagrams have been generated using the DOT language.

Experimental Workflow for Comparative Docking Studies

G cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB 1. Protein Structure Acquisition (e.g., from PDB) PrepProtein 3. Protein Preparation (Add Hydrogens, Remove Water) PDB->PrepProtein Ligands 2. Ligand Structure Generation (this compound analogs) PrepLigands 4. Ligand Preparation (Energy Minimization) Ligands->PrepLigands Grid 5. Grid Box Generation (Define Active Site) PrepProtein->Grid Docking 6. Molecular Docking (e.g., AutoDock Vina) PrepLigands->Docking Grid->Docking Analysis 7. Analysis of Results (Docking Scores, Binding Poses) Docking->Analysis Comparison 8. Comparative Analysis (Structure-Activity Relationship) Analysis->Comparison

Caption: A generalized workflow for comparative molecular docking studies.

Simplified EGFR Signaling Pathway

EGFR_Signaling cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activation GRB2_SOS GRB2/SOS Dimer->GRB2_SOS Recruitment PI3K PI3K Dimer->PI3K Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT Response Cellular Responses (Proliferation, Survival, etc.) AKT->Response Transcription->Response

Caption: A simplified overview of the EGFR signaling pathway.

References

A Head-to-Head Comparison of Quinoline-Based Therapeutic Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinoline-based therapeutic agents across different classes, supported by experimental data, detailed methodologies, and pathway visualizations.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities. This guide delves into a head-to-head comparison of prominent quinoline derivatives in three key therapeutic areas: antimalarials, anticancer agents, and antibacterials. The performance of these agents is summarized in comparative tables, with detailed experimental protocols provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of their mechanisms and evaluation.

Quinoline-Based Antimalarial Agents

The fight against malaria has seen the evolution of several quinoline-based drugs. This section compares the efficacy of classic quinolines with novel hybrid agents against Plasmodium falciparum, the deadliest malaria parasite.

Data Presentation: In Vitro Antiplasmodial Activity and Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) of various quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, alongside their cytotoxic effects (CC50) on mammalian cell lines and their corresponding selectivity index (SI).

Compound Class Representative Agent P. falciparum Strain IC50 (nM) Cell Line CC50 (nM) Selectivity Index (SI = CC50/IC50)
4-Aminoquinolines Chloroquine3D7 (CQS)20HEK293>100,000>5000
K1 (CQR)350HEK293>100,000>285
Amino Alcohols MefloquineW2 (CQR)2.5-3.0---
Atorvastatin-quinoline Hybrids Hybrid Compound 1D6 (CQS)18.2Vero21,3001170
W2 (CQR)21.4Vero21,300995
Quinoline-sulfonamide Hybrids Hybrid Compound 23D7 (CQS)45HepG2>20,000>444
Dd2 (CQR)78HepG2>20,000>256
Quinolinyl-1H-1,2,3-triazoles Hybrid Compound 3NF54 (CQS)90MRC-5>10,000>111
K1 (CQR)150MRC-5>10,000>67
Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA using the SYBR Green I fluorescent dye.[1][2][3][4][5]

  • Parasite Culture: P. falciparum strains are cultured in vitro in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium is RPMI-1640 supplemented with Albumax II, HEPES, sodium bicarbonate, and hypoxanthine.[3]

  • Synchronization: The parasite culture is synchronized to the ring stage, for instance, by using a 5% D-sorbitol treatment.[1][3]

  • Plate Preparation: Serial dilutions of the test compounds and control drugs are prepared in the culture medium. 100 µL of these dilutions are added to the wells of a 96-well plate.

  • Inoculation: A parasite suspension is prepared with 2% hematocrit and 1% parasitemia. 100 µL of this suspension is added to each well, resulting in a final volume of 200 µL.[3]

  • Incubation: The plate is incubated for 72 hours at 37°C in a humidified, gassed incubator.[1][2]

  • Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours.[1]

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[1]

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualization

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Quinoline Quinoline-based Drug Quinoline->Heme Inhibits Polymerization

Mechanism of action for quinoline antimalarials.

Quinoline-Based Anticancer Agents

Quinoline derivatives have emerged as a significant class of anticancer agents, primarily acting as kinase inhibitors. This section compares the cytotoxic effects of different quinoline scaffolds against various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity of Quinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinoline derivatives against a panel of human cancer cell lines.

Compound Class Representative Agent Cancer Cell Line Cell Type IC50 (µM)
7-Chloroquinoline Derivative 7-Chloro-4-anilinoquinoline derivativeHepG2Liver6.72
SK-LU-1Lung5.35
MCF-7Breast9.50
4-Quinolone Derivative 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-oneMCF-7Breast0.21
K-562Leukemia0.35
HeLaCervical0.42
Quinoline-4-carboxylic acid Derivative 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Breast82.9% inhibition
c-Met Inhibitor CabozantinibVarious-1.3 - 5.4 (nM)
CrizotinibVarious-11 (nM)
CapmatinibVarious-0.13 (nM)
TepotinibVarious-4 (nM)
Experimental Protocols

MTT Assay for IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5][6][7][8][9]

  • Cell Seeding: Adherent cells are plated in a 96-well plate at a density of 1,000-100,000 cells/well and incubated overnight to allow for attachment.[6][9]

  • Compound Treatment: The cells are treated with serial dilutions of the quinoline-based compounds for a specified period (e.g., 48-72 hours).[5][7]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[6][9]

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then shaken for about 10 minutes.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[6]

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Anticancer_Signaling cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K cMet c-Met cMet->RAS cMet->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline_Inhibitor Quinoline-based Kinase Inhibitor Quinoline_Inhibitor->EGFR Inhibits Quinoline_Inhibitor->cMet Inhibits Quinoline_Inhibitor->PI3K Inhibits Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of quinolone in broth C Inoculate microtiter plate wells with bacteria and quinolone dilutions A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Visually inspect for bacterial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F Antibacterial_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA Replication DNA Replication DNA->Replication Undergoes DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA Relaxes supercoils Replication_Block Replication Blocked DNA_Gyrase->Replication_Block Topo_IV Topoisomerase IV Topo_IV->DNA Decatenates replicated DNA Topo_IV->Replication_Block Cell_Death Cell Death Quinolone Quinolone Antibiotic Quinolone->DNA_Gyrase Inhibits Quinolone->Topo_IV Inhibits Replication_Block->Cell_Death

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 6-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Ethyl 6-quinolinecarboxylate are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, emphasizing safety and operational best practices.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat, and in cases of potential significant exposure, an apron or coveralls should be worn.

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary. However, if dust or aerosols are generated, a NIOSH-approved respirator is required.[1]

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[1][2]

Hazard Summary

The following table summarizes the key hazard information for this compound.

Hazard CategoryGHS Hazard StatementPrecautionary Statement Codes
Acute Oral Toxicity H302: Harmful if swallowedP264, P270, P301+P312, P501
Skin Corrosion/Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Acute Inhalation Toxicity H332: Harmful if inhaledP261, P271, P304+P340, P312
Specific target organ toxicity H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Data sourced from Sigma-Aldrich Safety Information.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. Never discharge this chemical into drains or dispose of it with regular laboratory trash.[1]

1. Waste Collection and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.[1]

  • This includes the pure compound, contaminated materials (e.g., weigh boats, filter paper, contaminated gloves), and reaction byproducts.

  • The container should be made of a material compatible with the chemical.

2. Spill and Emergency Procedures:

  • In the event of a minor spill, carefully clean up the solid material to minimize dust generation.[1]

  • Use absorbent pads for liquid spills.

  • Collect all contaminated materials and place them in the designated hazardous waste container.[1]

  • Thoroughly decontaminate the spill area with soap and water.

  • For large spills, evacuate the area, ensure it is well-ventilated, and contact your institution's Environmental Health & Safety (EHS) department.

3. Final Disposal:

  • All chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for chemical waste pickup, which typically involve completing a hazardous waste manifest.

  • The general recommendation is to dispose of the contents and container at an approved waste disposal plant.[4]

Experimental Protocols for Deactivation/Neutralization:

  • There are no standard, universally recommended experimental protocols for the neutralization or deactivation of this compound for general laboratory disposal.

  • Attempting to neutralize or chemically treat this waste without a validated and approved protocol can be dangerous and may violate disposal regulations.

  • Always consult with your EHS department before attempting any chemical treatment of hazardous waste.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe wear_ppe Wear appropriate PPE ppe->wear_ppe No waste_type Identify Waste Type ppe->waste_type Yes wear_ppe->waste_type solid_waste Solid Waste (Unused reagent, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect Collect in a designated, labeled, and sealed hazardous waste container. solid_waste->collect liquid_waste->collect storage Store container in a designated satellite accumulation area. collect->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. storage->contact_ehs end End: Proper Disposal contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-quinolinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-quinolinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.